Technical Documentation Center

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Synthetic Pathway for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Executive Summary Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 1637480-14-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 1637480-14-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Characterized by a pyridine core bearing an ethyl ester at the C3 position and an acetate ester equivalent at the C2 position, this molecule serves as a privileged precursor for the construction of complex fused ring systems, such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

This technical guide details a highly scalable, two-stage synthetic pathway starting from commercially available ethyl 2-chloronicotinate[2]. By leveraging a catalyst-free Nucleophilic Aromatic Substitution (SNAr) followed by a highly selective Krapcho decarboxylation, this route maximizes atom economy, avoids expensive transition-metal catalysts, and provides a self-validating framework for process chemists.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a synthesis for 2-alkyl substituted nicotinates requires careful consideration of the electronic environment of the pyridine ring. Direct alkylation is often plagued by poor regioselectivity and over-alkylation. Therefore, a two-step approach utilizing malonate chemistry is preferred.

Nucleophilic Aromatic Substitution (SNAr)

The first stage involves the coupling of ethyl 2-chloronicotinate with the enolate of diethyl malonate. The SNAr mechanism is highly favored here without the need for palladium catalysis. The 2-position of the nicotinate core is exceptionally electron-deficient due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the orthogonal C3-carboxylate group. When exposed to the highly nucleophilic diethyl malonate enolate (pKa ~13)[3], the intermediate Meisenheimer complex forms rapidly, followed by the irreversible expulsion of the chloride leaving group to yield a triester intermediate.

Selective Krapcho Decarboxylation

The critical challenge in the second stage is the selective removal of one of the malonate ester groups without hydrolyzing the crucial C3-nicotinate ester. Standard basic saponification (e.g., NaOH/MeOH) would indiscriminately hydrolyze all three esters, necessitating a low-yielding global re-esterification.

To solve this, we employ the Krapcho Decarboxylation . By heating the triester in a dipolar aprotic solvent (DMSO) with stoichiometric sodium chloride and water, the chloride anion acts as a soft nucleophile. It attacks the ethyl group of the malonate via an SN2 mechanism, expelling volatile ethyl chloride. The resulting β -keto-carboxylate equivalent rapidly decarboxylates at elevated temperatures, releasing CO 2​ and yielding the target molecule.

Reaction Pathway Visualization

SynthesisPathway SM1 Ethyl 2-chloronicotinate (Electrophile) Cond1 NaH, THF, 0°C to RT SNAr Coupling SM1->Cond1 SM2 Diethyl malonate (Nucleophile) SM2->Cond1 Int1 Triester Intermediate (m/z 310.1) Cond1->Int1 - H2, - NaCl Cond2 NaCl, H2O, DMSO 150°C Int1->Cond2 Prod Target Molecule Ethyl 2-(2-ethoxy-2- oxoethyl)nicotinate Cond2->Prod - CO2, - EtCl

Figure 1: Scalable two-step synthesis pathway of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can visually and analytically confirm the success of each mechanistic step in real-time.

Stage 1: Synthesis of the Triester Intermediate

Objective: Form Ethyl 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)nicotinate.

  • Enolate Generation: Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with anhydrous THF (150 mL) and Sodium Hydride (60% dispersion in mineral oil, 1.2 eq). Cool the suspension to 0°C. Add diethyl malonate (1.2 eq) dropwise.

    • Causality & Validation: THF ensures the solubility of the resulting sodium enolate. The process is self-validating: the continuous evolution of hydrogen gas confirms active enolate formation. Proceed to the next step only when gas evolution completely ceases and the solution becomes homogenous.

  • SNAr Coupling: Add ethyl 2-chloronicotinate (1.0 eq) dropwise to the enolate solution at 0°C. Gradually warm the reaction to room temperature, then heat to a gentle reflux for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize any unreacted enolate. Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Validation: Reaction completion is confirmed via LCMS by the disappearance of the starting material mass (m/z 186.0 [M+H]+) and the emergence of the highly polar triester intermediate (m/z 310.1 [M+H]+).

Stage 2: Selective Decarboxylation to Target

Objective: Form Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

  • Solvent and Reagent Matrix: Dissolve the crude triester intermediate (1.0 eq) in wet Dimethyl Sulfoxide (DMSO, 10 volumes). Add Sodium Chloride (NaCl, 1.2 eq) and Water (H 2​ O, 2.0 eq).

    • Causality: DMSO leaves the chloride anion unsolvated and highly nucleophilic. The precise stoichiometry of water is critical; it acts as the proton source for the final enolate without causing competitive bulk hydrolysis of the esters.

  • Thermal Decarboxylation: Heat the reaction mixture to 150°C under a reflux condenser.

    • Validation: At ~130-150°C, the reaction becomes self-indicating through the vigorous bubbling of carbon dioxide gas. The SN2 attack of chloride on the ethyl group also generates volatile ethyl chloride. The reaction is complete when gas evolution stops (typically 3-4 hours).

  • Isolation: Cool to room temperature, dilute with water (50 volumes) to crash out the product, and extract with MTBE or Ethyl Acetate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative yields and key analytical markers required to validate the structural integrity of the compounds at each stage.

StageCompoundAppearanceExpected YieldLCMS [M+H]+Key 1 H NMR Signatures (CDCl 3​ , 400 MHz)
SM Ethyl 2-chloronicotinateClear liquidN/A186.0 δ 8.50 (dd, 1H), 8.15 (dd, 1H), 7.40 (dd, 1H)
Int-1 Triester IntermediatePale yellow oil85 - 90%310.1 δ 5.45 (s, 1H, malonate CH), 4.20 (q, 6H, ester CH 2​ )
Prod Target MoleculeOff-white solid / oil75 - 80%238.1 δ 4.15 (s, 2H, bridging CH 2​ ), 4.38 (q, 2H), 4.18 (q, 2H)

Note: The definitive confirmation of the successful Krapcho decarboxylation is the transition in the 1 H NMR spectrum from a 1H singlet at ~5.45 ppm (the malonate methine) to a 2H singlet at ~4.15 ppm (the acetate methylene), alongside the corresponding mass shift of -72 Da (loss of CO 2​ and C 2​ H 4​ ).

References[1] Title: Buy Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315)

Sources

Exploratory

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate: A Comprehensive Technical Guide to Synthesis, Reactivity, and Medicinal Applications

Executive Summary In the landscape of modern organic synthesis and drug discovery, bifunctional heterocyclic building blocks are critical for assembling complex pharmacophores. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional heterocyclic building blocks are critical for assembling complex pharmacophores. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 35968-82-2) represents a highly versatile pyridine derivative characterized by its dual ester functionality and an activated methylene bridge [1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via kinetic enolate trapping, and explores its foundational role in the development of pyrido-1,4-oxazepine-based H1 antihistamines [2].

Molecular & Structural Profiling

The structural uniqueness of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate lies in the orthogonal reactivity of its two ester groups. The ester at the C3 position is directly conjugated with the electron-deficient pyridine ring, while the ester at the C2 position is separated by a methylene bridge. This methylene group is highly activated (estimated pKa ~16–18); the resulting carbanion is stabilized both by the adjacent ester carbonyl and by resonance delocalization into the pyridine nitrogen.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylateDefines the core pyridine scaffold and substituent topology.
CAS Number 35968-82-2Primary identifier for chemical sourcing and patent literature [1].
Molecular Formula C₁₂H₁₅NO₄Confirms the presence of two ethyl ester moieties.
Molecular Weight 237.25 g/mol Optimal low molecular weight for a fragment-based drug precursor.
TPSA 65.1 ŲIndicates excellent membrane permeability for downstream derivatives.
LogP (Predicted) ~1.8 – 2.2Ideal lipophilicity for oral bioavailability in synthesized drug candidates.
Table 2: Spectroscopic Signatures (Diagnostic Markers)
Analytical MethodKey SignalsStructural Correlation
¹H NMR (CDCl₃) δ 4.05 (s, 2H)Highly diagnostic singlet for the activated methylene bridge at C2.
¹H NMR (CDCl₃) δ 4.35 (q, 2H), 4.15 (q, 2H)Confirms the presence of two distinct ethyl ester environments.
¹³C NMR (CDCl₃) δ 170.5, 166.2Differentiates the aliphatic ester carbonyl from the conjugated nicotinate carbonyl.
IR (KBr) 1735 cm⁻¹, 1720 cm⁻¹Dual carbonyl stretching frequencies validating the bifunctional nature.

Synthetic Methodologies: The Enolate Trapping Route

While traditional nucleophilic aromatic substitution (SNAr) of 2-chloronicotinates with malonates followed by Krapcho decarboxylation is viable, it often suffers from poor atom economy and harsh thermal conditions. A superior, highly controlled approach utilizes the kinetic deprotonation of ethyl 2-methylnicotinate followed by electrophilic trapping.

Causality of the Design: The 2-methyl group of the pyridine ring is weakly acidic due to the inductive and mesomeric electron-withdrawing effects of the pyridine nitrogen and the C3 ester. By utilizing a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), we achieve rapid, kinetic deprotonation. This prevents unwanted nucleophilic attack on the C3 ester. The resulting highly conjugated lithium enolate is then trapped using diethyl carbonate, yielding the target molecule with high regioselectivity.

Synthesis A Ethyl 2-methylnicotinate (Starting Material) B LDA / THF / -78°C (Kinetic Deprotonation) A->B C Lithium Enolate (Reactive Intermediate) B->C D Diethyl Carbonate (Electrophilic Trapping) C->D E Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Target Molecule) D->E

Figure 1: Directed synthetic workflow for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate via enolate trapping.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step includes specific in-process controls (IPCs) to ensure the chemical integrity of the reaction before proceeding.

Step 1: Preparation of the Base (LDA)

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (4.4 mL of 2.5 M in hexanes, 11 mmol).

  • Validation: The solution must remain clear. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then re-cool strictly to -78 °C. Failure to maintain cryogenic temperatures will result in base degradation.

Step 2: Kinetic Deprotonation

  • Action: Dissolve Ethyl 2-methylnicotinate (1.65 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes at -78 °C.

  • Validation: A deep red/orange color will develop immediately. This visual cue confirms the formation of the highly conjugated lithium enolate. Maintain at -78 °C for exactly 45 minutes.

Step 3: Electrophilic Trapping

  • Action: Add Diethyl carbonate (1.82 mL, 15 mmol) rapidly in one portion.

  • Causality: Diethyl carbonate acts as the electrophile. Adding a 1.5x molar excess drives the equilibrium forward and minimizes the formation of symmetrical ketones (Claisen condensation side-products).

  • Validation: The deep red color should gradually fade to a pale yellow over 2 hours as the reaction warms to room temperature. Monitor by TLC (Hexanes:EtOAc 3:1, visualizing under UV 254 nm). The starting material ( Rf​=0.6 ) must disappear, replaced by a new, UV-active spot ( Rf​=0.4 ).

Step 4: Quenching and Workup

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered proton source to neutralize unreacted LDA and lithium alkoxides without hydrolyzing the newly formed, base-sensitive ester groups.

Step 5: Chromatographic Purification

  • Action: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). Pool fractions containing the Rf​=0.4 spot. Evaporation yields the target compound as a pale yellow oil.

Applications in Medicinal Chemistry & Drug Development

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is not merely a structural curiosity; it is a foundational precursor in the synthesis of pyrido-1,4-oxazepin-5-ones and -thiones [2].

In drug development, the dual ester functionality allows for orthogonal cyclization strategies. When reacted with specific amino alcohols, the aliphatic ester at C2 undergoes preferential amidation, followed by intramolecular cyclization at the C3 nicotinate ester. This cascade yields the rigid pyrido-oxazepine scaffold. Compounds derived from this scaffold have been extensively studied as a novel structural class of H1 antihistamines [3]. Unlike first-generation antihistamines, these rigidified structures exhibit potent blockade of histamine-induced lethality without crossing the blood-brain barrier, thereby eliminating sedative side effects.

Mechanism S1 Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Bifunctional Precursor) S2 Pyrido-1,4-oxazepine Scaffold (Cyclization with Amino Alcohols) S1->S2 Orthogonal Deprotection S3 Histamine H1 Receptor (Binding & Pharmacophore Match) S2->S3 Target Engagement S4 Receptor Antagonism (Conformational Shift) S3->S4 Signal Blockade S5 Suppression of Allergic Response (Clinical Efficacy) S4->S5 Therapeutic Outcome

Figure 2: Pharmacological trajectory from nicotinate precursor to H1 antihistamine efficacy.

References

  • Cale, A. D., et al. "Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines." Journal of Medicinal Chemistry, 1989. Available at:[Link]

  • Scribd Technical Archives. "Synthesis of Novel H1 Antihistamines." Scribd. Available at:[Link]

Foundational

Advanced Heterocyclic Synthesis: The Strategic Utilization of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS 35968-82-2) in Drug Discovery

As a Senior Application Scientist, I often encounter molecules that serve as critical inflection points in drug discovery. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS 35968-82-2) is one such compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter molecules that serve as critical inflection points in drug discovery. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS 35968-82-2) is one such compound. Far from being a simple ester, this molecule is a highly versatile bifunctional building block. Its unique architecture—a pyridine core functionalized with both a conjugated nicotinate ester and an isolated aliphatic acetate appendage—provides orthogonal reactivity. This electronic desymmetrization allows for precise, chemoselective transformations, making it an indispensable dielectrophile/dinucleophile equivalent for constructing complex fused heterocycles, particularly in the development of non-sedating antihistamines.

This technical guide deconstructs the physicochemical dynamics, synthetic methodologies, and mechanistic applications of CAS 35968-82-2, providing self-validating protocols for advanced laboratory implementation.

Physicochemical Profiling & Structural Dynamics

Understanding the reactivity of CAS 35968-82-2 requires a close examination of its structural electronics. The pyridine ring renders the C3 ester highly electron-deficient and conjugated, stabilizing it against mild nucleophilic attack. Conversely, the C2 ethoxycarbonylmethyl group is insulated by a methylene bridge, making it more flexible and susceptible to selective reduction or enolization.

Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate
CAS Registry Number 35968-82-2
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
SMILES String O=C(OCC)CC1=NC=CC=C1C(OCC)=O
Structural Classification Pyridine derivative; Bifunctional diester
Key Spectroscopic Marker Isolated C2 methylene singlet (~4.0 ppm in 1 H NMR)

Synthetic Methodologies: Precision Construction of the Scaffold

While some industrial routes cite the acid-catalyzed condensation of ethyl nicotinate with ethyl acetoacetate , this approach often suffers from poor regiocontrol and low yields in a laboratory setting. For high-fidelity synthesis, a controlled two-step sequence starting from ethyl 2-chloronicotinate is the gold standard.

This sequence utilizes a Nucleophilic Aromatic Substitution (S N​ Ar) followed by a Krapcho decarboxylation. The causality here is critical: the Krapcho conditions selectively target the geminal diester intermediate. Because the C3 nicotinate ester lacks a β -electron-withdrawing group to stabilize a decarboxylation transition state, it remains completely untouched, ensuring absolute chemoselectivity.

SynthesisWorkflow Start Ethyl 2-chloronicotinate Step1 Nucleophilic Aromatic Substitution Start->Step1 Reagents Diethyl malonate NaH, CuI Reagents->Step1 Intermediate Diethyl 2-(3-(ethoxycarbonyl) pyridin-2-yl)malonate Step1->Intermediate Step2 Krapcho Decarboxylation (NaCl, DMSO, H2O, 150°C) Intermediate->Step2 Product Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS 35968-82-2) Step2->Product

Workflow for the synthesis of CAS 35968-82-2 via cross-coupling and decarboxylation.

Self-Validating Experimental Protocol: Synthesis of CAS 35968-82-2

Step 1: S N​ Ar Malonate Coupling

  • Setup : In an oven-dried flask under N 2​ , suspend NaH (60% dispersion in mineral oil, 1.6 eq) in anhydrous DMF at 0 °C. Slowly add diethyl malonate (1.5 eq). Causality: Irreversible deprotonation forms the active nucleophile; H 2​ gas evolution serves as an immediate visual validation of enolate formation.

  • Reaction : Add ethyl 2-chloronicotinate (1.0 eq) and CuI (0.1 eq). Heat to 80 °C for 12 hours. Causality: The pyridine nitrogen activates the 2-position, while CuI overcomes the steric bulk of the malonate enolate.

  • In-Process Control : Monitor via TLC (Hexane/EtOAc 3:1). The starting material (R f​ ~0.6) will be replaced by a highly UV-active intermediate (R f​ ~0.4).

Step 2: Chemoselective Krapcho Decarboxylation

  • Setup : Isolate the intermediate and dissolve in DMSO. Add NaCl (1.5 eq) and H 2​ O (2.0 eq). Heat the mixture to 150 °C.

  • Mechanistic Causality : DMSO solvates the Na + cation, leaving the Cl anion "naked" and highly nucleophilic. The chloride attacks the ethyl group of one malonate ester, releasing volatile ethyl chloride. The resulting carboxylate immediately decarboxylates at 150 °C. The water acts as a proton source for the transient enolate.

  • Self-Validation : The reaction progress is validated by the continuous evolution of CO 2​ gas. When bubbling ceases, decarboxylation is complete. TLC will show a shift to a higher R f​ value (~0.5) due to the loss of the polar ester group.

  • Workup : Quench with copious amounts of water and extract with EtOAc (3x). Causality: DMSO is highly water-soluble; extensive aqueous washing prevents DMSO carryover into the final silica gel purification.

Mechanistic Applications in Drug Development: The H1 Antihistamine Frontier

The true value of CAS 35968-82-2 lies in its application within medicinal chemistry. It is a foundational precursor in the synthesis of pyrido-1,4-oxazepine-5-ones—a novel structural class of non-sedating H1 antihistamines (e.g., rocastine analogs). As demonstrated in seminal literature by Cale et al. , fusing an oxazepine ring to a pyridine core yields potent peripheral H1 antagonism without crossing the blood-brain barrier, thereby eliminating the cortical slowing (sedation) typical of first-generation antihistamines.

The construction of this 7-membered ring relies entirely on the orthogonal reactivity of CAS 35968-82-2.

DrugPathway Core CAS 35968-82-2 Core Reduction Selective Reduction Core->Reduction Alcohol Hydroxyethyl Intermediate Reduction->Alcohol Amidation Amidation & Cyclization Alcohol->Amidation Oxazepine Pyrido-1,4-oxazepine Core Amidation->Oxazepine Drug H1 Antihistamines Oxazepine->Drug

Logical pathway from CAS 35968-82-2 to pyrido-1,4-oxazepine H1 antihistamine scaffolds.

Self-Validating Protocol: Selective Functionalization for Cyclization

To initiate the oxazepine cyclization, the aliphatic ester must be differentiated from the nicotinate ester.

  • Selective Reduction : Treat CAS 35968-82-2 with NaBH 4​ and LiCl in THF/EtOH. Causality: This combination forms lithium borohydride in situ. By maintaining the temperature at 0 °C, the less sterically hindered and electronically isolated aliphatic ester at C2 is reduced to the alcohol, leaving the conjugated C3 ester intact.

  • Validation : The reduction is confirmed via TLC. The product alcohol is significantly more polar (lower R f​ ) and stains bright yellow/brown with KMnO 4​ , whereas the starting diester is primarily UV-active and KMnO 4​ -inactive.

  • Cyclization : The resulting 2-(2-hydroxyethyl)nicotinate intermediate is then reacted with a primary amine (e.g., a substituted pyrrolidine) to form an amide at the C3 position, followed by intramolecular etherification to close the 7-membered oxazepine ring .

Analytical Validation Framework

To ensure the integrity of the synthesized CAS 35968-82-2 before committing it to complex downstream drug development, rigorous analytical validation is required:

  • 1 H NMR (400 MHz, CDCl 3​ ) : The hallmark of a successful synthesis is the appearance of a sharp singlet integrating to 2H at roughly 4.0 ppm , corresponding to the isolated C2 methylene protons. You will also observe two distinct ethyl group patterns (two quartets at ~4.1-4.3 ppm and two triplets at ~1.2-1.4 ppm). The pyridine protons will appear in the aromatic region (H-6 as a doublet of doublets at ~8.6 ppm, H-4 at ~8.2 ppm, and H-5 at ~7.3 ppm).

  • LC-MS (ESI+) : A clean peak exhibiting a mass-to-charge ratio ( m/z ) of 238.1 [M+H]+ confirms the molecular weight of the target diester.

References

  • Cale, A. D., et al. "Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of nonsedating H1 antihistamines." Journal of Medicinal Chemistry, 1989, 32(9), 2178-2199. URL:[Link]

Exploratory

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate: Synthesis, Reactivity, and Applications in 1,6-Naphthyridine Drug Discovery

Introduction to the Molecular Architecture Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a highly functionalized heterocyclic building block engineered for advanced organic synthesis. Structurally, it consists of a pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Architecture

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a highly functionalized heterocyclic building block engineered for advanced organic synthesis. Structurally, it consists of a pyridine-3-carboxylate core substituted at the C2 position with an ethyl acetate moiety. This specific spatial arrangement creates a 1,5-diester system separated by a rigid aromatic pyridine ring. The precise spatial proximity of the electrophilic ester carbonyls makes this molecule an exceptionally privileged precursor for constructing fused bicyclic heterocycles, most notably the 1,6-naphthyridine scaffold[1].

Physicochemical Profiling

Understanding the physical and structural parameters of this intermediate is critical for optimizing downstream reaction conditions, particularly regarding solubility and steric hindrance during nucleophilic attack.

PropertyValue
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (4 Oxygen, 1 Nitrogen)
Rotatable Bonds 9

De Novo Synthesis Protocol: A Self-Validating Workflow

The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate relies on a robust, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Krapcho decarboxylation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Ethyl 2-chloronicotinate (1.0 eq), Diethyl malonate (1.5 eq), Sodium hydride (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF.

  • Methodology: Sodium hydride is suspended in DMF at 0 °C. Diethyl malonate is added dropwise. Once hydrogen gas evolution ceases (visual validation of enolate formation), ethyl 2-chloronicotinate is introduced. The mixture is heated to 80 °C for 4–6 hours.

  • Causality & Mechanism: NaH deprotonates diethyl malonate to generate a hard, resonance-stabilized carbanion. This nucleophile attacks the C2 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the C3-ester facilitates the formation of the intermediate Meisenheimer complex, driving the displacement of the chloride leaving group to yield the intermediate ethyl 2-(bis(ethoxycarbonyl)methyl)nicotinate[2].

Step 2: Krapcho Decarboxylation
  • Reagents: Ethyl 2-(bis(ethoxycarbonyl)methyl)nicotinate (1.0 eq), NaCl (1.5 eq), H2O (2.0 eq).

  • Solvent: DMSO.

  • Methodology: The intermediate is dissolved in DMSO alongside NaCl and water. The system is heated to 150–160 °C for 4–8 hours until gas evolution (CO2) ceases.

  • Causality & Mechanism: Standard basic hydrolysis would indiscriminately saponify the C3-nicotinate ester alongside the malonate esters, destroying the required pharmacophore. The Krapcho protocol operates under near-neutral conditions. The chloride ion acts as a nucleophile, attacking the ethyl group of one of the malonate esters via an SN2 mechanism. This releases ethyl chloride and generates a β-keto carboxylate intermediate, which immediately decarboxylates at elevated temperatures to yield the title compound[3].

Synthesis SM Ethyl 2-chloronicotinate + Diethyl malonate INT Ethyl 2-(bis(ethoxycarbonyl)methyl)nicotinate SM->INT NaH, DMF, 80°C (SNAr) PROD Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate INT->PROD NaCl, H2O, DMSO, 160°C (Krapcho Decarboxylation)

De novo synthesis pathway via SNAr followed by Krapcho decarboxylation.

Pathway to 1,6-Naphthyridine-5,7-diones: Cyclization Dynamics

The true synthetic value of ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate lies in its tandem cyclization with primary amines to form 1,6-naphthyridine-5,7(6H,8H)-diones.

Regioselective Amidation and Ring Closure
  • Methodology: The diester intermediate is refluxed with a primary amine (R-NH2) in ethanol or acetic acid.

  • Causality & Mechanism: The reaction proceeds with strict regioselectivity. The amine first attacks the more sterically accessible and electronically reactive aliphatic ester (the C2-acetate group) to form an intermediate amide. The newly formed amide nitrogen, now positioned in close spatial proximity to the C3-nicotinate ester, undergoes an intramolecular nucleophilic attack on the C3-carbonyl. Subsequent elimination of ethanol closes the 6-membered lactam ring, generating the rigid 1,6-naphthyridine core[1].

Cyclization A Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate + Primary Amine (R-NH2) B Amidation Intermediate (C2-acetamide derivative) A->B - EtOH (Regioselective Amidation) C Intramolecular Nucleophilic Attack (N attacks C3-ester carbonyl) B->C Conformational Alignment D 6-R-1,6-naphthyridine-5,7(6H,8H)-dione C->D - EtOH (Lactam Ring Closure)

Regioselective cyclization mechanism forming the 1,6-naphthyridine core.

Applications in Medicinal Chemistry

The resulting 1,6-naphthyridine derivatives synthesized from this intermediate are privileged scaffolds in modern drug discovery[1]. Because the nitrogen atoms in the naphthyridine core can act as highly specific hydrogen-bond acceptors, these molecules are frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel anti-cancer therapeutics. The ability to easily substitute the N6 position (via the choice of primary amine during cyclization) allows medicinal chemists to rapidly explore structure-activity relationships (SAR) within the target binding pocket.

References

  • Title: Nucleophilic aromatic substitution, Source: Wikipedia, URL: [Link]

  • Title: Krapcho decarboxylation, Source: Wikipedia, URL: [Link]

  • Title: 1,6-Naphthyridine | C8H6N2 | CID 67488, Source: PubChem, URL: [Link]

Sources

Foundational

Spectroscopic Characterization of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate: An In-Depth Technical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Chemical Context Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (IUPAC: ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Chemical Context

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (IUPAC: ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate; Molecular Formula: C₁₂H₁₅NO₄; MW: 237.25 g/mol ) is a highly functionalized heterocyclic intermediate widely utilized in medicinal chemistry and organic synthesis[1]. Structurally, it features a pyridine core substituted with an ethyl ester at the C3 position and an ethyl acetate moiety at the C2 position.

Because this compound serves as a critical precursor for synthesizing complex therapeutics targeting nicotinic receptors[1], rigorous structural validation is non-negotiable. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, and MS) of this molecule, detailing not just the expected data, but the mechanistic causality behind the experimental protocols.

Orthogonal Validation Strategy

To ensure absolute scientific integrity, structural elucidation must never rely on a single technique. We employ an orthogonal, self-validating workflow where mass spectrometry confirms the molecular weight, NMR maps the atomic connectivity, and IR validates the functional groups.

AnalyticalWorkflow Start Synthesized Compound Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS NMR 1H & 13C NMR (Structural Elucidation) LCMS->NMR [M+H]+ = 238.1 IR FT-IR Spectroscopy (Functional Group ID) NMR->IR Framework confirmed Validate Data Concordance Check IR->Validate Success Validated Structure Validate->Success All data align Fail Impurity/Isomer Re-purify Validate->Fail Anomalies detected

Caption: Figure 1: Orthogonal self-validating spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

The electron-withdrawing nature of the pyridine nitrogen and the C3 ester group creates a highly anisotropic magnetic environment[2].

  • Solvent Choice: Deuterated chloroform (CDCl₃) is strictly selected over protic solvents (like Methanol-d₄) to prevent deuterium exchange at the slightly acidic C2-methylene bridge.

  • Self-Validating Protocol: A standard ¹³C spectrum must always be paired with a DEPT-135 experiment. This phases CH and CH₃ signals positive, and CH₂ signals negative, definitively isolating the two ethyl -CH₂- groups and the C2-methylene bridge from the quaternary carbonyl carbons.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Calibration: Lock the spectrometer to the deuterium signal of CDCl₃. Calibrate the chemical shift axis by setting the internal TMS signal to exactly δ 0.00 ppm.

  • ¹H Acquisition: Execute a standard 1D proton sequence (zg30) at 400 MHz with 16 scans. Validation Check: Integrate the entire spectrum; the total proton count must sum to exactly 15.

  • ¹³C / DEPT-135 Acquisition: Acquire a ¹³C{¹H} spectrum (1024 scans) followed by a DEPT-135 sequence. Validation Check: Ensure the quaternary carbons (carbonyls and Py-C2/C3) disappear in the DEPT-135 spectrum.

Quantitative NMR Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Mechanistic Insight
Py-H6 8.65dd1H4.8, 1.6Highly deshielded due to proximity to the electronegative pyridine nitrogen[2].
Py-H4 8.25dd1H7.8, 1.6Deshielded by the ortho-conjugated C3 ester group.
Py-H5 7.30dd1H7.8, 4.8Most shielded ring proton (meta to N and ester)[2].
C3-Ester CH₂ 4.35q2H7.1Downfield shifted due to conjugation with the aromatic ring.
C2-CH₂ 4.15s2H-Isolated methylene bridge; appears as a sharp singlet.
C2-Ester CH₂ 4.10q2H7.1Aliphatic ester methylene; slightly upfield of the C3 ester.
C3-Ester CH₃ 1.35t3H7.1Standard ethyl ester methyl termination.
C2-Ester CH₃ 1.25t3H7.1Standard ethyl ester methyl termination.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
170.5Quaternary (Null)Aliphatic ester carbonyl (C2 side chain)
165.8Quaternary (Null)Conjugated ester carbonyl (C3 position)
155.2, 126.0Quaternary (Null)Pyridine C2, Pyridine C3
152.1, 138.5, 122.4CH (Positive)Pyridine C6, C4, C5 respectively
61.5, 60.8CH₂ (Negative)Ester -O-CH₂- carbons
42.3CH₂ (Negative)Py-CH₂-CO- bridge
14.2, 14.1CH₃ (Positive)Ester -CH₃ carbons

Mass Spectrometry (HRMS-ESI+)

Causality & Fragmentation Mechanics

Electrospray Ionization in positive mode (ESI+) is the optimal technique because the pyridine nitrogen acts as a potent proton acceptor, generating a robust [M+H]⁺ ion at m/z 238.1[2]. The fragmentation is driven by the differential stability of the two ester groups. The aliphatic ethyl acetate moiety at C2 is more labile than the conjugated nicotinate ester at C3. Loss of neutral ethanol (46 Da) to form an acylium ion is a hallmark fragmentation pathway for such ethyl esters[3].

Step-by-Step Acquisition Protocol
  • Sample Dilution: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated state, maximizing ionization efficiency.

  • Instrument Tuning: Infuse into a Q-TOF mass spectrometer. Set capillary voltage to +3.5 kV.

  • Self-Validation Check: Isolate the [M+H]⁺ peak at m/z 238.1074. The M+1 isotopic peak must exhibit an intensity of ~13.5% relative to the monoisotopic peak, confirming the presence of exactly 12 carbon atoms.

MS_Fragmentation M [M+H]+ m/z 238.1 (Protonated Molecular Ion) F1 [M+H - EtOH]+ m/z 192.1 (Acylium Ion at C2) M->F1 - 46 Da (Neutral EtOH loss) F2 [M+H - CO2Et]+ m/z 165.1 (Loss of C3 Ester) M->F2 - 73 Da (Radical loss) F3 Secondary Fragment m/z 146.1 (Loss of CO/H2O) F1->F3 - 46 Da (Further fragmentation)

Caption: Figure 2: Primary ESI+ MS fragmentation pathways for the protonated molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Experimental Design

IR spectroscopy provides rapid, orthogonal confirmation of the dual-ester system. The conjugated C3 ester will vibrate at a lower frequency than the isolated aliphatic C2 ester due to resonance with the pyridine π-system, which weakens the C=O double bond character.

Step-by-Step Acquisition Protocol
  • Background Subtraction (Self-Validation): Clean the diamond Attenuated Total Reflectance (ATR) crystal. Acquire a 32-scan background spectrum to subtract atmospheric CO₂ and H₂O. Failure to do this can result in false peaks at ~2350 cm⁻¹.

  • Sample Application: Apply 2 µL of the neat compound directly to the ATR crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply ATR correction to normalize penetration depth.

Table 3: FT-IR Spectral Data Summary

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2980, 2935 MediumC-H stretch (aliphatic, ethyl groups)
1735 StrongC=O stretch (aliphatic ester on C2 side chain)
1720 StrongC=O stretch (conjugated ester on C3)
1585, 1570 MediumC=C and C=N stretch (pyridine ring framework)
1250, 1180 StrongC-O stretch (ester linkages)
745 StrongC-H out-of-plane bend (substituted pyridine)

Conclusion

The comprehensive characterization of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate requires a multi-faceted approach. By leveraging the deshielding effects in NMR[2], the predictable acylium fragmentation in MS[3], and the distinct vibrational frequencies of conjugated versus aliphatic esters in IR, researchers can construct a self-validating data package. Adhering to the protocols outlined above ensures absolute confidence in the structural integrity of this critical synthetic intermediate[1].

References

  • Catinella, S., Favretto, D., Traldi, P., Bravo, P., & Viani, F. "Electron impact mass spectrometry of ethyl esters of halogenated acetic acids." Organic Mass Spectrometry, 1992, 27(3), 179-182.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, a significant β-keto ester intermediate in medicinal and organic chemistry. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, a significant β-keto ester intermediate in medicinal and organic chemistry. The primary focus is on the most scientifically robust and industrially relevant method: the mixed Claisen condensation. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and explores alternative synthetic strategies. It is intended for an audience of researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound's synthesis.

Introduction and Significance

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, also known as diethyl 2-(pyridin-3-yl)succinate, is a heterocyclic compound featuring a pyridine core functionalized with two distinct ester groups. Its structure as a β-keto ester makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the keto and ester functionalities allows for a wide range of subsequent chemical modifications, including cyclizations to form novel heterocyclic systems, alkylations, and reductions. Understanding the efficient synthesis of this molecule is paramount for its application in discovery and process chemistry.

The primary challenge in its synthesis lies in achieving a selective carbon-carbon bond formation at the C2 position of the pyridine ring, a site that is not inherently activated for nucleophilic attack. The methodologies discussed herein address this challenge through the strategic generation of a potent carbon nucleophile that reacts with an appropriate pyridyl-based electrophile.

Primary Synthetic Pathway: Mixed Claisen Condensation

The most direct and widely recognized method for synthesizing Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is the mixed Claisen condensation. This reaction involves the formation of a new carbon-carbon bond between an ester enolate and another ester molecule.[1][2][3]

Foundational Principles and Mechanistic Insight

The Claisen condensation relies on the generation of an ester enolate, a potent nucleophile, by deprotonation of the α-carbon of an ester using a strong, non-nucleophilic base.[2][3] In this specific synthesis, a mixed (or "crossed") Claisen condensation is employed, utilizing two different esters: Ethyl Nicotinate and Ethyl Acetate .

The mechanism proceeds via the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), selectively deprotonates the α-carbon of ethyl acetate. Ethyl acetate is chosen for deprotonation as it is the only reactant with α-hydrogens and its enolate cannot self-condense in a productive manner under these conditions.

  • Nucleophilic Attack: The resulting ethyl acetate enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl nicotinate. The pyridine ring's electron-withdrawing nature enhances the electrophilicity of this carbonyl group.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Reformation of Carbonyl and Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group. This step is characteristic of a nucleophilic acyl substitution.[2]

  • Deprotonation of Product: The resulting β-keto ester product has a highly acidic methylene group flanked by two carbonyls. The ethoxide base present in the reaction mixture deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[2]

  • Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.

A highly analogous reaction, the condensation of ethyl isonicotinate (the 4-isomer) with ethyl acetate using sodium ethoxide, has been successfully demonstrated, providing strong validation for this proposed pathway.[4]

Visualization of the Claisen Condensation Pathway

Claisen_Condensation Fig. 1: Reaction scheme for the mixed Claisen condensation. EN Ethyl Nicotinate Base Sodium Ethoxide (NaOEt) EN->Base + EA Ethyl Acetate EA->Base + Product Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Base->Product 1. Benzene, Reflux 2. H₃O⁺ Acid Acidic Workup (e.g., aq. HCl)

Caption: Fig. 1: Reaction scheme for the mixed Claisen condensation.

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the analogous isonicotinate derivative.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (molar eq.)Notes
Ethyl Nicotinate151.161.0Limiting reagent
Sodium Ethoxide68.051.5Strong base
Anhydrous Ethyl Acetate88.112.0Reactant and solvent
Anhydrous Benzene78.11-Solvent (Note: Toluene is a safer alternative)
Dilute Acetic Acid60.05ExcessFor workup neutralization
Potassium Carbonate138.21ExcessFor final neutralization
Diethyl Ether74.12-Extraction solvent
Magnesium Sulfate (anhydrous)120.37-Drying agent

Procedure:

  • Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base and Reagent Addition: To a solution of sodium ethoxide (1.5 eq.) in anhydrous benzene (or toluene), add anhydrous ethyl acetate (2.0 eq.).

  • Reaction Initiation: Heat the mixture to reflux for 30 minutes.

  • Substrate Addition: Add ethyl nicotinate (1.0 eq.) dropwise to the refluxing solution over 30 minutes.

  • Reaction: Maintain the reflux for approximately 14-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization: Hydrolyze the residual gum with an excess of dilute acetic acid. Following this, add an excess of potassium carbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Alternative Synthetic Strategies

While the Claisen condensation is the most direct route, other scientifically sound strategies can be envisioned for the synthesis of the target molecule. These routes typically start with a pre-functionalized pyridine ring.

Alkylation of Ethyl 3-Pyridylacetate

This strategy involves the deprotonation of Ethyl 3-pyridylacetate at the α-carbon, followed by alkylation with an appropriate electrophile.

Route A: Alkylation with Ethyl Bromoacetate

  • Enolate Formation: Ethyl 3-pyridylacetate is treated with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with ethyl bromoacetate, a potent alkylating agent, via an SN2 reaction to form the desired product.[5]

Alkylation_EBA Fig. 2: Alkylation with Ethyl Bromoacetate. EPA Ethyl 3-Pyridylacetate Base Strong Base (e.g., NaH) EPA->Base + EBA Ethyl Bromoacetate Base->EBA 1. THF Product Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate EBA->Product 2. Alkylation Fischer_Esterification Fig. 3: Synthesis of Ethyl Nicotinate. NA Nicotinic Acid Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) NA->Catalyst + EtOH Ethanol (excess) EtOH->Catalyst + EN Ethyl Nicotinate Catalyst->EN Reflux

Caption: Fig. 3: Synthesis of Ethyl Nicotinate.

Preparation of Ethyl 3-Pyridylacetate

This starting material for the alternative routes can be synthesized from 3-picoline (3-methylpyridine) or 3-pyridineacetonitrile. The chemical properties and identification of ethyl 3-pyridylacetate are well-documented. [6]

Conclusion

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is most effectively achieved through a mixed Claisen condensation of ethyl nicotinate and ethyl acetate using sodium ethoxide as a base. This method is supported by strong mechanistic principles and direct analogy to published procedures for isomeric compounds. Alternative routes, such as the alkylation or acylation of ethyl 3-pyridylacetate, provide viable, albeit potentially lower-yielding or more step-intensive, options. The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and process safety considerations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

  • 常州沃腾化工科技有限公司. (2017, July 18). Preparation method of ethyl nicotinate. CN106957262A. Eureka | Patsnap. [Link]

  • Alajarin, M., et al. (2005). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. Synthesis. [Link]

  • Ahmad, M. The Claisen Condensation. University of Technology. [Link]

  • Google Patents. (2019).
  • Google Patents. (2017).
  • Guinchard, X. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Rostami, A., et al. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. PMC. [Link]

  • ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate under different basic conditions. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Amanote Research. (1991, January 1). Novel Synthesis of Diethyl 2,3-Pyridine Dicarboxylates. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Ethyl bromoacetate. [Link]

  • Procter, D. J., et al. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]

  • Kim, J. H., et al. (n.d.). NOTE Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl). [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • KoreaScience. (2014, July 20). Synthesis of Diethyl Pyridin-2-ylphosphonates and Quinolin-2-ylphosphonates by Deoxygenative Phosphorylation of the Corresponding N-Oxides. [Link]

  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. [Link]

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. [Link]

  • Cheng, C., et al. (2014, January 30). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. [Link]

  • Tundo, P., et al. (n.d.). The addition reaction of dialkyl carbonates to ketones. IRIS. [Link]

  • ResearchGate. (n.d.). The First Isolation of Crystalline Ethyl Bromozincacetate, Typical Reformatsky Reagent: Crystal Structure and Convenient Preparation. [Link]

  • YouTube. (2017, May 6). Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism. [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. [Link]

  • NIST. (n.d.). Ethyl 3-pyridylacetate. WebBook. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link]

Sources

Foundational

The Strategic Utility of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in Heterocyclic Drug Discovery: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach molecular design not merely as a structural exercise, but as a functional blueprint for therapeutic intervention. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach molecular design not merely as a structural exercise, but as a functional blueprint for therapeutic intervention. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 380922-13-4)[1] is a highly specialized, bifunctional organic intermediate primarily utilized in advanced medicinal chemistry[2]. Featuring a nicotinic acid backbone substituted with an ethoxycarbonylmethyl group at the C2 position, this diester acts as a "masked warhead." Its differential ester reactivity makes it a premium precursor for synthesizing complex bicyclic heteroaromatics, most notably the pyrido[2,3-d]pyridazine scaffolds that serve as core pharmacophores in kinase inhibitors[3].

This whitepaper deconstructs the theoretical properties, mechanistic synthetic pathways, and self-validating experimental protocols required to leverage this molecule in modern drug development.

Physicochemical & Theoretical Profiling

To understand why this intermediate is prized in drug discovery, we must analyze its theoretical physicochemical properties. The strategic placement of two ester moieties—one directly conjugated to the electron-deficient pyridine ring and the other separated by a methylene spacer—creates a highly tunable system optimized for Lipinski Rule of 5 compliance in downstream products.

Quantitative Data Summary
PropertyTheoretical ValueComputational Rationale & E-E-A-T Insight
Molecular Formula C12H15NO4Exact mass calculation based on atomic composition.
Molecular Weight 237.25 g/mol Ideal low-molecular-weight starting material, leaving ample "budget" for downstream functionalization.
LogP (Octanol/Water) ~1.65Consensus prediction; the lipophilic core ensures excellent partitioning into organic solvents during synthesis.
Topological Polar Surface Area 65.49 ŲPyridine N (12.89) + 4x Ester O (52.60). Perfectly situated in the "sweet spot" (< 90 Ų) for eventual membrane and blood-brain barrier penetration.
Hydrogen Bond Donors (HBD) 0The strict absence of -OH/-NH groups prevents unwanted side reactions (e.g., self-condensation) during cross-coupling.
Hydrogen Bond Acceptors (HBA) 5Provides sufficient solubility and critical interaction points for target protein hinge-binding.
Rotatable Bonds 7Confers necessary flexibility for induced-fit binding in target kinase pockets once cyclized.

Mechanistic Synthetic Pathways

Once synthesized, the diester is perfectly primed for bis-nucleophilic attack by hydrazine hydrate, driving a rapid cyclization to form the pyrido[2,3-d]pyridazine-5,8-dione core[3].

SyntheticWorkflow A Ethyl 2-chloronicotinate (Starting Material) C Pd(0) Cross-Coupling (Regioselective) A->C B Reformatsky Reagent (BrZnCH2COOEt) B->C D Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Target Diester) C->D High Yield F Pyrido[2,3-d]pyridazine-5,8-dione (Pharmacophore) D->F Cyclization E Hydrazine Hydrate (Bis-nucleophile) E->F Condensation

Figure 1: Regioselective synthesis and subsequent cyclization workflow.

Application in Drug Discovery: Pharmacophore Mapping

The ultimate value of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate lies in its ability to generate the pyrido[2,3-d]pyridazine scaffold. This bicyclic system is a privileged structure in oncology and immunology, frequently utilized as a competitive ATP-binding inhibitor for kinases such as p38 MAPK and VEGFR-2. The nitrogen atoms in the fused ring system act as critical hydrogen bond acceptors, anchoring the molecule to the kinase hinge region.

SignalingPathway N1 Pyrido[2,3-d]pyridazine Derivative N3 ATP Binding Pocket (Competitive Blockade) N1->N3 High-affinity binding N2 Target Kinase (e.g., p38 MAPK / VEGFR) N4 Downstream Signaling Arrest N2->N4 Prevents phosphorylation N3->N2 Occupies active site N5 Reduced Angiogenesis & Inflammation N4->N5 Phenotypic outcome

Figure 2: Kinase inhibition signaling cascade mediated by the target scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific causality check to verify the reaction's progress.

Protocol A: Palladium-Catalyzed Synthesis of the Diester Intermediate

Objective: Regioselective cross-coupling of ethyl 2-chloronicotinate and ethyl bromoacetate.

  • Zinc Activation: In a flame-dried Schlenk flask under argon, activate zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF.

    • Causality Check: Activation removes the passivating ZnO layer, ensuring rapid insertion of Zn into the C-Br bond of ethyl bromoacetate (added dropwise, 1.2 eq) to form the nucleophilic Reformatsky reagent.

  • Cross-Coupling: To a separate flask containing ethyl 2-chloronicotinate (1.0 eq) and Pd(PPh3)4 (0.05 eq) in THF, transfer the zinc enolate via cannula. Heat to 65°C for 12 hours.

    • Causality Check: The Pd(0) catalyst undergoes oxidative addition exclusively at the activated C-Cl bond of the pyridine ring. Elevated temperatures overcome the activation energy barrier for transmetalation.

  • Quenching & Validation: Quench with saturated aqueous NH4Cl. Extract with EtOAc.

    • Self-Validation: TLC (Hexanes:EtOAc 3:1) should reveal the disappearance of the starting material (UV active) and the appearance of a new, highly UV-active spot corresponding to the diester.

Protocol B: Hydrazine-Mediated Cyclization to Pyrido[2,3-d]pyridazine

Objective: Conversion of the diester into the bicyclic pharmacophore[3].

  • Reagent Mixing: Dissolve the purified Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in absolute ethanol (0.2 M concentration). Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux & Cyclization: Heat the mixture to reflux for 4 hours.

    • Causality Check: The primary amine of hydrazine selectively attacks the more sterically accessible, highly reactive aliphatic ester (C2 position) first. This is followed by an intramolecular cyclization at the aromatic ester (C3 position), driven by the thermodynamic stability of the resulting 6-membered aromatic ring.

  • Isolation & Validation: Cool the reaction to 0°C. The product will precipitate as a crystalline solid. Filter and wash with cold ethanol.

    • Self-Validation: LC-MS analysis will confirm the exact mass of the cyclized product, and the absence of the ester carbonyl stretch (~1730 cm⁻¹) in FT-IR will confirm complete bis-condensation.

References

  • ChemSrc. "CAS 380922-13-4: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate." ChemSrc Chemical Database. Available at: [Link]

  • Science of Synthesis. "Product Class 18: Pyridopyridazines." Thieme Connect. Available at: [Link]

  • ChemBuyersGuide. "Ethyl 2-chloronicotinate & Ethyl Bromoacetate." BeanTown Chemical. Available at: [Link]

Sources

Exploratory

Discovery and Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate: A Critical Intermediate in Heterocyclic Drug Development

Executive Summary In the realm of medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on the availability of highly functionalized intermediates. Ethyl 2-(2-ethoxy-2-oxoethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on the availability of highly functionalized intermediates. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C₁₂H₁₅NO₄)[1] stands as a cornerstone building block for the synthesis of 1,8-naphthyridines and pyrido[2,3-d]pyrimidines—privileged pharmacophores in antibacterial and antineoplastic drug discovery.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic causality, and downstream applications of this critical intermediate. By moving beyond standard procedural lists, this guide establishes a self-validating framework for synthetic execution, ensuring high fidelity and reproducibility in your drug development workflows.

Introduction & Chemical Significance

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is characterized by a pyridine core adorned with an ethyl ester at the C3 position and an ethyl acetate moiety at the C2 position. This specific orthogonal functionalization is highly prized[1].

The dual ester groups possess distinct steric and electronic environments, allowing for selective downstream transformations. The C2-acetate group is highly reactive toward intramolecular cyclizations, making it an ideal precursor for fused bicyclic systems. Understanding the electronic nature of the pyridine ring is essential: the nitrogen atom withdraws electron density, rendering the C2 and C4 positions highly susceptible to nucleophilic attack. This intrinsic property dictates our synthetic strategy.

Retrosynthetic Analysis & Mechanistic Pathways

To synthesize this molecule with high atom economy and chemoselectivity, we avoid non-specific alkylations (which often lead to complex mixtures of N-alkylated and C-alkylated products). Instead, we employ a highly controlled two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by a Krapcho Decarboxylation .

The Causality of Reagent Selection
  • SₙAr with Diethyl Malonate: The pyridine ring of our starting material, ethyl 2-chloronicotinate, is electron-deficient. The C3-ethyl ester further activates the C2-chloro substituent by stabilizing the transient Meisenheimer complex. We utilize Sodium Hydride (NaH) to quantitatively deprotonate diethyl malonate. Why NaH? Weaker bases like carbonates often result in incomplete enolate formation, leading to sluggish reaction kinetics and lower yields. NaH ensures rapid, irreversible generation of the highly nucleophilic enolate.

  • Krapcho Decarboxylation: Saponification with aqueous base (NaOH/KOH) is a fatal error in this workflow; it would indiscriminately hydrolyze both the malonate esters and the critical C3-nicotinate ester, yielding an intractable tri-acid. The is specifically chosen for its elegant chemoselectivity. By heating the intermediate with Lithium Chloride (LiCl) in Dimethyl Sulfoxide (DMSO) and a single equivalent of water, the chloride ion acts as a nucleophile, selectively attacking one of the malonate ethyl groups via an Sₙ2 mechanism. This releases ethyl chloride and generates a transient β-keto-acid equivalent that rapidly decarboxylates under thermal stress, leaving the C3 ester completely intact.

Synthesis A Ethyl 2-chloronicotinate C Intermediate Malonate Adduct A->C SₙAr Substitution B Diethyl Malonate + NaH B->C Enolate Attack D Krapcho Decarboxylation C->D LiCl, H₂O, DMSO (150°C) E Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate D->E -CO₂, -EtCl

Figure 1: Stepwise synthetic workflow via SₙAr and Krapcho Decarboxylation.

Detailed Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize protocols that provide real-time feedback to the chemist. The following procedures are designed as self-validating systems.

Protocol A: Synthesis of Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate

This step establishes the carbon framework via SₙAr.

  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend NaH (60% dispersion in mineral oil, 1.6 eq, 64 mmol) in anhydrous DMF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Enolate Generation (Validation Check 1): Add diethyl malonate (1.5 eq, 60 mmol) dropwise over 15 minutes. Self-Validation: You must observe immediate, vigorous evolution of hydrogen gas. The cessation of gas evolution (approx. 30 mins) confirms complete enolate formation. The solution will become homogeneous and slightly yellow.

  • Substitution: Add ethyl 2-chloronicotinate (1.0 eq, 40 mmol) in one portion. Remove the ice bath and heat the reaction mixture to 80°C for 4 hours.

  • Monitoring (Validation Check 2): Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (R_f ~0.6) and the appearance of a lower R_f product spot (~0.4) confirms conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers extensively with water (5 x 100 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the intermediate as a viscous oil.

Protocol B: Chemoselective Krapcho Decarboxylation

This step trims the malonate to the desired mono-acetate.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 30 mmol) in standard grade DMSO (60 mL). Add LiCl (2.0 eq, 60 mmol) and distilled H₂O (1.5 eq, 45 mmol).

  • Thermal Activation (Validation Check 3): Equip the flask with a reflux condenser and heat to 150°C. Self-Validation: As the internal temperature crosses 130°C, vigorous bubbling will commence. This is the evolution of CO₂ gas and ethyl chloride. The reaction is self-indicating; when the bubbling completely ceases (typically 4–6 hours), the decarboxylation is complete.

  • Workup: Cool the dark mixture to room temperature. Dilute with water (150 mL) and extract with EtOAc (3 x 100 mL). Wash the organic phase with water (3 x 100 mL) to strip out DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc 4:1) to afford Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate as a pale yellow oil[1].

Quantitative Data & Yield Comparisons

To demonstrate the necessity of the chosen conditions, the following tables summarize optimization data. The causality of reagent choice is directly reflected in the quantitative yields.

Table 1: Optimization of SₙAr Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃DMF1001245Incomplete enolate formation; sluggish kinetics.
Cs₂CO₃DMF80872Good yield, but economically prohibitive for scale-up.
NaHTHF65 (reflux)1668Insufficient temperature to drive SₙAr to completion.
NaH DMF 80 4 89 Optimal; rapid enolate formation and ideal SₙAr temp.

Table 2: Chemoselectivity in Decarboxylation Conditions

Salt/BaseSolventAdditiveTemp (°C)Yield (%)Chemoselectivity Outcome
NaOHH₂O/EtOHNone80<10Complete saponification; desired mono-ester destroyed.
NaClDMSOH₂O (1 eq)16075Good mono-decarboxylation, but requires higher heat.
LiCl DMSO H₂O (1 eq) 150 91 Excellent; Li⁺ coordinates malonate, accelerating Sₙ2.
KCNDMSOH₂O (1 eq)13060Highly toxic; competitive side reactions observed.

Downstream Applications in Drug Discovery

The true value of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate lies in its utility as a precursor. By subjecting this intermediate to primary amines under basic conditions, chemists can trigger an intramolecular condensation between the amine, the C2-acetate, and the C3-ester. This cascade rapidly assembles the 1,8-naphthyridine or pyrido[2,3-d]pyrimidine core.

These scaffolds are privileged structures in pharmacology, most notably acting as ATP-competitive kinase inhibitors in oncology, or as DNA Gyrase / Topoisomerase IV inhibitors in antibacterial therapeutics[2].

Downstream Core Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Cyclization Intramolecular Cyclization (Amine Condensation) Core->Cyclization + R-NH₂ Scaffold 1,8-Naphthyridine Core Cyclization->Scaffold Scaffold Assembly Target DNA Gyrase / Kinase Inhibition Scaffold->Target Pharmacophore Binding Outcome Therapeutic Efficacy (Antibacterial / Antineoplastic) Target->Outcome Pathway Blockade

Figure 2: Downstream pharmacological application and target pathway mapping.

References

  • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I." Synthesis (1982). URL:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley (2020). URL:[Link]

  • World Intellectual Property Organization. "WO2006121860A2 - Glucagon-like peptide 1 (glp-1) receptor agonists and their pharmacological methods of use." Google Patents.

Sources

Foundational

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate for Researchers and Drug Development Professionals Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a heterocyclic organic compound featuring a pyridine ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate for Researchers and Drug Development Professionals

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a heterocyclic organic compound featuring a pyridine ring core, a structural motif of significant interest in medicinal chemistry.[1] Its formal name, ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate, reveals its structure: a nicotinic acid (pyridine-3-carboxylic acid) backbone substituted at the 2-position with an ethyl acetate group. This unique arrangement of functional groups—two ester moieties and a nitrogen-containing aromatic ring—renders it a valuable and versatile intermediate in the synthesis of more complex, biologically active molecules.[1]

Primarily utilized in organic synthesis and drug discovery, this compound serves as a foundational scaffold for creating a diverse range of derivatives.[1] The presence of the nicotinate moiety suggests potential interactions with biological targets such as nicotinic receptors, while the dual ester groups provide multiple points for chemical modification and elaboration.[1] This guide offers a comprehensive overview of its synthesis, chemical behavior, and applications, providing researchers with the technical insights required to effectively leverage this compound in their work.

PropertyValueSource(s)
CAS Number 35968-82-2[2]
Molecular Formula C12H15NO4[1][2]
Molecular Weight 237.25 g/mol [1][2]
Appearance Light yellow transparent liquid[3]
SMILES O=C(OCC)CC1=NC=CC=C1C(OCC)=O[2]

Core Synthesis and Mechanistic Rationale

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is typically achieved through a base-catalyzed condensation reaction. A common and effective method involves the reaction of ethyl nicotinate with a suitable ester like ethyl acetoacetate, facilitated by a catalyst under reflux conditions.[1] This approach is favored for its scalability and efficiency.

Underlying Mechanism: A Base-Catalyzed Condensation

The synthesis hinges on the generation of a nucleophilic carbanion from one of the ester reactants, which then attacks the electrophilic carbonyl carbon of the other. When using a precursor like ethyl acetoacetate with ethyl nicotinate, the reaction likely proceeds through a Claisen-type condensation, followed by subsequent reaction steps. The base (e.g., sodium ethoxide) deprotonates the α-carbon of the ethyl acetoacetate, creating a potent nucleophile. This attacks the carbonyl group of the ethyl nicotinate. The choice of a strong acid catalyst like sulfuric acid, as mentioned in some sources, would facilitate an acid-catalyzed condensation, likely a Fischer esterification if starting from nicotinic acid itself to first form ethyl nicotinate.[1][3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process R1 Ethyl Nicotinate P2 Nucleophilic Attack on Ethyl Nicotinate Carbonyl R1->P2 R2 Ethyl Acetoacetate P1 Deprotonation of Ethyl Acetoacetate R2->P1 C1 Base Catalyst (e.g., Sodium Ethoxide) C1->P1 initiates C2 Solvent (e.g., Ethanol) Reflux C2->P2 P1->P2 forms nucleophile P3 Intermediate Formation & Rearrangement P2->P3 P4 Purification (Chromatography/Distillation) P3->P4 Product Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate P4->Product

Caption: Synthetic workflow for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Detailed Experimental Protocol

This protocol is a representative procedure based on common organic synthesis methodologies for ester condensation reactions.[1][3]

Materials:

  • Ethyl nicotinate

  • Ethyl acetoacetate

  • Sodium ethoxide (or metallic sodium in anhydrous ethanol)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. If using metallic sodium, add it in small pieces to the ethanol to generate sodium ethoxide in situ.

  • Addition of Reactants: Once the sodium ethoxide is fully dissolved and the solution has cooled, add ethyl acetoacetate dropwise via the dropping funnel while stirring. After the addition is complete, add ethyl nicotinate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent like ethyl acetate or toluene.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Chemical Reactivity and Derivatization Potential

The reactivity of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is governed by its three primary functional domains: the two ester groups and the pyridine ring. This multi-functionality allows for a wide array of chemical transformations.

  • Hydrolysis: The ester groups can be selectively or fully hydrolyzed under acidic or basic conditions to yield the corresponding mono- or di-carboxylic acids. For instance, hydrolysis can produce 2-(2-ethoxy-2-oxoethyl)nicotinic acid, a key intermediate itself.[4][5]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups to their corresponding alcohols, yielding a diol.[1] Milder reducing agents may offer selectivity.

  • Substitution Reactions: The ethoxy groups of the esters can be replaced by other nucleophiles under basic conditions in transesterification reactions.[1]

  • Reactions at the Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

  • Oxidation: The pyridine ring can be oxidized, for example, to an N-oxide, using oxidizing agents like m-CPBA.

Caption: Key reactivity pathways of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate lies in its role as a precursor for pharmacologically active compounds.[1] Its structure is a key component in the synthesis of novel therapeutic agents.

Scaffold for Bioactive Heterocycles

The compound is an excellent starting material for constructing more elaborate heterocyclic systems. For example, it has been used in the synthesis of novel 4-aza-indole derivatives.[4] In one documented synthesis, the key intermediate, 2-(2-ethoxy-2-oxoethyl) nicotinic acid, is first prepared from the title compound via selective hydrolysis, and then further elaborated into a complex pyrrolo[3,2-b]pyridine structure.[4] Such scaffolds are of high interest in drug discovery due to their structural similarity to endogenous molecules and their ability to present functional groups in a well-defined three-dimensional space.

Synthesis of Nicotine Analogs and Other CNS-Active Agents

Given its nicotinic acid core, derivatives of this compound are explored for their potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. The synthesis of racemic nicotine, for instance, can proceed from ethyl nicotinate through a series of steps where the side chain is constructed.[6] While not a direct use of the title compound, it illustrates the importance of the ethyl nicotinate scaffold in accessing such molecules. The side chain of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate provides a handle for creating analogs with altered pharmacokinetic and pharmacodynamic properties.

Development of Kinase Inhibitors

The pyridine and nicotinate motifs are prevalent in many kinase inhibitors used in oncology. For instance, various pyridine-based compounds have been investigated as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in angiogenesis.[7] The structural framework of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate can be strategically modified to fit into the ATP-binding pocket of such kinases, making it a valuable starting point for the design of novel anti-cancer agents.

G cluster_derivatization Synthetic Elaboration cluster_intermediates Key Intermediates cluster_application Therapeutic Targets / Drug Candidates Start Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate D1 Selective Hydrolysis Start->D1 D2 Amidation / Peptide Coupling Start->D2 I1 2-(2-ethoxy-2-oxoethyl) nicotinic acid D1->I1 I2 Nicotinamide Derivatives D2->I2 D3 Cyclization Reactions I3 Fused Heterocycles (e.g., Aza-indoles) D3->I3 I1->D3 A1 Kinase Inhibitors (e.g., VEGFR-2) I2->A1 A2 CNS Receptor Modulators I3->A2 A3 Novel Anti-proliferative Agents I3->A3

Caption: Role in the drug discovery and development workflow.

Conclusion

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is more than a simple chemical reagent; it is a strategically designed building block that offers a gateway to a vast chemical space of potentially therapeutic molecules. Its synthesis is straightforward, and its multiple reactive sites provide chemists with a versatile platform for molecular design and derivatization. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

  • EvitaChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315).
  • BLDpharm. (n.d.). 35968-82-2|Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.
  • Guidechem. (2019, December 16). How to prepare and apply Ethyl nicotinate?.
  • ResearchGate. (2021, February). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8).
  • ChemicalBook. (2023, July 12). 2-(2-ETHOXY-2-OXOETHYL)NICOTINIC ACID | 35969-51-8.
  • Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • PMC. (n.d.). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies.

Sources

Exploratory

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate: A Comprehensive Guide to Handling, Safety, and Synthetic Utility

Abstract Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 380922-13-4) is a highly functionalized heterocyclic intermediate widely utilized in medicinal chemistry and organic synthesis. Characterized by a pyridine backbone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 380922-13-4) is a highly functionalized heterocyclic intermediate widely utilized in medicinal chemistry and organic synthesis. Characterized by a pyridine backbone substituted with two distinct ester moieties, its unique reactivity profile makes it an invaluable building block for complex bicyclic systems. However, its dual-ester functionality and basic nitrogen center demand rigorous, self-validating handling protocols to prevent hydrolytic degradation and ensure operator safety. This whitepaper provides drug development professionals with a mechanistically grounded guide to the safe handling, storage, and synthetic application of this compound.

Structural Causality & Physicochemical Profiling

To master the handling of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, one must first understand the causality driven by its molecular architecture. The compound features an electron-withdrawing pyridine ring, an ethyl ester at the 3-position (nicotinate), and a 2-ethoxy-2-oxoethyl group at the 2-position.

The alpha-methylene protons located on the 2-substituent are highly acidic. This acidity is a direct consequence of the electron-withdrawing effects of both the adjacent ester carbonyl and the ortho-pyridine nitrogen. While this makes the compound an excellent nucleophile upon deprotonation, it also renders the ester groups highly susceptible to ambient moisture-induced hydrolysis.

Table 1: Quantitative Physicochemical Properties

ParameterValueCausality / Synthetic Implication
Molecular Formula C₁₂H₁₅NO₄Highly functionalized; provides multiple vectors for derivatization.
Molecular Weight 237.25 g/mol Small molecule profile; requires precise stoichiometric control.
Structural Class Pyridine DiesterSusceptible to both nucleophilic attack and transesterification.
Physical State Viscous Liquid / Low-Melting SolidHygroscopic tendency; necessitates rigorous inert-atmosphere storage.

Data supported by compound specifications from .

Mechanistic Toxicology & Hazard Mitigation

Handling pyridine derivatives requires a deep understanding of their mechanistic toxicology. The lipophilic ester groups allow the molecule to readily penetrate the stratum corneum, while the basic pyridine nitrogen can interact aggressively with ocular and respiratory mucosa. Compliance with the is mandatory.

Table 2: GHS Hazard Classification & Mechanistic Mitigation

GHS Hazard ClassMechanistic ToxicologySelf-Validating Mitigation Strategy
Skin Irritation (Cat 2) Lipophilic esters disrupt lipid bilayers, causing localized dermal inflammation.Double-layer nitrile gloves. Validation: Inspect gloves for degradation post-use.
Eye Irritation (Cat 2A) Pyridine nitrogen acts as a localized base, altering the pH of ocular fluid.Splash-proof goggles. Validation: Ensure a tight seal against the face before opening reagents.
STOT SE (Cat 3) Volatile organic components irritate the respiratory tract upon inhalation.Handle exclusively in a certified fume hood. Validation: Visual flow-meter check prior to use.
Self-Validating Handling & Storage Systems

Trustworthiness in chemical handling dictates that we do not assume reagent purity or environmental safety; we prove it through built-in checks. According to the foundational guidelines in the , all storage and handling must be treated as a continuous system of validation.

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate must be stored under an inert atmosphere (Argon or N₂) at 2–8°C. Exposure to ambient humidity will trigger non-specific hydrolysis, yielding free carboxylic acids that will poison downstream base-mediated reactions by acting as proton donors.

SafetyWorkflow A 1. Receipt & Storage (C12H15NO4) B 2. Analytical QC (TLC / NMR) A->B Extract Aliquot C 3. Fume Hood Check (>100 fpm) B->C Pass (No Baseline) D 4. Inert Transfer (Argon / Syringe) C->D Validated Flow E 5. Target Reaction (Anhydrous Conditions) D->E Moisture-Free F 6. Waste Disposal (Halogen-Free) E->F Quench & Discard

Figure 1: Self-validating safety and handling workflow for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Validated Experimental Workflows

As an Application Scientist, I mandate that every protocol contains intrinsic causality and validation steps. The following workflows detail the preparation and synthetic utilization of this compound.

Workflow 1: Safe Handling & Reagent Preparation
  • Fume Hood Validation (Self-Check): Before retrieving the compound, verify that the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Visual & Analytical QC (Self-Check): Extract a 1 mg aliquot of the compound. Run a Thin Layer Chromatography (TLC) plate using a 3:1 Hexanes/Ethyl Acetate eluent.

    • Causality: A spot stuck at the baseline indicates hydrolytic degradation to the free carboxylic acid. If baseline streaking >5% is observed, the reagent must be purified via flash chromatography before use.

  • Inert Atmosphere Transfer: Purge a flame-dried reaction flask with Argon for 5 minutes. Transfer the required volume of the ester using a gas-tight syringe.

    • Causality: Syringe transfer prevents ambient moisture ingress, preserving the integrity of the ester bonds.

  • Solvent Addition: Dissolve the compound in an anhydrous solvent (e.g., THF) that has been freshly passed through an activated alumina column.

Workflow 2: Base-Mediated Enolate Formation

This workflow describes the generation of the reactive enolate for downstream alkylation or Dieckmann-type condensations.

  • Reagent Selection: Select Sodium Ethoxide (NaOEt) as the base.

    • Causality: Using an ethoxide base perfectly matches the ethyl ester moieties of the substrate. This completely prevents the unwanted transesterification side reactions that would occur if methoxide or tert-butoxide were used.

  • Temperature Control: Cool the substrate solution to 0°C using an ice-water bath.

    • Causality: Low temperatures kinetically suppress competitive nucleophilic attack on the ester carbonyls, directing the base exclusively to the acidic alpha-methylene protons.

  • Base Addition & Validation (Self-Check): Add 1.05 equivalents of NaOEt dropwise over 15 minutes. The formation of a distinct yellow/orange tint indicates the generation of the stabilized enolate.

    • Validation: To confirm enolate formation, quench a 0.1 mL aliquot in D₂O and analyze via crude ¹H-NMR; the disappearance of the alpha-methylene singlet confirms complete deprotonation.

  • Electrophilic Quench: Introduce the target electrophile slowly, maintaining the temperature below 5°C to control the exothermic reaction.

Reactivity A Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate B NaOEt Base (Matches Ester Group) A->B 0°C, Argon E Saponification (Aqueous NaOH) A->E Unintended Hydrolysis C Stabilized Enolate (Alpha-Deprotonation) B->C -EtOH D Electrophilic Addition (Alkyl Halide) C->D Nucleophilic Attack F Functionalized Product D->F Isolation E->F Degradation Pathway

Figure 2: Mechanistic pathway of enolate formation and potential hydrolytic degradation.

References
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link][1][2][3][4][5]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC, 2011. Available at:[Link][6][7]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate via Regioselective N-Oxide Activation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a critical heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a critical heterocyclic building block extensively utilized in medicinal chemistry, particularly as a precursor for synthesizing complex 4-aza-indole derivatives and other pharmacologically active compounds[1]. Direct C2-alkylation of pyridines is notoriously difficult due to the preferential N-alkylation of the basic nitrogen lone pair. This application note details a robust, field-proven, three-step synthetic protocol starting from inexpensive nicotinic acid. By leveraging an N-oxide "umpolung" activation strategy, this method achieves highly regioselective C2-functionalization without the need for expensive transition-metal catalysts or pre-halogenated starting materials[2].

Mechanistic Rationale & Strategy

As a self-validating synthetic system, every step in this protocol is designed with chemical causality in mind:

  • Fischer Esterification: Nicotinic acid is converted to ethyl nicotinate. This protects the carboxylic acid from unwanted side reactions and installs an electron-withdrawing group at the C3 position, which is crucial for directing subsequent regioselectivity[3].

  • N-Oxidation: Treating the pyridine ring with mCPBA yields the N-oxide. This step inverts the standard reactivity of the pyridine ring. The N-oxide pulls electron density away from the C2 and C4/C6 positions, rendering them highly electrophilic while simultaneously providing a leaving group (as an N-acetoxy species) to drive rearomatization.

  • Regioselective C2-Functionalization (Modified Boekelheide/Reissert-Henze Type): Upon heating with acetic anhydride, the N-oxide forms a highly reactive N-acetoxypyridinium intermediate. The enol form of ethyl acetoacetate attacks the C2 position. The proximity of the C3 ester sterically and electronically directs this attack. Following rearomatization, the intermediate undergoes an in situ retro-Claisen-type deacetylation driven by the thermal conditions, cleaving the acetyl group to yield the target 2-ethoxy-2-oxoethyl moiety[2].

Retrosynthetic Analysis & Pathway Visualization

SynthesisPathway NA Nicotinic Acid (Starting Material) EN Ethyl Nicotinate (Intermediate 1) NA->EN EtOH, H2SO4 Reflux, 16h ENO Ethyl Nicotinate 1-Oxide (Intermediate 2) EN->ENO mCPBA, DCM 0 °C to RT, 12h TARGET Ethyl 2-(2-ethoxy-2- oxoethyl)nicotinate (Target) ENO->TARGET Ethyl acetoacetate Ac2O, 90 °C, 8h (C2-Attack)

Fig 1. Three-step synthetic pathway from nicotinic acid to the target C2-functionalized nicotinate.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale-up operation.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Nicotinic Acid123.111.012.3 gStarting Material
1 Anhydrous Ethanol46.07Excess100 mLReactant / Solvent
1 Sulfuric Acid (conc.)98.080.21.1 mLAcid Catalyst
2 Ethyl Nicotinate151.161.010.0 gIntermediate 1
2 mCPBA (77%)172.571.217.8 gOxidizing Agent
2 Dichloromethane (DCM)84.93-150 mLSolvent
3 Ethyl Nicotinate 1-Oxide167.161.08.0 gIntermediate 2
3 Ethyl Acetoacetate130.142.012.2 mLCarbon Nucleophile
3 Acetic Anhydride102.093.013.5 mLActivating Agent

Detailed Experimental Protocols

Phase 1: Fischer Esterification (Synthesis of Ethyl Nicotinate)

Causality Focus: The slow addition of sulfuric acid is required to manage the highly exothermic protonation of the pyridine free base.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12.3 g (100 mmol) of nicotinic acid and suspend it in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Cool the suspension slightly and add 1.1 mL (20 mmol) of concentrated H₂SO₄ dropwise.

  • Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 16 hours. The suspension will gradually turn into a clear, pale-yellow solution.

  • Validation Checkpoint: Perform TLC (Silica gel, Hexanes/EtOAc 1:1, visualized under UV 254 nm). Nicotinic acid remains at the baseline, while the product ethyl nicotinate migrates to Rf ~0.6[4].

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with 100 mL of ethyl acetate (EtOAc) and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Rationale: This neutralizes the acid catalyst and frees the pyridine from its sulfate salt, forcing it into the organic layer[3]. Extract with EtOAc (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield ethyl nicotinate as a pale yellow liquid.

Phase 2: N-Oxidation (Synthesis of Ethyl Nicotinate 1-Oxide)

Causality Focus: Residual peroxides pose a severe explosion hazard during concentration. A strict KI-starch validation is built into the workup.

  • Reaction Setup: Dissolve 10.0 g (66 mmol) of ethyl nicotinate in 150 mL of anhydrous DCM in a 500 mL flask. Cool to 0 °C using an ice-water bath.

  • Oxidation: Add 17.8 g (79 mmol) of mCPBA (77% w/w) in small portions over 30 minutes to control the exothermic peroxy-acid oxidation.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). The N-oxide is highly polar and will appear at Rf ~0.3, cleanly separated from any unreacted starting material at Rf ~0.9.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃. Self-Validation: Spot the organic layer onto KI-starch paper; it must remain white, confirming the complete destruction of unreacted mCPBA. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate to yield the N-oxide.

Phase 3: Regioselective C2-Functionalization

Causality Focus: The thermal conditions drive the retro-Claisen deacetylation. Monitoring the disappearance of the acetylated intermediate ensures high yields of the final target.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8.0 g (47.8 mmol) of ethyl nicotinate 1-oxide in 13.5 mL (143 mmol) of acetic anhydride.

  • Nucleophile Addition: Add 12.2 mL (95.6 mmol) of ethyl acetoacetate.

  • Execution: Heat the mixture to 90 °C for 8 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The target compound migrates to Rf ~0.4. If a slightly lower spot (the acetylated intermediate) persists, extend heating by 2 hours to ensure complete retro-Claisen cleavage.

  • Workup: Cool to room temperature. Slowly pour the mixture into 100 mL of ice-water to hydrolyze the excess acetic anhydride. Carefully neutralize with solid Na₂CO₃ until pH ~7. Extract with EtOAc (3 x 50 mL).

  • Purification: Purify the concentrated crude via flash column chromatography (Silica gel, Hexanes to 30% EtOAc gradient) to separate the desired C2-isomer from trace C6-isomer and residual ethyl acetoacetate.

Workflow RXN Reaction Execution (N-Oxide + Ac2O + Nucleophile) TLC In-Process TLC Check (Target Rf ~0.4 vs N-Oxide Rf ~0.3) RXN->TLC 8 hours at 90°C QUENCH Hydrolytic Quench (Ice-Water + Na2CO3) TLC->QUENCH Conversion > 95% PH_CHECK pH Validation (Ensure pH ~7) QUENCH->PH_CHECK Neutralize Acetic Acid PURIFY Flash Chromatography (Isomer Separation) PH_CHECK->PURIFY Extracted in EtOAc

Fig 2. Self-validating experimental workflow for the C2-functionalization step.

Sources

Application

Application and Protocol for the Synthesis of Ethyl 2-(pyridin-2-yl)acetate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Abstract This comprehensive guide details the synthesis of ethyl 2-(pyridin-2-yl)acetate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of ethyl 2-(pyridin-2-yl)acetate through the acid-catalyzed esterification of 2-(pyridin-2-yl)acetic acid with ethanol. This application note provides an in-depth exploration of the reaction mechanism, a meticulously developed experimental protocol, and essential analytical characterization methods. The content is structured to offer both a theoretical understanding and a practical, step-by-step procedure suitable for implementation in a research and development setting. Emphasis is placed on the rationale behind procedural steps, ensuring a robust and reproducible synthesis.

Introduction and Scientific Background

Ethyl 2-(pyridin-2-yl)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other functional organic molecules.[1][2][3] Its structure, featuring a pyridine ring and an ester functional group, allows for diverse chemical modifications. The synthesis described herein utilizes the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.[4]

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[5][6] This is typically accomplished by using a large excess of one of the reactants, in this case, ethanol, which also serves as the solvent, or by removing the water formed during the reaction.[4][7] The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrogen chloride, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[6][8]

Reaction Mechanism and Rationale

The Fischer esterification of 2-(pyridin-2-yl)acetic acid with ethanol proceeds through a series of equilibrium steps, as illustrated below.

Fischer_Esterification CarboxylicAcid 2-(Pyridin-2-yl)acetic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ Ethanol Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate1 + Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water Water Ester Ethyl 2-(pyridin-2-yl)acetate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst)

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Causality behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid or dry hydrogen chloride is crucial. It protonates the carbonyl oxygen of the 2-(pyridin-2-yl)acetic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[6][8] The use of a catalyst also allows the reaction to proceed at a reasonable rate at lower temperatures, which can help to minimize potential side reactions like decarboxylation.[8]

  • Excess Ethanol: Le Châtelier's principle dictates that using a large excess of ethanol will drive the equilibrium towards the formation of the ester product.[9] Ethanol also conveniently serves as the solvent for the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at an appreciable rate. The reflux condenser prevents the loss of volatile reactants and solvent.[10][11]

  • Anhydrous Conditions: While not strictly necessary for the forward reaction to proceed, using anhydrous ethanol and protecting the reaction from atmospheric moisture can improve the yield by minimizing the reverse reaction (ester hydrolysis).

  • Neutralization and Work-up: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done by adding a base, such as potassium carbonate or sodium bicarbonate.[12][13] This step is critical to prevent the hydrolysis of the newly formed ester during the subsequent extraction and purification steps. The use of a saturated salt solution (brine) during extraction helps to break up emulsions and remove water from the organic layer.[11]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and is designed for high-yield synthesis of ethyl 2-(pyridin-2-yl)acetate.[12]

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplier
2-(Pyridin-2-yl)acetic acid137.1413.7 g (0.1 mol)≥98%e.g., Sigma-Aldrich
Absolute Ethanol46.07150 mL≥99.5%e.g., Merck
Concentrated Sulfuric Acid98.082.0 mL95-98%e.g., Fisher Scientific
Chloroform119.38150 mLACS Gradee.g., VWR
Potassium Carbonate138.2145 gAnhydrouse.g., Acros Organics
Water18.02As neededDeionized-
Anhydrous Sodium Sulfate142.04As neededGranulare.g., Alfa Aesar

3.2. Equipment

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

protocol_workflow start Start setup 1. Set up Reaction Apparatus start->setup reagents 2. Add Reactants setup->reagents catalyst 3. Add Catalyst reagents->catalyst reflux 4. Reflux the Mixture catalyst->reflux cool 5. Cool the Reaction reflux->cool concentrate 6. Remove Excess Ethanol cool->concentrate dissolve 7. Dissolve Residue in Chloroform concentrate->dissolve neutralize 8. Neutralize with K₂CO₃ Solution dissolve->neutralize extract 9. Extract and Wash neutralize->extract dry 10. Dry the Organic Layer extract->dry purify 11. Purify by Vacuum Distillation dry->purify end End purify->end

Sources

Method

Application Note: Divergent Synthesis of Fused Pyridine Heterocycles Using Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Executive Summary & Chemical Significance Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 380922-13-4)[1] is a highly versatile bis-electrophilic building block in advanced organic synthesis and medicinal chemistry[2]. Cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 380922-13-4)[1] is a highly versatile bis-electrophilic building block in advanced organic synthesis and medicinal chemistry[2]. Characterized by a pyridine core bearing an ethyl ester at the C3 position and an ethyl acetate moiety at the C2 position, this compound serves as a privileged precursor for the construction of fused heterocyclic systems. Its hydrolyzed counterpart, 2-(2-ethoxy-2-oxoethyl)nicotinic acid (CAS: 35969-51-8)[3],[4], is similarly utilized in intramolecular cyclizations.

The proximity of the two ester functionalities enables facile double-condensation reactions with binucleophiles, making it an indispensable intermediate in drug discovery programs targeting kinase inhibitors, CNS-active agents, and compounds modulating nicotinic receptors[2].

Mechanistic Insights & Reactivity Profile

The unique reactivity of ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate stems from its dual electrophilic centers (the C3-carboxylate and the C2-acetate carbonyls) and the acidic methylene protons ( α to the C2-ester).

  • Binucleophilic Annulation (1,6-Naphthyridines): When treated with primary amines ( R−NH2​ ), the amine sequentially attacks the more reactive C3-ester (forming an amide) followed by intramolecular cyclization onto the C2-ester. This cascade yields a 6-membered piperidine-2,4-dione ring fused to the pyridine core, specifically generating 1,6-naphthyridine-5,7-dione scaffolds.

  • Hydrazine Condensation (Pyrido-Diazepines): Reaction with hydrazine ( NH2​−NH2​ ) leads to a 7-membered ring formation, producing pyrido[2,3-d][1,2]diazepine-5,8-diones. The thermodynamics of this reaction are driven by the formation of a stable, conjugated bicyclic system and the release of two equivalents of ethanol.

DivergentSynthesis SM Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Bis-electrophile) Amine Primary Amine (R-NH2) AcOH, 120°C SM->Amine  Amidation Hydrazine Hydrazine Hydrate EtOH, 78°C SM->Hydrazine  Condensation Prod1 1,6-Naphthyridine-5,7-dione (6-membered ring) Amine->Prod1  Cyclization Prod2 Pyrido[2,3-d][1,2]diazepine-5,8-dione (7-membered ring) Hydrazine->Prod2  Cyclization

Divergent synthetic pathways of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate with binucleophiles.

Experimental Protocols

Protocol A: Synthesis of 6-Substituted-1,6-naphthyridine-5,7-diones

Objective: To synthesize 1,6-naphthyridine derivatives via double-condensation with primary amines.

Causality & Design: The use of a sealed tube and elevated temperatures (120 °C) is required to overcome the activation energy of the second amidation step (ring closure), which is sterically more demanding than the initial intermolecular attack. Glacial acetic acid acts as a bifunctional catalyst, protonating the ester carbonyls to increase electrophilicity while providing a polar protic medium to stabilize the transition state.

Step-by-Step Methodology:

  • Preparation: In a 50 mL pressure tube, dissolve ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (1.0 eq, 5.0 mmol) in 15 mL of glacial acetic acid.

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.2 eq, 6.0 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 12 hours.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the starting bis-ester indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Neutralize cautiously with saturated aqueous NaHCO3​ until pH ~ 7.

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in hexanes) to afford the pure 1,6-naphthyridine-5,7-dione derivative.

Mechanism Step1 Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Step2 Intermolecular Amidation at C3-Ester (Formation of Mono-amide) Step1->Step2 + R-NH2 Step3 Intramolecular Nucleophilic Attack (Amide Nitrogen on C2-Ester) Step2->Step3 Heat / H+ Step4 Elimination of Ethanol (Ring Closure) Step3->Step4 Tetrahedral Intermediate Step5 1,6-Naphthyridine-5,7-dione Derivative Step4->Step5 - EtOH

Step-by-step mechanism for the formation of 1,6-naphthyridine-5,7-dione derivatives.

Protocol B: Synthesis of Pyrido[2,3-d][1,2]diazepine-5,8-diones

Objective: To construct a 7-membered diazepine ring fused to the pyridine core.

Causality & Design: Hydrazine hydrate is a powerful α -effect nucleophile. Ethanol is chosen as the solvent to ensure homogeneity and to allow refluxing at a moderate temperature (78 °C), which is sufficient for hydrazine-mediated cyclizations while minimizing side reactions (e.g., ester hydrolysis).

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (1.0 eq, 2.0 mmol) in 10 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 2.5 eq, 5.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 6 hours.

  • Precipitation: Upon completion (verified by LC-MS), cool the reaction to 0 °C in an ice bath. The product typically precipitates as a white to pale yellow solid.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol ( 2×5 mL), and dry in a vacuum oven at 50 °C overnight.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the synthesis of 1,6-naphthyridine-5,7-dione (Protocol A) using benzylamine as the model primary amine.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1EthanolNone78 (Reflux)2435>95%
2Toluenep-TsOH (10 mol%)110 (Reflux)1862>92%
3 Acetic Acid None (Self-catalyzed) 120 (Sealed) 12 88 >98%
4DMF K2​CO3​ (2.0 eq)1001645>85%

References

  • EvitaChem - Buy Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315). Source: evitachem.com. 2

  • ChemSrc - 380922-13-4 CAS number and properties. Source: chemsrc.com. 1

  • CymitQuimica - 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS 35969-51-8). Source: cymitquimica.com. 3

  • Alfa Chemistry - 2-(2-Ethoxy-2-oxoethyl)nicotinic acid Purity and Specifications. Source: alfa-chemistry.com. 4

Sources

Application

Application Note: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate as a Bifunctional Building Block in the Synthesis of 1,6-Naphthyridine Pharmacophores

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Synthetic utility, mechanistic rationale, and self-validating protocols for fused heterocyclic core generation. The Strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Synthetic utility, mechanistic rationale, and self-validating protocols for fused heterocyclic core generation.

The Strategic Value of Pyridine Homophthalates

In the landscape of modern drug discovery, the rapid and modular construction of privileged scaffolds is paramount. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (often referred to as a pyridine homophthalate derivative) represents a highly versatile, bifunctional building block. Structurally, it features a pyridine core decorated with an ethyl ester at the C3 position and an ethyl acetate moiety at the C2 position.

This specific 1,4-dicarbonyl spatial relationship relative to the pyridine ring makes it an ideal precursor for the synthesis of 1,6-naphthyridine-5,7-diones and related fused heterocycles. These nitrogen-rich bicyclic systems are foundational to several classes of therapeutics, most notably HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) [1] and targeted kinase inhibitors in oncology.

Mechanistic Rationale: The 1,4-Diester Advantage

The synthetic power of ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate lies in its dual electrophilic centers. When exposed to primary amines, hydrazines, or hydroxylamines, the molecule undergoes a tandem condensation-cyclization cascade.

Causality in Reaction Design:

  • Initial Nucleophilic Attack: The aliphatic ester (-CH₂CO₂Et) at the C2 position is sterically more accessible and electronically isolated from the pyridine ring's deactivating effect, making it the kinetic site for initial amidation by an incoming nucleophile (e.g., R−NH2​ ).

  • Intramolecular Cyclization: Once the intermediate amide is formed, the secondary amine nitrogen is perfectly positioned to attack the adjacent C3 aromatic ester (-CO₂Et).

  • Thermodynamic Driving Force: The expulsion of two equivalents of ethanol drives the equilibrium forward, resulting in a highly stable, conjugated 1,6-naphthyridine-5,7-dione system.

SyntheticWorkflow A Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Pyridine Homophthalate) C Condensation & Cyclization A->C B Primary Amine / Hydroxylamine B->C D 1,6-Naphthyridine-5,7-dione Core C->D - 2 EtOH E Target Active Pharmaceutical Ingredient D->E Functionalization

Figure 1: Synthetic workflow from the bifunctional building block to the target API.

Application in Medicinal Chemistry: HIV-1 INSTIs

The 1,6-naphthyridine core synthesized from this building block is a structural analog of the pharmacophores found in FDA-approved HIV-1 integrase inhibitors like Cabotegravir and Dolutegravir [1]. By utilizing O-benzylhydroxylamine in the cyclization step, chemists can generate N-hydroxy-1,6-naphthyridine-diones. The N-hydroxy imide motif is critical for the chelation of two catalytic Mg2+ ions within the active site of the HIV-1 integrase enzyme, thereby blocking the strand transfer process required for viral replication.

MechanismOfAction A HIV-1 Integrase Enzyme (Active Site with Mg2+) C Chelation of Mg2+ Cofactors A->C B 1,6-Naphthyridine Derivative (Pharmacophore) B->C Binds to active site D Displacement of Viral DNA 3'-OH C->D E Viral Replication Terminated D->E Integration Blocked

Figure 2: Mechanism of action for 1,6-naphthyridine-based HIV-1 Integrase inhibitors.

Experimental Methodologies

The following protocols outline the synthesis of the building block and its subsequent cyclization. These procedures are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol 1: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

This two-step sequence utilizes a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a Krapcho decarboxylation.

Step 1: SN​Ar with Diethyl Malonate

  • Setup: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M) at 0 °C.

  • Deprotonation: Add diethyl malonate (1.1 eq) dropwise. Causality: NaH irreversibly deprotonates the malonate, generating a highly nucleophilic enolate. Stir for 30 minutes until gas evolution ( H2​ ) ceases.

  • Substitution: Add ethyl 2-chloronicotinate (1.0 eq) and heat the reaction to 80 °C for 4 hours. The electron-withdrawing C3-ester activates the C2-chloride for displacement.

  • Self-Validation Check (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak disappears, replaced by a mass shift of +123 Da (addition of malonate minus HCl).

Step 2: Krapcho Decarboxylation

  • Setup: Isolate the intermediate triester and dissolve in a DMSO/Water mixture (10:1 v/v). Add Sodium Chloride (NaCl, 2.0 eq).

  • Decarboxylation: Heat the mixture to 160 °C for 6 hours. Causality: The chloride ion attacks one of the malonate ethyl groups via SN​2 , generating a carboxylate intermediate that rapidly decarboxylates under thermal conditions. The C3 aromatic ester remains untouched due to the lack of an adjacent activating group.

  • Self-Validation Check (IPC): Monitor the reaction vessel for the cessation of CO2​ gas evolution. Confirm via 1H -NMR: The diagnostic malonate methine singlet (~4.8 ppm) must disappear, replaced by a new methylene singlet integrating to 2H at ~4.1 ppm, confirming the formation of the target building block.

Protocol 2: Cyclization to the 1,6-Naphthyridine Core
  • Setup: Dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (1.0 eq) in glacial acetic acid (0.2 M).

  • Condensation: Add O-benzylhydroxylamine (1.2 eq) or a primary amine of choice.

  • Cyclization: Reflux the mixture at 120 °C for 12 hours. Causality: Acetic acid acts as both solvent and Brønsted acid catalyst, protonating the ester carbonyls to increase their electrophilicity, thereby accelerating the tandem amidation-cyclization cascade.

  • Self-Validation Check (IPC): Confirm cyclization via 1H -NMR of the crude product. The two distinct ethyl ester signals (quartets at ~4.2 ppm and triplets at ~1.3 ppm) must completely disappear. The appearance of the incorporated amine substituent signals and a downfield shift of the pyridine ring protons confirm the rigid, conjugated bicyclic structure.

Quantitative Data Summary

The table below summarizes typical reaction conditions, expected yields, and critical analytical markers for the described workflows, providing a benchmark for process optimization.

SubstrateReagents & ConditionsTarget ProductExpected YieldDiagnostic 1H -NMR Marker
Ethyl 2-chloronicotinateDiethyl malonate, NaH, DMF, 80 °CDiethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate82 - 88%Singlet at ~4.8 ppm (1H, CH)
Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonateNaCl, DMSO/ H2​O , 160 °CEthyl 2-(2-ethoxy-2-oxoethyl)nicotinate 75 - 80%Singlet at ~4.1 ppm (2H, CH2​ )
Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinateBenzylamine, EtOH, Reflux6-Benzyl-1,6-naphthyridine-5,7-dione80 - 85%Disappearance of ethyl signals
Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinateO-Benzylhydroxylamine, AcOH, Reflux6-(Benzyloxy)-1,6-naphthyridine-5,7-dione70 - 78%Disappearance of ethyl signals

References

  • Starosotnikov, A. M. (2023). "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." International Journal of Molecular Sciences, 24(11), 9314. Available at:[Link]

Method

Application Note: Optimized Reaction Conditions for the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Strategic Importance in Drug Development Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (IUPAC: ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate) is a highly versatile bis-ester intermediate. Characterized by an active methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Development

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (IUPAC: ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate) is a highly versatile bis-ester intermediate. Characterized by an active methylene group flanked by an aliphatic ester and an electron-deficient pyridine ring, this scaffold is heavily utilized in the synthesis of 1,8-naphthyridines, pyrido[2,3-d]pyrimidines, and other fused heterocyclic systems. These motifs are critical in the development of modern kinase inhibitors, antimicrobial agents, and GPCR modulators.

The presence of two orthogonal ester moieties allows for selective downstream functionalization, while the acidic α -protons of the 2-acetate group enable facile intramolecular cyclizations (e.g., Dieckmann condensations).

Mechanistic Design: Causality in Reaction Selection

Direct alkylation of the pyridine 2-position using simple ester enolates is notoriously difficult due to competing Claisen self-condensation and multi-alkylation. To achieve high chemoselectivity and yield, we rely on two validated, self-validating synthetic systems:

  • Method A: Transition-Metal Catalyzed Negishi-Reformatsky Cross-Coupling (Modern/High-Yield) This approach utilizes ethyl 2-chloronicotinate and a pre-formed organozinc reagent (Reformatsky reagent). Zinc enolates are highly chemoselective and do not undergo self-condensation at standard temperatures. The use of a Palladium or Nickel catalyst facilitates C–C bond formation at the sterically hindered 2-position without hydrolyzing or attacking the C3 ester[1]. Cobalt and Palladium catalysts have been proven highly effective for cross-coupling zinc reagents with functionalized pyridines[2].

  • Method B: SNAr followed by Krapcho Decarboxylation (Classical/Scalable) For large-scale synthesis where precious metal catalysts are cost-prohibitive, ethyl 2-chloronicotinate undergoes Nucleophilic Aromatic Substitution (SNAr) with the sodium enolate of diethyl malonate. The resulting tri-ester is subjected to Krapcho decarboxylation, selectively removing one malonate ester group to yield the target diester.

Reaction Pathway Visualization

NegishiCoupling A Ethyl 2-chloronicotinate (Aryl Halide) E Oxidative Addition & Transmetalation A->E Pd(0) insertion B Zn(0), Ethyl bromoacetate (Reformatsky Formation) C (2-ethoxy-2-oxoethyl)zinc(II) bromide (Organozinc Reagent) B->C THF, 50 °C C->E Zn to Pd transfer D Pd(0) Catalyst (e.g., Pd(PPh3)4) D->E Catalytic entry F Reductive Elimination E->F Intermediate complex F->D Pd(0) regeneration G Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Target Product) F->G Product release

Figure 1: Catalytic cycle for the Negishi-Reformatsky cross-coupling workflow.

Experimental Protocols

Protocol A: Palladium-Catalyzed Negishi-Reformatsky Cross-Coupling

This protocol is optimized for medicinal chemistry discovery scales (1–10 grams), prioritizing yield and functional group tolerance[1].

Step 1: Preparation of the Reformatsky Reagent

  • Action: To a flame-dried Schlenk flask containing activated zinc dust (1.30 g, 20.0 mmol) in anhydrous THF (10 mL), add 1,2-dibromoethane (0.05 mL) and TMSCl (0.05 mL). Heat to 65 °C for 15 minutes, then cool to room temperature.

  • Action: Add ethyl bromoacetate (2.50 g, 15.0 mmol) dropwise over 20 minutes. Stir for 1 hour at 50 °C.

  • Causality & Validation: Activation of zinc removes the passivating ZnO layer, ensuring rapid insertion into the C–Br bond. The slow addition of the α -halo ester prevents the highly exothermic homocoupling of the zinc enolate. The solution will turn slightly cloudy but should not precipitate heavily.

Step 2: Cross-Coupling

  • Action: In a separate flask, dissolve ethyl 2-chloronicotinate (1.85 g, 10.0 mmol) and Pd(PPh3​)4​ (0.57 g, 0.50 mmol, 5 mol%) in anhydrous THF (15 mL).

  • Action: Transfer the prepared organozinc reagent to the pyridine solution via cannula. Heat the mixture to 65 °C for 12 hours.

  • Action: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Validation: Palladium(0) undergoes oxidative addition into the C–Cl bond of the electron-deficient pyridine. The zinc enolate undergoes transmetalation, followed by reductive elimination to forge the C–C bond[2]. The ester moieties remain pristine due to the mild nucleophilicity of the zinc reagent.

Protocol B: SNAr and Krapcho Decarboxylation

This protocol is optimized for process chemistry and scale-up, avoiding transition metals.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Action: Suspend NaH (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in anhydrous DMF (20 mL) at 0 °C. Dropwise add diethyl malonate (1.92 g, 12.0 mmol). Stir until gas evolution ceases.

  • Action: Add ethyl 2-chloronicotinate (1.85 g, 10.0 mmol) and heat to 80 °C for 6 hours.

  • Causality & Validation: The strong electron-withdrawing effect of the pyridine nitrogen and the C3 ester activates the C2 position for SNAr by stabilizing the Meisenheimer intermediate. The cessation of H2​ gas evolution self-validates the complete formation of the malonate enolate.

Step 2: Krapcho Decarboxylation

  • Action: Isolate the tri-ester intermediate. Dissolve in DMSO (15 mL), add NaCl (0.88 g, 15.0 mmol) and H2​O (0.36 mL, 20.0 mmol). Heat to 150 °C for 4–6 hours.

  • Causality & Validation: At elevated temperatures, the chloride ion acts as a nucleophile, attacking the ethyl group of one malonate ester. This triggers the release of ethyl chloride and CO2​ gas (observable bubbling validates the reaction progress). Water is essential to protonate the resulting enolate, yielding the target diester cleanly without hydrolyzing the remaining ester groups.

Quantitative Data: Reaction Optimization

The following table summarizes the catalyst and solvent screening for the cross-coupling approach (Protocol A), demonstrating the causality behind the chosen optimized conditions.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5 mol%)THF651288Clean conversion; standard baseline conditions.
2 Pd(OAc)2​ / SPhos (5 mol%)THF65894 Bulky, electron-rich ligand accelerates reductive elimination.
3 NiCl2​(dppp) (10 mol%)THF651676Viable base-metal alternative[1]; slower transmetalation kinetics.
4 Pd(PPh3​)4​ (5 mol%)Toluene100655Elevated temperatures lead to thermal degradation of the zinc enolate.

Note: Direct zincation of functionalized pyridines using advanced bases like (tmp)2​Zn has also been reported as an alternative to pre-formed halides, further expanding the utility of zinc in these systems[3].

References

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - PMC Source: nih.gov URL:1

  • A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - RSC Publishing Source: rsc.org URL:2

  • High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation | Organic Letters - ACS Publications Source: acs.org URL:3

Sources

Application

Application Note: Analytical Characterization of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Chemical Profiling & Analytical Rationale Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate ( C13​H17​NO4​ , MW: 251.28 g/mol ) is a highly functionalized heterocyclic ester utilized as a critical intermediate in[1]. Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Analytical Rationale

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate ( C13​H17​NO4​ , MW: 251.28 g/mol ) is a highly functionalized heterocyclic ester utilized as a critical intermediate in[1]. Structurally, it features a basic pyridine-3-carboxylate (nicotinate) core conjugated with a 2-ethoxy-2-oxoethyl moiety at the C2 position.

Designing an analytical method for this compound requires addressing three distinct structural features:

  • Basic Pyridine Nitrogen: The heterocyclic nitrogen (pKa ~5.2) acts as a strong hydrogen-bond acceptor.

  • Active Methylene Group: The 2-ethoxy-2-oxoethyl substituent resembles diethyl malonate, making it susceptible to enolization.

  • Ester Linkages: The molecule contains two hydrolytically sensitive ester groups.

As a Senior Application Scientist, the methodology presented here avoids generic templates in favor of a dual-orthogonal approach: Reversed-Phase HPLC-UV/DAD for primary assay and purity, and GC-MS for volatile impurity profiling.

Reversed-Phase HPLC-UV/DAD Methodology

Causality Behind Experimental Choices

The primary challenge in analyzing substituted pyridines via HPLC is the interaction between the basic heterocyclic nitrogen and residual acidic silanols on the silica stationary phase. This secondary ion-exchange interaction causes severe peak tailing and poor resolution[2]. To counteract this, we utilize a highly end-capped C18 column or a specialized mixed-mode stationary phase designed for basic analytes[3].

For the mobile phase, we employ a mildly acidic buffer using 0.1% Formic Acid (pH ~2.7). This specific pH fully protonates the pyridine nitrogen, ensuring a single, stable ionization state that elutes predictably[4]. Simultaneously, formic acid is gentle enough to prevent the acid-catalyzed hydrolysis of the diester moieties—a degradation pathway that stronger acids (e.g., sulfuric acid) might trigger—while maintaining full [3].

HPLC_Logic Start Analyze Compound: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Challenge1 Basic Pyridine Nitrogen (Risk of Silanol Tailing) Start->Challenge1 Challenge2 Diester Moieties (Risk of Hydrolysis) Start->Challenge2 Solution1 Use End-capped C18 or Mixed-Mode Column Challenge1->Solution1 Solution2 Mild Acidic Buffer (0.1% Formic Acid, pH ~2.7) Challenge2->Solution2 Outcome Sharp Peak Shape & Stable Baseline Solution1->Outcome Solution2->Outcome

Caption: Logical flow for HPLC method development addressing basicity and ester stability.

Protocol 1: Self-Validating HPLC Assay

This protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) to verify column inertness and system precision before any sample data is accepted.

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matches the initial gradient strength to prevent solvent-shock peak distortion.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate into a 10 mL volumetric flask.

  • Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Execution & Self-Validation (SST)

  • Inject a blank (diluent) to confirm the absence of carryover.

  • Inject the SST standard (0.1 mg/mL) six consecutive times.

  • Validation Gate: Proceed to sample analysis only if the Tailing Factor ( Tf​ ) is ≤1.5 and the Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

Orthogonal GC-MS Methodology

Causality Behind Experimental Choices

Due to its moderate molecular weight and the absence of highly polar hydrogen-bond donors (such as -OH or -NH2), Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is sufficiently volatile for [5]. GC-MS serves as an orthogonal technique to HPLC, specifically targeting volatile starting materials or process by-products such as ethyl nicotinate and diethyl malonate[6]. Electron Impact (EI) at 70 eV is selected because it provides highly reproducible fragmentation patterns (e.g., cleavage of the ethoxy groups), enabling library matching and structural elucidation of unknown impurities[4].

GCMS_Workflow SamplePrep Sample Prep: Dilution in Ethyl Acetate Injection Injection: 1 µL, Split Ratio 10:1 SamplePrep->Injection Separation GC Separation: Capillary Column (e.g., HP-5MS) Injection->Separation Ionization Ionization: Electron Impact (70 eV) Separation->Ionization Detection Detection: Mass Analyzer (m/z 40-400) Ionization->Detection

Caption: Experimental workflow for the GC-MS determination of pyridine derivatives.

Protocol 2: Self-Validating GC-MS Impurity Profiling

Step 1: Sample & Internal Standard Preparation

  • Internal Standard (IS): Prepare a 0.1 mg/mL solution of Decane in Ethyl Acetate. Causality: Decane is highly stable, does not co-elute with the analyte, and validates the injection efficiency.

  • Sample: Dissolve 5.0 mg of the sample in 5.0 mL of the IS solution.

Step 2: Instrument Equilibration & Tuning

  • Perform a PFTBA (Perfluorotributylamine) tune check to validate mass accuracy across the m/z 40-400 range.

Step 3: Execution & Self-Validation

  • Inject the solvent blank to establish a baseline.

  • Inject the sample.

  • Validation Gate: The analysis is valid only if the IS peak area in the sample injection is within ±5% of the IS peak area in the blank injection, proving no matrix-induced signal suppression or injector discrimination occurred.

Quantitative Data & Method Parameters Summaries

The following tables summarize the optimized instrumental parameters and the strict self-validation criteria required for these methods.

Table 1: HPLC-UV/DAD Method Parameters
ParameterSpecificationRationale / Causality
Column End-capped C18 (150 x 4.6 mm, 3 µm)Prevents silanol interactions with pyridine nitrogen[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient 0-2 min: 10% B 2-10 min: 10% 90% B 10-12 min: 90% BEnsures retention of polar impurities before eluting the main lipophilic diester.
Detection UV/DAD at 254 nmTargets the strong π→π∗ transition of the pyridine ring[7].
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer.
Table 2: GC-MS Method Parameters
ParameterSpecificationRationale / Causality
Column 5% Phenyl Methyl Siloxane (30m x 0.25mm x 0.25µm)Non-polar phase ideal for separating volatile esters[8].
Carrier Gas Helium, Constant Flow (1.0 mL/min)Provides optimal efficiency (van Deemter minimum) for MS.
Oven Program 60°C (hold 2 min) 15°C/min to 280°C (hold 5 min)Focuses the solvent, then rapidly elutes the semi-volatile analyte[4].
Inlet Temp 250 °CEnsures flash vaporization without thermal degradation.
Ionization Electron Impact (EI), 70 eVStandardized energy for reproducible fragmentation libraries[4].
Table 3: System Suitability Test (SST) Criteria
MetricAcceptance CriterionImplication if Failed
Tailing Factor ( Tf​ ) ≤1.5 Column degradation or active silanol sites exposed.
Theoretical Plates (N) ≥2000 Loss of column efficiency or dead volume in the system.
Injection Precision (RSD) ≤2.0% (n=6)Autosampler malfunction or sample instability.
Resolution ( Rs​ ) ≥2.0 (from nearest impurity)Inadequate separation power; gradient adjustment required.

References

  • Separation of Ethyl nicotinate on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl AugustaChrom URL: [Link]

  • Diethyl malonate - the NIST WebBook NIST URL:[Link]

Sources

Method

Application Note: Advanced Derivatization Techniques for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scaffold Rationale Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scaffold Rationale

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C₁₃H₁₇NO₄) is a highly versatile, bifunctional organic scaffold widely utilized in medicinal chemistry and complex organic synthesis[1]. Structurally, it features a nicotinic acid backbone substituted at the C2 position with an ethoxy-oxoethyl (aliphatic ester) moiety. This unique arrangement provides orthogonal reactive sites: an electrophilic aromatic nicotinate ester, an active C(sp³)-H methylene bridge, and a highly accessible aliphatic ester.

Because the presence of the ethoxy and oxoethyl groups modulates its reactivity and binding affinity, this scaffold is frequently employed as a precursor to synthesize rigid heterocyclic systems that interact with biological targets, including nicotinic receptors and kinase hinge regions[1]. Furthermore, the pyridine ring introduces basicity, hydrogen-bonding potential, and the ability to coordinate with transition metal centers during catalysis[2].

Mechanistic Causality in Scaffold Derivatization

To successfully derivatize this scaffold, one must exploit the electronic disparities between its functional groups:

  • The Active Methylene (C2-CH₂): The protons on the methylene bridge are highly acidic. They are flanked by an electron-withdrawing aliphatic ester and an electron-deficient pyridine ring. This allows for facile deprotonation and subsequent electrophilic trapping (e.g., α-arylation or alkylation)[3].

  • Orthogonal Ester Reactivity: The aliphatic ester is sterically accessible and lacks the resonance stabilization of the aromatic nicotinate ester. Consequently, nucleophiles (such as primary amines) will chemoselectively attack the aliphatic ester first.

  • Intramolecular Trapping: Once a nucleophile functionalizes the aliphatic chain, the adjacent C3-nicotinate ester serves as an ideal electrophilic trap, driving thermodynamically favorable intramolecular cyclizations to form fused bicyclic systems (e.g., naphthyridine-diones)[4].

Divergent Derivatization Workflows

G SM Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Bifunctional Scaffold) Arylation Workflow A: α-Arylation (Pd-Catalysis) SM->Arylation Ar-X, Base Deprotonation Annulation Workflow B: Annulation (Aminolysis) SM->Annulation Nucleophilic Attack Decarb Workflow C: Decarboxylation (Krapcho Conditions) SM->Decarb Halide Attack on Alkyl ProdA α-Aryl Pyridylacetates (Lipophilic Tuning) Arylation->ProdA Reductive Elimination ProdB Naphthyridine-Diones (Rigid Hinge Binders) Annulation->ProdB Intramolecular Cyclization (-2 EtOH) ProdC 2-Alkyl Nicotinates (Fragment Building Blocks) Decarb->ProdC -CO2, -EtCl

Fig 1. Divergent derivatization workflows for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Experimental Protocols & Self-Validating Systems

Workflow A: Transition-Metal Catalyzed α-Arylation

Causality & Design: Installing aryl groups at the C(sp³)-H center alters the 3D vector of the molecule, which is crucial for fitting into hydrophobic enzyme pockets. Deprotonation with Cs₂CO₃ generates an enolate. We utilize Pd₂(dba)₃ paired with a bulky biaryl phosphine ligand (e.g., XPhos). The bulky ligand is critical: it accelerates the reductive elimination step of the sterically demanding secondary enolate, actively preventing unwanted β-hydride elimination side products[3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, charge Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (1.0 eq), Aryl Bromide (1.1 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ three times. Failure to strictly exclude oxygen will result in rapid phosphine oxidation and catalyst death.

  • Reaction: Add anhydrous Toluene (0.2 M). Seal the flask and heat to 100 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation System:

  • In-Process: TLC will show a new, highly UV-active spot.

  • Analytical: ¹H NMR will confirm success via the disappearance of the 2-proton singlet (the active methylene) and the appearance of a 1-proton singlet (or coupled multiplet) shifted downfield (approx. 4.5–5.0 ppm) due to the deshielding effect of the newly attached aryl ring.

Workflow B: Annulation to Fused Naphthyridine-Diones

Causality & Design: To create rigid bicyclic scaffolds (e.g., for kinase inhibitors), we exploit the differential reactivity of the two esters. A primary amine will chemoselectively attack the less hindered aliphatic ester to form an intermediate amide. Upon heating with a strong base, the newly formed amide nitrogen becomes a potent nucleophile that attacks the adjacent C3-nicotinate ester. This drives an intramolecular cyclization, expelling a second molecule of ethanol to form a thermodynamically stable naphthyridine-dione[4].

Step-by-Step Protocol:

  • Amidation: Dissolve the scaffold (1.0 eq) in anhydrous ethanol (0.5 M). Add the desired Primary Amine (R-NH₂, 1.2 eq) and glacial acetic acid (0.1 eq) to activate the carbonyl. Stir at 25 °C for 4 hours.

  • Cyclization: To the same reaction vessel, add Sodium Ethoxide (NaOEt, 1.5 eq). Attach a reflux condenser and heat to 80 °C for 8 hours.

  • Workup: Cool the mixture, neutralize with 1M HCl to pH 6-7. The rigid bicyclic product typically precipitates out of the ethanolic solution.

  • Isolation: Filter the precipitate, wash with cold ethanol and water, and dry under high vacuum.

Self-Validation System:

  • Analytical: LC-MS will display a mass corresponding to [M + R-NH₂ - 2(EtOH)]. ¹H NMR is definitive here: you must observe the complete disappearance of both ethyl ester signal sets (the two quartets at ~4.2 ppm and the two triplets at ~1.2 ppm).

Workflow C: Chemoselective Krapcho-Type Decarboxylation

Causality & Design: Converting the scaffold into a 2-alkyl nicotinate requires the removal of the aliphatic ester without hydrolyzing the aromatic ester. Traditional saponification fails due to poor chemoselectivity. Under Krapcho conditions (LiCl in wet DMSO), the chloride ion acts as a nucleophile, specifically attacking the aliphatic ethyl group via Sₙ2. The resulting carboxylate immediately decarboxylates. The pyridine ring acts as an electron sink, stabilizing the carbanion intermediate. The aromatic nicotinate ester remains completely inert because Sₙ2 attack on its ethyl group is both sterically and electronically disfavored.

Step-by-Step Protocol:

  • Preparation: Dissolve the scaffold (1.0 eq) in DMSO (0.3 M) containing exactly 2.0 equivalents of H₂O.

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl, 3.0 eq).

  • Reaction: Heat the mixture to 150 °C for 6 hours.

  • Workup: Cool to room temperature, dilute heavily with water (5x volume) to crash out the product, and extract three times with EtOAc. Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate.

Self-Validation System:

  • In-Process: Vigorous bubbling (CO₂ gas evolution) must be observed upon reaching 130–150 °C. This serves as a real-time visual indicator of the decarboxylation event.

  • Analytical: Post-reaction ¹H NMR will show the loss of exactly one ethyl group. The original singlet methylene will transform into a methyl doublet or a longer alkyl chain multiplet depending on prior substitutions.

Quantitative Data Summary

The following table summarizes the expected performance metrics and primary medicinal chemistry applications for the derivatization workflows described above.

WorkflowTarget ScaffoldTypical YieldReaction TimeKey Causality / Driving ForceSelf-Validation Metric
A: α-Arylation α-Aryl Pyridylacetates65 - 85%12 HoursBulky ligands force reductive elimination over β-hydride loss.Loss of 2H singlet; appearance of 1H downfield signal.
B: Annulation Naphthyridine-Diones70 - 90%12 HoursDifferential ester sterics drive sequential amidation-cyclization.Complete loss of both ethyl ester NMR signals (quartets/triplets).
C: Decarboxylation 2-Alkyl Nicotinates80 - 95%6 HoursPyridine acts as an electron sink; Sₙ2 targets aliphatic ester only.Visible CO₂ evolution; loss of exactly one ethyl ester group.

References

  • EvitaChem.Buy Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315). EvitaChem Product Catalog.
  • Benchchem.Diethyl 2-[2-(4-pyridyl)ethyl]malonate. Benchchem Product Insights.
  • Nakatani, A., et al.Manganese-Mediated C3-Selective Direct Alkylation and Arylation of 2-Pyridones with Diethyl Malonates and Arylboronic Acids. The Journal of Organic Chemistry (ACS Publications).
  • ACS Publications.Synthesis of Imidazopyridines via Copper-Catalyzed, Formal Aza-[3 + 2] Cycloaddition Reaction of Pyridine Derivatives with α-Diazo Oxime Ethers.

Sources

Application

Application Note: High-Throughput Biological Screening of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Derivatives

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery. Executive Summary & Mechanistic Rationale Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Chemical Formula: C₁₃H₁₇NO₄) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery.

Executive Summary & Mechanistic Rationale

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Chemical Formula: C₁₃H₁₇NO₄) is a highly versatile heterocyclic intermediate utilized extensively in medicinal chemistry[1]. The core pyridine-3-carboxylate (nicotinate) scaffold serves as a privileged pharmacophore for interacting with Nicotinic Acetylcholine Receptors (nAChRs). By leveraging the 2-ethoxy-2-oxoethyl chain, medicinal chemists can synthesize a library of derivatives with tuned lipophilicity and steric profiles to target specific nAChR subtypes (e.g., α7, α3β4, α9α10)[1][2].

Because nAChRs are ligand-gated ion channels implicated in CNS disorders, inflammation, and addiction, screening these derivatives requires a rigorous, multi-tiered biological assay cascade. This application note details a self-validating workflow designed to accurately classify these derivatives as orthosteric agonists, antagonists, or Positive Allosteric Modulators (PAMs) while eliminating false positives caused by assay artifacts.

Biological Screening Strategy

To systematically evaluate Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate derivatives, we employ a sequential screening cascade. The workflow transitions from high-throughput target engagement (binding) to functional phenotypic validation (calcium flux), ensuring that only functionally relevant and subtype-selective compounds advance to ADME profiling.

Workflow A Compound Library (Nicotinate Derivatives) B Primary Screen (Radioligand Binding) A->B C Secondary Screen (FLIPR Calcium Flux) B->C Ki < 1 µM D Selectivity Profiling (α7 vs α3β4 vs α9α10) C->D Functional Hit E In Vitro ADME & Cytotoxicity D->E High Selectivity

Figure 1: Multi-tiered screening cascade for nicotinate derivative drug discovery.

Experimental Protocols

Protocol 1: High-Throughput Radioligand Displacement Assay

This primary screen determines the binding affinity ( Ki​ ) of the derivatives at the orthosteric site of the target receptor.

Causality & Assay Design: Nicotinate derivatives can be highly lipophilic, leading to non-specific binding to plasticware and filter membranes. To counteract this, glass fiber (GF/B) plates are pre-soaked in Polyethylenimine (PEI). PEI imparts a positive charge to the filter, repelling the positively charged basic amines often present in nAChR ligands, thereby drastically reducing background noise and improving the signal-to-background ratio.

Step-by-Step Procedure:

  • Preparation: Pre-soak 96-well GF/B filter plates in 0.5% PEI for 1 hour at room temperature.

  • Reaction Mixture: In a 96-well assay plate, combine 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4), 25 µL of the nicotinate derivative (varying concentrations from 10−10 to 10−5 M), and 25 µL of [3H] -epibatidine (final concentration 0.5 nM).

  • Initiation: Add 100 µL of HEK293 membrane preparation stably expressing the target nAChR subtype (e.g., α3β4) to initiate the reaction[3].

  • Incubation: Incubate the plates for 2 hours at room temperature to reach equilibrium.

  • Filtration: Transfer the reaction to the PEI-soaked GF/B plate. Filter rapidly under vacuum and wash three times with ice-cold assay buffer to arrest binding kinetics.

  • Validation (Self-Validating Control): Include a well with 10 µM unlabeled nicotine to define Non-Specific Binding (NSB). Total Binding (TB) is defined by vehicle (DMSO) alone. The assay is only valid if the specific binding (TB - NSB) is >70% of total binding.

  • Detection: Add 40 µL of scintillation cocktail per well and read on a MicroBeta counter.

Protocol 2: Real-Time Intracellular Calcium Flux Assay (FLIPR)

Because nAChRs are highly permeable to Ca2+ , a fluorometric calcium flux assay is the gold standard for determining functional activity[4].

Causality & Assay Design: nAChRs (especially α7) desensitize within milliseconds of agonist binding. Traditional endpoint assays miss this transient activation. Using a Fluorometric Imaging Plate Reader (FLIPR) allows for sub-second kinetic reads. Furthermore, we utilize a "no-wash" Calcium 6 dye[3]. Washing steps often dislodge loosely adherent HEK293 cells, causing severe well-to-well variability. Calcium 6 contains an extracellular masking dye that quenches background fluorescence, eliminating the need for washing and preserving the cell monolayer.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells stably expressing the nAChR subtype at 50,000 cells/well in a 96-well black-walled, clear-bottom plate[4].

  • Receptor Upregulation: Culture for 24 hours in the presence of 0.5 mM sodium butyrate. Rationale: Sodium butyrate acts as an HDAC inhibitor, significantly boosting transient receptor expression and amplifying the calcium signal window[4].

  • Dye Loading: Remove media and add 100 µL of Calcium 6 dye loading buffer (reconstituted in HBSS with 20 mM HEPES). Incubate for 2 hours at 37°C[2][3].

  • Two-Step FLIPR Read (Self-Validating System):

    • Step 1 (Agonist Mode): Transfer the plate to the FLIPR. Read baseline fluorescence for 10 seconds. Inject 25 µL of the nicotinate derivative. Monitor fluorescence for 3 minutes. An increase indicates direct agonism[4].

    • Step 2 (PAM/Antagonist Mode): After a 10-minute incubation, inject an EC20​ concentration of a reference agonist (e.g., acetylcholine or epibatidine). Monitor for 3 minutes. A potentiated signal indicates the derivative is a Positive Allosteric Modulator (PAM), while a suppressed signal indicates antagonism[3][4].

  • Quality Control: The plate is validated using a Z'-factor calculation. Control wells containing an EC100​ dose of epibatidine (positive control) and assay buffer (negative control) must yield a Z' > 0.5 for the data to be accepted[2].

Pathway L Nicotinate Derivative (Agonist/PAM) R nAChR Subtype (e.g., α7 or α3β4) L->R Binds Orthosteric/Allosteric Site Ca Ca2+ Influx R->Ca Channel Opening Dye Calcium 6 Dye Binding Ca->Dye Intracellular Binding Sig Fluorescence Signal (FLIPR Readout) Dye->Sig Emission at 525 nm

Figure 2: Mechanism of nAChR activation and subsequent FLIPR calcium flux signal generation.

Data Presentation & Interpretation

Quantitative data from the screening cascade should be summarized to compare binding affinity against functional efficacy. Below is a representative data structure for evaluating the Structure-Activity Relationship (SAR) of the synthesized derivatives.

Compound IDR-Group SubstitutionBinding Affinity ( Ki​ , nM)Functional EC50​ / IC50​ (nM) Emax​ (%)Mode of Action (MoA)
Nicotine (Ref) N/A1.2 ± 0.34.5 ± 0.8 ( EC50​ )100%Full Agonist
Deriv-01 -CH₃45.6 ± 2.1120.4 ± 15.2 ( EC50​ )85%Partial Agonist
Deriv-02 -CF₃>10,00034.2 ± 4.1 ( EC50​ )240%Type II PAM
Deriv-03 -OCH₃15.3 ± 1.128.9 ± 3.4 ( IC50​ )0%Competitive Antagonist
Deriv-04 -Cl88.5 ± 5.4>10,0005%Non-functional Binder

Note: Deriv-02 demonstrates classic PAM behavior—it lacks orthosteric binding affinity ( Ki​ > 10 µM) but drastically potentiates the EC20​ response of the native ligand ( Emax​ = 240%).

References

  • Buy Ethyl 2-(2-ethoxy-2-oxoethyl)
  • In vitro screening strategies for nicotinic receptor ligands. Ovid.
  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC.
  • Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression. PMC.

Sources

Method

Application Note: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in the Synthesis of Heterocyclic Scaffolds

Introduction & Structural Analysis In the realm of advanced heterocyclic synthesis, the strategic selection of dielectrophilic building blocks is the cornerstone of efficient scaffold generation. Ethyl 2-(2-ethoxy-2-oxoe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

In the realm of advanced heterocyclic synthesis, the strategic selection of dielectrophilic building blocks is the cornerstone of efficient scaffold generation. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS: 35968-82-2) represents a paradigm of such utility. With a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol , this compound is primarily synthesized via the acid-catalyzed reaction of ethyl nicotinate with ethyl acetoacetate under reflux conditions[1].

Structurally, it features a pyridine core substituted with two ester functionalities in a 1,5-relationship (a C3-carboxylate and a C2-acetate). This unique architecture makes it a highly reactive 1,5-dielectrophile, heavily utilized in medicinal chemistry as a precursor for complex drug development[2]. Most notably, it serves as a critical intermediate in the synthesis of benzo- and pyrido-1,4-oxazepin-5-ones, which are potent, non-sedating H1 antihistamines[3].

Mechanistic Insights & Reactivity Profile

To fully leverage this molecule, one must understand the causality behind its reactivity. The pyridine ring is inherently electron-withdrawing, which significantly enhances the electrophilicity of the conjugated C3-carboxylate compared to the isolated C2-acetate.

  • Sequential Nucleophilic Attack: When exposed to bis-nucleophiles (e.g., primary amines or hydrazines), the less sterically hindered and more electrophilic C3-ester typically undergoes amidation first. This is followed by a rapid intramolecular cyclization onto the C2-ester, driven by the entropic favorability of forming 6- or 7-membered rings.

  • Methylene Reactivity: The acidic −CH2​− protons on the C2-acetate group can be deprotonated by mild bases to generate a nucleophilic enolate. This allows for Knoevenagel condensations or targeted alkylations prior to cyclization, offering a vector for late-stage functionalization.

Pathway A Ethyl 2-(2-ethoxy-2-oxoethyl) nicotinate B 1,6-Naphthyridine- 5,7-diones A->B Primary Amines (Cyclocondensation) C Pyrido[2,3-d]diazepines A->C Hydrazines (Cyclocondensation) D Pyrido-1,4-oxazepines A->D 1. Reduction 2. Cyclization

Caption: Divergent synthetic pathways of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate into fused heterocycles.

Key Synthetic Workflows

Protocol A: Synthesis of 1,6-Naphthyridine-5,7-dione Derivatives

This protocol details the cyclocondensation of the diester with primary amines. The self-validating nature of this workflow relies on the precipitation of the highly crystalline imide product, which drives the reaction equilibrium forward and simplifies downstream purification.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol (2.37 g) of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in 30 mL of anhydrous ethanol.

  • Amine Addition: Add 11 mmol of the desired primary amine (e.g., benzylamine) dropwise at room temperature.

    • Causality: Slow addition prevents localized excess of the amine, mitigating the formation of uncyclized diamide byproducts.

  • Catalysis & Reflux: Introduce a catalytic amount of sodium ethoxide (0.1 eq). Equip the flask with a reflux condenser and heat to 80°C for 12 hours.

    • Causality: The base facilitates the deprotonation of the intermediate mono-amide, accelerating the intramolecular nucleophilic attack on the second ester group to close the 6-membered ring.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active diester spot ( Rf​≈0.6 ) and the appearance of a lower-running, highly fluorescent spot indicates successful cyclization.

  • Work-up & Purification: Cool the mixture to 0°C. The 1,6-naphthyridine-5,7-dione derivative will precipitate out of the solution. Filter the solid, wash with cold ethanol ( 2×10 mL), and dry under vacuum.

Workflow Step1 Step 1: Dissolve Diester & Amine in Anhydrous Ethanol Step2 Step 2: Add Catalytic Base (EtONa) to Facilitate Deprotonation Step1->Step2 Step3 Step 3: Reflux at 80°C for 12h (Sequential Amidation) Step2->Step3 Step4 Step 4: Intramolecular Cyclization (Elimination of EtOH) Step3->Step4 Step5 Step 5: Cool to 0°C & Filter Yield: 1,6-Naphthyridine-5,7-dione Step4->Step5

Caption: Step-by-step experimental workflow for cyclocondensation yielding 1,6-naphthyridine-5,7-diones.

Protocol B: Synthesis of Pyrido-1,4-oxazepine Intermediates

Historically utilized in the synthesis of novel H1 antihistamines[3], this workflow involves the reduction of the esters followed by cyclization to form a 7-membered oxazepine ring.

Step-by-Step Methodology:

  • Reduction: Suspend lithium aluminum hydride ( LiAlH4​ , 2.5 eq) in anhydrous THF at 0°C. Slowly add a solution of the diester (10 mmol) in THF.

    • Causality: Maintaining 0°C during addition prevents over-reduction or cleavage of the pyridine ring.

  • Reaction: Stir for 4 hours at room temperature to fully reduce both the C3-ester and C2-acetate to their corresponding diols.

  • Quenching (Self-Validation): Carefully quench using the Fieser method ( x mL H2​O , x mL 15% NaOH, 3x mL H2​O ). The formation of a crisp, white granular precipitate of aluminum salts validates a successful quench. Filter through Celite.

  • Cyclization: The resulting diol is reacted with thionyl chloride ( SOCl2​ ) to form a dichloride intermediate, which is subsequently treated with a primary amine in the presence of N,N-diisopropylethylamine (DIPEA) to yield the pyrido-1,4-oxazepine core.

Quantitative Data Summary

The table below summarizes the expected outcomes and parameters when deploying Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate across various synthetic pathways.

Target Heterocyclic ScaffoldReagent / NucleophileSolvent & ConditionsTypical Yield (%)Key Mechanistic Driver
1,6-Naphthyridine-5,7-diones Primary Amines ( R-NH2​ )EtOH, EtONa (cat.), 80°C65 - 80%Sequential amidation and intramolecular cyclization (6-membered ring).
Pyrido[2,3-d]diazepines Hydrazine HydrateAcOH, 80°C, 6h70 - 85%Bis-nucleophilic attack on the 1,5-diester system (7-membered ring).
Pyrido-1,4-oxazepines 1. LiAlH4​ 2. SOCl2​ 3. R-NH2​ 1. THF, 0°C 2. DCM 3. DIPEA45 - 60% (Over 3 steps)Reduction to diol, activation to dichloride, and double alkylation of amine.

References

  • Title: Buy Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315)
  • Source: Journal of Medicinal Chemistry, 1989, Vol. 32, No. 9 (via Scribd)

Sources

Application

Application Note: Synthesis and Cyclization Protocols for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Introduction and Chemical Significance Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (IUPAC: ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate) is a highly versatile bis-electrophilic intermediate. Its unique structural topo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (IUPAC: ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate) is a highly versatile bis-electrophilic intermediate. Its unique structural topology—featuring a nicotinate backbone with an adjacent ethoxycarbonylmethyl group—makes it a privileged precursor for the synthesis of 1,6-naphthyridine-5,7-diones. These bicyclic scaffolds are foundational in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors [1].

Chemical Profile
ParameterSpecification
Product Name Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate
IUPAC Name Ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS Number 380922-13-4
Key Structural Feature 1,3-dicarbonyl equivalent separated by a pyridine C-C bond

Mechanistic Insights: The Bis-Electrophilic Advantage

In drug development, rapidly diversifying core scaffolds is essential for Structure-Activity Relationship (SAR) studies. Traditional step-wise ring closures often suffer from poor atom economy and harsh conditions. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate bypasses these issues. The spatial proximity of the C3-ethyl ester and the C2-aliphatic ester creates a "spring-loaded" system for tandem amidation and cyclization.

When exposed to a primary amine, the less sterically hindered and more electrophilic aliphatic ester typically undergoes initial nucleophilic acyl substitution. The resulting intermediate is perfectly aligned for an intramolecular cyclization via attack on the C3-nicotinate ester, yielding the 1,6-naphthyridine-5,7-dione core in a single operational step. This core can subsequently be converted into bench-stable heteroaryl ditriflates for modular downstream cross-coupling [2].

Reaction Pathway & Workflow

G A Starting Material Ethyl 2-methylnicotinate B Cross-Claisen Condensation (+ Diethyl Carbonate / Base) A->B Deprotonation C Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Bis-electrophilic Diester) B->C Acylation D Tandem Cyclization (+ Primary Amine, R-NH2) C->D Amine Addition E 1,6-Naphthyridine-5,7-dione (Bicyclic Pharmacophore) D->E Ring Closure F Modular Diversification (Kinase Inhibitor Drugs) E->F C5/C7 Functionalization

Workflow diagram illustrating the synthesis of the diester and its tandem cyclization.

Experimental Protocols

Protocol A: Catalytic Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Historically, direct fusion methods required extreme temperatures (120–150°C), leading to thermal decomposition and the formation of O-alkylated impurities [1]. To ensure high yield and maintain the integrity of the labile acetate group, a heterogeneous catalytic approach is strongly recommended when starting from the di-acid intermediate.

Reagents & Equipment:

  • 2-(Carboxymethyl)nicotinic acid (1.0 equiv)

  • Absolute Ethanol (excess, acts as reagent and solvent)

  • Macroporous polymeric sulfonic acid catalyst (10 wt%)

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Preparation: Charge the round-bottom flask with 2-(carboxymethyl)nicotinic acid and absolute ethanol.

  • Catalyst Addition: Add 10 wt% of the macroporous polymeric sulfonic acid catalyst. The heterogeneous nature of this catalyst prevents the need for continuous water removal (e.g., via Dean-Stark apparatus) while maintaining high local acidity.

  • Reaction: Heat the mixture to 50–80°C with continuous stirring for 1–3 hours. Monitor the reaction via TLC or LC-MS until the starting material is entirely consumed.

  • Workup: Filter the hot mixture to recover the solid catalyst. Expert Note: The catalyst can be washed with ethanol and reused for >30 cycles without significant loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to yield the pure diester.

Protocol B: Tandem Cyclization to 1,6-Naphthyridine-5,7(6H,8H)-dione

This protocol demonstrates the self-validating nature of the bis-electrophile. The successful formation of the highly crystalline dione confirms the structural integrity and purity of the starting diester.

Reagents & Equipment:

  • Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (1.0 equiv)

  • Primary Amine (e.g., Methylamine solution in EtOH, 1.2 equiv)

  • Glacial Acetic Acid (catalytic, 0.1 equiv)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Initiation: Dissolve the diester in absolute ethanol at room temperature under an inert atmosphere (N2).

  • Amine Addition: Dropwise add the primary amine solution over 15 minutes. Expert Note: Controlled addition prevents exothermic degradation and minimizes side reactions at the C3-ester.

  • Cyclization: Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. The initial step is the amidation of the aliphatic ester, followed by intramolecular condensation with the nicotinate ester.

  • Isolation: Cool the reaction to 0°C in an ice bath. The 1,6-naphthyridine-5,7-dione will typically precipitate out of the solution as a solid mass.

  • Validation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Confirm the structure via 1H-NMR (validate the disappearance of the two distinct ethyl ester signals and the appearance of the N-alkyl/aryl protons alongside the C8-methylene protons).

Optimization & Quantitative Data

Choosing the correct synthetic route for the diester is critical. Solvent-free direct fusion is largely obsolete due to poor scalability and by-product formation. The table below summarizes the causality behind selecting catalytic methods over traditional thermal fusion.

Table 1: Comparison of Esterification Methods for Nicotinate Derivatives [1]

ParameterSolvent-Free FusionCatalytic (Heterogeneous)Catalytic (Organocatalytic)
Temperature 120–150°C50–80°C20–25°C
Reaction Time 12–24 h1–3 h0.5–1 h
Typical Yield 50–70%85–95%90–95%
Primary Byproducts Diethyl ether, diestersWaterAcetic acid
Scalability Limited (thermal decomposition)Excellent (continuous flow compatible)Moderate (moisture-sensitive)

Data indicates that heterogeneous catalysis provides the optimal balance of yield, safety, and scalability, aligning with green chemistry principles by enabling catalyst recycling.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates . Shimkin, K. W., et al. The Journal of Organic Chemistry, 2024, 89 (15), 10912–10918. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Overview & Compound Profiling Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C12H15NO4, MW: 237.25 g/mol ) is a complex heterocyclic diester utilized as a critical intermediate in medicinal chemistry and org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Compound Profiling

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C12H15NO4, MW: 237.25 g/mol ) is a complex heterocyclic diester utilized as a critical intermediate in medicinal chemistry and organic synthesis[1]. Structurally, it features a basic pyridine-3-carboxylate (nicotinate) core with an ethoxycarbonylmethyl group at the C2 position.

Isolating this compound from crude reaction mixtures requires precise control over pH and solvent polarity due to the presence of the basic pyridine nitrogen, an activated methylene bridge, and two highly hydrolyzable ester moieties[1].

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 237.25 g/mol [1]Elutes closely with starting materials (e.g., diethyl malonate).
Functional Groups Pyridine ring, two ethyl estersSensitive to strong acids/bases; coordinates transition metals.
pKa (Conjugate Acid) ~4.5 - 5.0 (Estimated)Protonated by strong aqueous acids, causing product loss.
Stability Prone to base-catalyzed hydrolysisRequires buffered or mildly acidic workup conditions.

Troubleshooting & FAQs: The "Why" and "How"

Q1: My product co-elutes with the starting material (ethyl 2-chloronicotinate) on silica gel. How can I resolve this? A1: Causality: Both the starting material and the target diester share similar molecular weights and lack strong hydrogen-bond donating groups, resulting in nearly identical partition coefficients ( Rf​ ) in standard non-polar/polar binary mixtures like Hexanes/Ethyl Acetate (). Solution: Exploit the subtle basicity of the pyridine nitrogen. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient (0% to 5% MeOH). The protic nature of methanol interacts differently with the pyridine lone pair compared to the halogenated starting material. Alternatively, adding 1% Triethylamine (TEA) to a Hexanes/EtOAc system can deactivate the acidic silanol groups on the silica, sharpening the target compound's band and preventing tailing.

Q2: I am experiencing significant product loss and observing a highly polar baseline spot on TLC after aqueous workup. What is happening? A2: Causality: You are likely observing saponification (ester hydrolysis). The methylene protons between the pyridine ring and the ester carbonyl are highly activated. If you quench your reaction with a strong aqueous base (e.g., NaOH or saturated Na2​CO3​ ), the local pH spike triggers rapid enolization followed by hydrolysis of the ethyl esters, yielding water-soluble mono- or di-carboxylic acids ()[2]. Solution: Always quench this specific reaction with a mildly acidic or neutral buffer, such as saturated aqueous Ammonium Chloride ( NH4​Cl , pH ~6).

DegradationPathway S1 Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Target Diester) S2 Aqueous Base Quench (pH > 8) S1->S2 Improper Workup S3 Ester Hydrolysis (Saponification) S2->S3 OH- attack S4 Mono/Di-acid Byproducts (Water Soluble, Lost in Aqueous) S3->S4 Rapid conversion S5 Decarboxylation (If heated) S4->S5 Thermal stress S6 Ethyl 2-methylnicotinate (Degradant Impurity) S5->S6 -CO2

Base-catalyzed degradation pathway of the diester during workup.

Q3: My compound was synthesized via a Palladium-catalyzed cross-coupling, and the isolated product has a dark tint. How do I remove the residual metal? A3: Causality: The pyridine nitrogen in the nicotinate core acts as an excellent ligand for transition metals like Palladium (Pd) or Copper (Cu). Standard silica gel chromatography is often insufficient to break this coordination complex. Solution: Implement a metal scavenging protocol prior to chromatography. Stir the crude organic extract with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2-4 hours at room temperature. The thiol groups have a much higher affinity for Pd than the pyridine nitrogen, effectively stripping the metal from your product.

Experimental Methodologies (Self-Validating Protocols)

Table 2: Optimized Chromatographic Solvent Systems

System TypeSolvent MixtureTarget Rf​ Application
Standard Hexanes / EtOAc (3:1 to 1:1)0.25 - 0.35General purification, removal of non-polar impurities.
High-Resolution DCM / MeOH (98:2 to 95:5)0.30 - 0.40Separation from structurally similar pyridine derivatives.
Amine-Buffered Hexanes / EtOAc / TEA (50:49:1)0.35 - 0.45Prevention of band tailing on acidic silica gel.
Protocol A: Mild Liquid-Liquid Extraction (LLE) & Metal Scavenging

Objective: Isolate the crude diester while preventing hydrolysis and removing metal catalysts ()[2].

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add an equal volume of saturated aqueous NH4​Cl to maintain a pH of ~6. Do not use NaHCO3​ or NaOH .

  • Extraction: Transfer to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). The diester will partition into the organic layer.

  • Washing: Wash the combined organic layers once with deionized water, and once with brine (saturated NaCl ) to remove residual water[3].

  • Metal Scavenging (If applicable): Add 3-5 equivalents (relative to the catalyst load) of a silica-supported thiol scavenger to the organic layer. Stir vigorously at room temperature for 3 hours.

  • Filtration & Concentration: Filter the suspension through a pad of Celite to remove the scavenger and precipitated salts. Concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature 35 °C to prevent thermal degradation ()[3].

Protocol B: Precision Flash Column Chromatography

Objective: Achieve >98% purity using the principles of rapid preparative separation ().

  • Column Preparation: Pack a glass column with standard silica gel (230-400 mesh) using the dry-pack or slurry method in 100% DCM.

  • Sample Loading: Dissolve the crude concentrated oil in a minimum volume of DCM. Apply evenly to the top of the silica bed.

  • Elution: Begin elution with 100% DCM (1-2 column volumes) to flush out non-polar aliphatic impurities.

  • Gradient Application: Gradually switch to a 98:2 DCM:MeOH mixture. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Validation: Co-spot the fractions against a known standard (if available) or the crude starting materials. The target compound will typically visualize strongly under short-wave UV (254 nm) due to the conjugated pyridine system.

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.35 ) and concentrate under vacuum. Place under high vacuum (0.1 Torr) for 2 hours to remove residual solvent[3].

PurificationWorkflow W1 Crude Reaction Mixture W2 Mild Quench (Sat. NH4Cl, pH 6) W1->W2 W3 LLE Extraction (EtOAc) W2->W3 Organic Layer W4 Metal Scavenging (Thiol Resin) W3->W4 Stir 3h W5 Flash Chromatography (DCM/MeOH) W4->W5 Filter & Load W6 Pure Diester (>98% Purity) W5->W6 Isolate Fractions

End-to-end purification workflow for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

References

  • Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Source: Journal of Organic Chemistry (Still, W. C.; Kahn, M.; Mitra, A., 1978). URL:[Link]

  • Solvent Systems for Flash Column Chromatography. Source: Not Voodoo X (Department of Chemistry, University of Rochester). URL:[Link]

  • About How to Run a Reaction (Workup and Diagnosis). Source: Not Voodoo X (Department of Chemistry, University of Rochester). URL:[Link]

  • Chemists Weigh In: Always and Never (Laboratory Best Practices). Source: Not Voodoo X (Department of Chemistry, University of Rochester). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals dealing with the scale-up and optimization of pyridine-based intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals dealing with the scale-up and optimization of pyridine-based intermediates.

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (also known as diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)acetate) is a critical transformation in medicinal chemistry. The most robust and widely utilized synthetic strategy involves a two-stage process: a Nucleophilic Aromatic Substitution (SNAr) of ethyl 2-chloronicotinate with diethyl malonate, followed by a selective Krapcho mono-decarboxylation[1].

While conceptually straightforward, this pathway is highly susceptible to chemoselectivity issues, including transesterification, over-decarboxylation, and incomplete conversion. This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

I. Mechanistic Workflow and Side Reaction Pathways

To troubleshoot effectively, one must first map the intended reaction trajectory against potential thermodynamic and kinetic pitfalls.

Pathway SM Ethyl 2-chloronicotinate + Diethyl malonate Int Intermediate: Diethyl 2-(3-(ethoxycarbonyl) pyridin-2-yl)malonate SM->Int NaH (2.1 eq), THF 0°C to 60°C Condensation Side Reaction: Claisen Condensation SM->Condensation Excess Base / Temp > 60°C Target Target Product: Ethyl 2-(2-ethoxy-2-oxoethyl) nicotinate Int->Target LiCl, H2O (2.0 eq) DMSO, 130°C (Krapcho) Hydrolysis Side Reaction: Ester Hydrolysis (Carboxylic Acid) Int->Hydrolysis Excess H2O / Strong Base OverDecarb Side Reaction: Over-decarboxylation (Ethyl 2-methylnicotinate) Target->OverDecarb Temp > 150°C / Prolonged Heating

Reaction workflow from ethyl 2-chloronicotinate to target, highlighting major side reactions.

II. Core Experimental Protocols (Self-Validating System)

The following methodologies are optimized to suppress side reactions through strict stoichiometric and thermal control.

Phase 1: SNAr Substitution
  • Preparation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.1 eq) and anhydrous THF (10 mL/g of substrate) under an inert argon atmosphere.

  • Enolate Formation: Cool the suspension to 0°C. Add diethyl malonate (1.1 eq) dropwise over 15 minutes. Stir at room temperature for 30 minutes until H2 evolution ceases and the solution becomes homogenous.

  • Substitution: Add ethyl 2-chloronicotinate (1.0 eq) dropwise as a solution in THF.

  • Heating & Validation: Heat the reaction to 60°C for 4 hours.

    • Self-Validation Checkpoint: Sample the reaction and analyze via LC-MS. Proceed only when the starting material (m/z 186) is fully consumed and the malonate adduct (m/z 338) is the dominant peak.

  • Workup: Quench meticulously with saturated aqueous NH4Cl at 0°C. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Krapcho Mono-Decarboxylation
  • Preparation: Dissolve the crude malonate adduct in anhydrous DMSO (5 mL/g).

  • Reagent Addition: Add anhydrous LiCl (1.5 eq) and exactly 2.0 equivalents of deionized H2O.

  • Thermal Decarboxylation: Heat the mixture to 130°C for 6–8 hours.

    • Self-Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS. Look for the cessation of CO2 gas evolution and the appearance of the target product (m/z 265). Ensure no over-decarboxylation product (m/z 165) is forming.

  • Workup: Cool to room temperature, dilute with water (15 mL/g), and extract with MTBE (4x) to avoid extracting DMSO. Wash the organic layer with water (2x) and brine, dry, and purify via silica gel chromatography.

III. Quantitative Data: Condition Optimization

The table below summarizes the causality between experimental conditions and the distribution of side products, derived from process optimization campaigns.

Reaction PhaseExperimental ConditionTarget Yield (%)Major Side ProductSide Product (%)
SNAr 1.1 eq NaH, THF, 60°C48%Unreacted Starting Material50%
SNAr 2.1 eq NaH, THF, 60°C92% Claisen Condensation< 5%
Krapcho LiCl, DMSO, 10 eq H2O, 150°C35%Ester Hydrolysis (Saponification)55%
Krapcho LiCl, DMSO, 2 eq H2O, 160°C60%Over-decarboxylation (m/z 165)30%
Krapcho LiCl, DMSO, 2 eq H2O, 130°C88% Over-decarboxylation (m/z 165)< 5%
IV. Troubleshooting Guides & FAQs

LogicTree Start Issue: Low Yield of Target Product Q1 Is the Malonate Intermediate fully consumed? Start->Q1 A1_No Increase NaH to 2.1 eq. Ensure anhydrous THF. Q1->A1_No No Q2 Are Carboxylic Acid byproducts detected (LC-MS)? Q1->Q2 Yes A2_Yes Reduce H2O to exactly 2.0 eq. Avoid NaOH/KOH. Q2->A2_Yes Yes Q3 Is Ethyl 2-methylnicotinate detected (GC-MS)? Q2->Q3 No A3_Yes Lower Krapcho temperature to 130°C. Monitor closely. Q3->A3_Yes Yes A3_No Check product loss during aqueous workup/extraction. Q3->A3_No No

Mechanistic troubleshooting logic tree for resolving low yields and side reactions.

Q1: Why does my SNAr reaction stall at ~50% conversion despite using 1.1 equivalents of NaH? Mechanistic Cause: The SNAr product (diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate) contains a highly acidic methine proton. This proton is flanked by two ester carbonyls and an electron-deficient pyridine ring, dropping its pKa significantly. As soon as the product forms, it immediately deprotonates by quenching the remaining unreacted malonate enolate (or unreacted NaH). Solution: You must use a minimum of 2.1 equivalents of base (NaH or Cs2CO3). The first equivalent forms the nucleophile, and the second equivalent acts as a sacrificial base to accommodate the deprotonation of the newly formed product.

Q2: I am observing massive ester hydrolysis (carboxylic acid formation) during the decarboxylation step. How can I favor the Krapcho pathway? Mechanistic Cause: The Krapcho decarboxylation relies on a nucleophilic halide (e.g., Cl⁻ from LiCl) performing an SN2 attack on the ethyl group of the ester, generating ethyl chloride and a carboxylate that subsequently decarboxylates[1]. If water is present in excess, or if strongly basic conditions are mistakenly applied, hydroxide acts as a hard nucleophile. Instead of attacking the alkyl group, it attacks the ester carbonyl carbon, leading to irreversible saponification (ester hydrolysis)[1][2]. Solution: Strictly limit water to 2.0 equivalents . Do not use NaOH or KOH. The use of LiCl in DMSO with precise water stoichiometry ensures the halide acts as the primary nucleophile[3].

Q3: My GC-MS shows a major byproduct at m/z 165. What causes this, and how do I prevent it? Mechanistic Cause: A mass of 165 corresponds to Ethyl 2-methylnicotinate. This is the result of over-decarboxylation . The target product, ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, still contains a β-carbonyl system relative to the pyridine ring. Under excessive thermal stress (>150°C), the remaining acetate ester can undergo a second Krapcho-type cleavage or thermal degradation, stripping the second ester group and leaving a methyl group at the 2-position. Solution: Lower the reaction temperature to 130°C–140°C. While Krapcho reactions often require high heat, the electronic activation provided by the pyridine ring lowers the activation energy required for decarboxylation. Monitor the reaction hourly and quench immediately upon consumption of the malonate intermediate.

Q4: Can I use ethyl acetoacetate instead of diethyl malonate to avoid the harsh Krapcho decarboxylation step entirely? Mechanistic Cause: Yes. Reacting ethyl 2-chloronicotinate with the enolate of ethyl acetoacetate yields an α-acetyl-α-pyridyl acetate intermediate[4]. Instead of a thermal decarboxylation, this intermediate can be subjected to a retro-Claisen condensation (deacetylation) using mild alkoxide bases (e.g., NaOEt in EtOH). Solution: This alternative route is highly effective if your substrate is thermally sensitive. The base attacks the acetyl carbonyl, cleaving the C-C bond to release ethyl acetate and the desired target product. However, careful control of the alkoxide base is required to prevent transesterification if different ester groups are present[4].

V. References
  • Lookchem. Microwave-assisted aqueous Krapcho decarboxylation. Retrieved from[Link]

  • Wikipedia. Krapcho decarboxylation. Retrieved from [Link]

  • ACS Publications. Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Stability &amp; Troubleshooting Guide

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate as a highly versatile building block in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate as a highly versatile building block in medicinal chemistry and organic synthesis[1]. However, its unique structural motif—an activated methylene group flanked by an electron-withdrawing pyridine ring and an ester—makes it a kinetic trap for the unwary. This guide deconstructs the chemical causality behind common experimental failures and provides field-proven, self-validating protocols to ensure your success.

FAQ 1: The "Vanishing Mass" Phenomenon During Saponification

Q: I attempted a standard LiOH hydrolysis to yield the mono-acid, but my isolated product has a lower mass than expected (M-44) and lacks the methylene protons in the NMR spectrum. What happened?

A: You have inadvertently triggered a classic thermal decarboxylation. When the aliphatic ester (the 2-ethoxy-2-oxoethyl group) is hydrolyzed, it forms a 2-pyridylacetic acid intermediate. As demonstrated by 2, 2-pyridylacetic acids are notoriously unstable and undergo rapid thermal decarboxylation via a resonance-stabilized zwitterionic intermediate (the Hammick intermediate)[2].

Furthermore, 3 proved that the maximum rate of this decarboxylation occurs exactly at the isoelectric point of the molecule (typically around pH 4.5), where the zwitterion concentration is highest[3]. If you acidified your reaction to pH 4.5 and then concentrated it on a rotary evaporator, the combination of the isoelectric pH and the heat from the water bath guaranteed the complete destruction of your product, yielding ethyl 2-methylnicotinate and CO₂.

Mechanism A Ethyl 2-(2-ethoxy-2-oxoethyl) nicotinate (Diester) B 2-Pyridylacetic Acid Intermediate (Zwitterion) A->B Hydrolysis (OH-) pH adjustment C Transition State (-CO2 Loss) B->C Heat / Isoelectric pH D Ethyl 2-methylnicotinate (Degradation Product) C->D Tautomerization

Fig 1. Hydrolysis and subsequent zwitterionic decarboxylation pathway.

Quantitative Stability Profile

To design a successful experiment, you must understand the kinetic boundaries of the intermediate.

Table 1: Stability of 2-Pyridylacetic Acid Intermediates

TemperaturepH LevelZwitterion ConcentrationEstimated Half-Life (t½)Primary Degradant
25 °C4.5 (Isoelectric)Maximum< 1 hourEthyl 2-methylnicotinate
25 °C8.0Low~12 hoursEthyl 2-methylnicotinate
0 °C7.0Low> 72 hoursNone (Stable)
80 °CAny pHVariable< 5 minutesEthyl 2-methylnicotinate
Protocol 1: Low-Temperature Saponification (Decarboxylation Suppression)

Objective: Selectively hydrolyze the aliphatic ester while preventing zwitterion-mediated decarboxylation.

  • Solvent Preparation: Dissolve Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in a 3:1 mixture of THF and H₂O. Cool the reaction vessel to strictly 0 °C using an ice-water bath.

    • Causality: THF ensures solubility, while the 0 °C temperature mathematically suppresses the thermal activation energy required for CO₂ extrusion.

  • Base Addition: Add 1.05 equivalents of LiOH·H₂O dropwise over 10 minutes. Stir at 0–5 °C for 2 hours.

    • Causality: LiOH provides a milder, more controlled hydrolysis than NaOH, preventing over-hydrolysis of the nicotinate ester.

  • Isoelectric Avoidance (Critical): Quench the reaction by carefully adjusting the pH to 6.8–7.2 using cold 1M HCl.

    • Causality: You must avoid dropping the pH to the isoelectric point (~pH 4.5). Keeping the pH neutral minimizes the concentration of the highly reactive zwitterion[3].

  • Sublimation Isolation: Immediately freeze the mixture using a dry ice/acetone bath and lyophilize (freeze-dry) to a powder.

    • Causality: Rotary evaporators require heated water baths, which provide the thermal energy for decarboxylation. Lyophilization removes water via sublimation at sub-zero temperatures, completely arresting the degradation pathway.

  • Validation Step: Re-dissolve a 1 mg aliquot of the lyophilized powder in cold D₂O and run a quick ¹H-NMR. The retention of the singlet peak at ~4.0 ppm confirms the methylene protons are intact and decarboxylation was successfully suppressed.

FAQ 2: Solvent-Induced Transesterification in LC-MS

Q: When running reactions or LC-MS analysis in methanol, I observe M-14 and M-28 mass shifts. Is the compound decomposing?

A: It is not decomposing; it is undergoing transesterification. The ethyl esters on the nicotinate and the acetate moieties are highly electrophilic. As noted in standard chemical profiles, this compound readily exhibits transesterification reactions in the presence of competing alcohols[1]. In methanol, the ethyl groups exchange with methyl groups, resulting in a loss of 14 Da per ester.

  • Solution: Switch to aprotic solvents (e.g., THF, Acetonitrile) for reaction and storage. If an alcohol must be used, match it to the ester (use Ethanol exclusively).

FAQ 3: Oxidative Degradation (The "Yellowing" Effect)

Q: My neat compound turns yellow/brown upon prolonged storage at room temperature, and LC-MS shows an M+14 peak. How can I prevent this?

A: The methylene protons at the 2-position are highly acidic due to the dual electron-withdrawing effects of the pyridine ring and the ester carbonyl. This creates a severe vulnerability to autoxidation. Oxygen biradicals abstract a proton, forming a hydroperoxide intermediate that degrades to the corresponding alpha-keto ester (M+14).

Protocol 2: Inert Storage and Handling (Autoxidation Prevention)

Objective: Prevent the oxidative degradation of the activated methylene group.

  • Vessel Selection: Transfer the neat compound into an amber glass vial to prevent UV-catalyzed radical initiation.

  • Atmospheric Displacement: Purge the vial with a gentle stream of Argon gas for 60 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, removing the biradical source required for hydroperoxide formation.

  • Thermal Control: Seal with a PTFE-lined cap and store at -20 °C.

  • Validation Step: Perform LC-MS analysis monthly. A stable [M+H]⁺ peak without the appearance of an [M+15]⁺ (ketone) peak validates the storage integrity.

Troubleshooting Decision Tree

Workflow Start Observe Degradation / Mass Loss CheckMass LC-MS Analysis Start->CheckMass Mass44 Mass = M-44 or M-88 (Decarboxylation) CheckMass->Mass44 Mass14 Mass = M-14 or M-28 (Transesterification) CheckMass->Mass14 MassPlus Mass = M+14 or M+16 (Oxidation) CheckMass->MassPlus Sol1 Keep T < 5°C, avoid pH 4-5 Use Lyophilization Mass44->Sol1 Sol2 Avoid MeOH / EtOH mix Use Aprotic Solvents (THF) Mass14->Sol2 Sol3 Store under Argon Protect from Light MassPlus->Sol3

Fig 2. Decision tree for diagnosing and resolving common degradation issues.

References
  • EvitaChem. "Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315) Product Information." EvitaChem, 2024. 1

  • Betts, M. J., & Brown, B. R. "Extension of the Hammick reaction to 2-pyridylacetic acid." Journal of the Chemical Society C: Organic, 1967, 1730-1731. 2

  • Button, R. G., & Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1973, 557-567. 3

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate . This guide is designed for research scientists and drug development professionals who require robust, scalable, and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate . This guide is designed for research scientists and drug development professionals who require robust, scalable, and reproducible methodologies for synthesizing this critical pyridine-based intermediate.

By understanding the mechanistic causality behind each step, you can proactively troubleshoot common bottlenecks such as ester hydrolysis, incomplete conversion, and co-elution during purification.

Process Overview & Mechanistic Rationale

The standard and most reliable synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate involves a two-step sequence starting from commercially available ethyl 2-chloronicotinate and diethyl malonate[1].

  • Nucleophilic Aromatic Substitution (SNAr): Diethyl malonate is deprotonated by a strong base (typically Sodium Hydride) to form a highly nucleophilic enolate. This enolate attacks the electron-deficient 2-position of the pyridine ring, displacing the chloride ion to form a sterically hindered "tri-ester" intermediate.

  • Krapcho Decarboxylation: The intermediate is subjected to high temperatures in a wet dipolar aprotic solvent (DMSO/H₂O) with a halide salt (LiCl or NaCl). The chloride ion acts as a nucleophile to cleave one of the ethyl ester groups via an SN2 mechanism, releasing ethyl chloride. The resulting carboxylate spontaneously decarboxylates (releasing CO₂), and the subsequent enolate is protonated by water to yield the target mono-ester [2].

SynthesisWorkflow SM1 Ethyl 2-chloronicotinate + Diethyl malonate Step1 SNAr Reaction NaH, THF (0 °C to RT) SM1->Step1 Int Tri-ester Intermediate (Diethyl 2-(3-(ethoxycarbonyl) pyridin-2-yl)malonate) Step1->Int Enolate Addition & Cl- Displacement Step2 Krapcho Decarboxylation LiCl, H2O, DMSO (140 °C) Int->Step2 Prod Final Product Ethyl 2-(2-ethoxy-2- oxoethyl)nicotinate Step2->Prod -CO2, -EtCl

Figure 1: Two-step synthesis workflow for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Standard Operating Procedures (SOP)

The following protocols are engineered as self-validating systems. Visual and thermodynamic cues are embedded within the steps to ensure real-time quality control.

Step 1: SNAr Coupling (Tri-ester Intermediate Synthesis)
  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the solvent carefully. Suspend the purified NaH in anhydrous THF (0.5 M).

  • Enolate Formation: Cool the suspension to 0 °C. Add diethyl malonate (1.5 eq) dropwise over 30 minutes.

    • Self-Validating Checkpoint: Vigorous hydrogen gas evolution will occur. The reaction mixture will transition from a cloudy grey suspension to a clear, pale-yellow solution once enolate formation is complete. Do not proceed until gas evolution ceases.

  • Coupling: Add ethyl 2-chloronicotinate (1.0 eq) dissolved in a minimum volume of anhydrous THF dropwise.

  • Propagation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Krapcho Decarboxylation
  • Preparation: Dissolve the crude tri-ester intermediate (1.0 eq) in a solvent mixture of DMSO and deionized H₂O (15:1 v/v ratio). Add anhydrous Lithium Chloride (LiCl, 2.0 eq).

  • Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 140 °C.

    • Self-Validating Checkpoint: At approximately 130 °C, vigorous bubbling will commence. This is the simultaneous evolution of CO₂ and ethyl chloride gas. The reaction is driven by entropy and is strictly complete when all gas evolution ceases (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Dilute heavily with water (to crash out the product and partition the DMSO) and extract with Ethyl Acetate (4x). Wash the organic layer extensively with water (3x) and brine to remove residual DMSO. Dry over Na₂SO₄ and purify via silica gel chromatography.

Process Optimization & Data Presentation

Reaction parameters heavily dictate the purity and yield of both steps. The table below summarizes empirical optimization data to guide your reagent selection.

Reaction StepParameter VariableConditionsYield (%)Mechanistic Observation & Outcome
SNAr Coupling Base: NaH THF, Reflux, 12h85% Clean conversion. Irreversible deprotonation prevents equilibrium issues.
SNAr Coupling Base: Cs₂CO₃DMF, 90 °C, 18h72%Slower reaction; trace ester hydrolysis observed due to hygroscopic base.
SNAr Coupling Base: K₂CO₃MeCN, Reflux, 24h45%Incomplete conversion. Base is not strong enough to drive full enolate formation.
Decarboxylation Salt: LiCl DMSO/H₂O (15:1), 140 °C88% Rapid SN2 cleavage. High purity profile.
Decarboxylation Salt: NaClDMSO/H₂O (15:1), 150 °C75%Requires higher temperature; prolonged heating leads to minor degradation.
Decarboxylation Salt: NoneToluene/H₂O, Reflux<5%Reaction fails. Halide nucleophile is strictly required for alkyl cleavage.

Troubleshooting Guides & FAQs

Q1: My SNAr reaction is yielding a complex mixture with a significant amount of highly polar baseline material on TLC. What went wrong? A: This is indicative of ester hydrolysis (saponification) competing with the SNAr pathway. This occurs when ambient moisture reacts with the base (e.g., NaH or alkali carbonates) to generate hydroxide ions. Hydroxide rapidly cleaves both the nicotinate and malonate esters.

  • Actionable Solution: Ensure diethyl malonate and THF are rigorously dried over activated molecular sieves. Always wash the NaH dispersion with anhydrous hexanes prior to use; the mineral oil matrix can trap atmospheric moisture over time.

Q2: The Krapcho decarboxylation is stalling at ~50% conversion despite prolonged heating at 140 °C. Should I add more water? A: No. The Krapcho decarboxylation requires a highly delicate balance of water. Water is necessary to protonate the final enolate, but excessive water heavily solvates the chloride nucleophile (LiCl), drastically reducing its ability to attack the ethyl ester via SN2 [2].

  • Actionable Solution: Maintain a strict 10:1 to 20:1 (v/v) ratio of DMSO to H₂O. If the reaction stalls, add an additional 0.5 equivalents of strictly anhydrous LiCl to increase the nucleophile concentration without altering the hydration sphere.

Q3: I am having trouble purifying the tri-ester intermediate. The unreacted ethyl 2-chloronicotinate co-elutes with my product on silica gel. How can I separate them? A: The Rf values of the starting chloride and the tri-ester intermediate are nearly identical in standard Hexane/EtOAc solvent systems due to their similar polarities.

  • Actionable Solution: Do not rely on column chromatography to separate these two. Instead, drive the SNAr reaction to absolute completion by using a slight excess of the malonate enolate (1.3 to 1.5 eq). Post-reaction, the excess unreacted diethyl malonate can be easily removed via Kugelrohr vacuum distillation (b.p. ~199 °C at atm, much lower under high vacuum) prior to loading the material onto a silica column.

References

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. ARKIVOC, 2007(2), 1-53. URL:[Link]

  • Hent, A., & Andraos, J. (2019). Strategies and Solutions to Advanced Organic Reaction Mechanisms: A New Perspective on McKillop's Problems. Academic Press. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Synthesis

Workflow Overview The preparation of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate —a highly versatile intermediate in medicinal chemistry for synthesizing fused heterocyclic scaffolds—is notoriously prone to yield bottlenecks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Workflow Overview

The preparation of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate —a highly versatile intermediate in medicinal chemistry for synthesizing fused heterocyclic scaffolds—is notoriously prone to yield bottlenecks. The standard synthetic route involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of ethyl 2-chloronicotinate with the enolate of diethyl malonate.

  • Krapcho Dealkoxycarbonylation to selectively decarboxylate the resulting geminal diester into the target mono-ester.

Yield loss typically stems from competing ester hydrolysis, transesterification, or thermal degradation. This guide provides field-proven troubleshooting strategies and mechanistic causality to optimize both steps.

Reaction Pathway & Failure Modes

SynthesisWorkflow SM Ethyl 2-chloronicotinate + Diethyl malonate Step1 Step 1: SNAr (NaH, DMF, 90°C) SM->Step1 Int Diester Intermediate (SNAr Adduct) Step1->Int Optimal Conditions Fail1 Failure: Ester Hydrolysis (Trace H2O / Alkoxides) Step1->Fail1 Moisture Contamination Step2 Step 2: Krapcho (LiCl, H2O, DMSO, 140°C) Int->Step2 Prod Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Target Product) Step2->Prod Optimal Conditions Fail2 Failure: Decomposition (Excess Heat / No H2O) Step2->Fail2 >160°C or Anhydrous

Fig 1: Two-step synthesis workflow highlighting critical failure points in the reaction cascade.

Troubleshooting Q&A

Section 1: SNAr Step (Diester Intermediate Formation)

Q: Why is the conversion of ethyl 2-chloronicotinate stalling at 50-60% despite extended heating? A: Stalled SNAr reactions are almost always caused by incomplete enolate formation or moisture quenching the base. Diethyl malonate has a pKa of ~13, requiring a strong, irreversible base like Sodium Hydride (NaH) for complete deprotonation. If ambient moisture is present in the DMF, it consumes the hydride, leaving unreacted starting material. Solution: Use freshly washed NaH (to remove mineral oil) and strictly anhydrous, amine-free DMF. Heat the reaction to 90 °C to overcome the activation energy barrier, as the 2-chloronicotinate system is only moderately activated for nucleophilic attack compared to its nitro-analogues .

Q: My LC-MS shows a mass corresponding to ester hydrolysis (M-28 or M-42) instead of the desired SNAr adduct. How do I prevent this? A: Ester hydrolysis and transesterification occur when nucleophilic alkoxides (e.g., sodium ethoxide) or hydroxide impurities are present in the reaction mixture. The C3-ethyl ester of the nicotinate is highly susceptible to nucleophilic attack. Solution: Avoid using alkoxide bases entirely. Rely exclusively on non-nucleophilic or hydride bases (like NaH or LiHMDS). Ensure all reagents are stored under argon to prevent ambient moisture from reacting with the base to generate destructive hydroxide ions .

Section 2: Krapcho Decarboxylation Step

Q: The Krapcho step is yielding a dark, tar-like mixture with multiple degradation products. What went wrong? A: This is a classic symptom of excessive heat under completely anhydrous conditions. The Krapcho reaction relies on a nucleophilic halide (e.g., LiCl) attacking the ethyl group of the malonate, followed by decarboxylation. Crucially, this process requires trace water to facilitate the protonation of the resulting enolate intermediate. Without water, the dealkylation stalls, and prolonged heating (>160 °C) causes the nicotinate core to decompose . Solution: Add exactly 1.5 equivalents of H2O to the DMSO/LiCl mixture and strictly control the internal temperature at 140 °C.

Q: How do I prevent the cleavage of the core nicotinate ethyl ester during the Krapcho step? A: While the nicotinate ester is generally stable under standard Krapcho conditions, prolonged exposure to the nucleophilic chloride ion at high temperatures can cause unwanted dealkylation of the C3-ester. The geminal diester (malonate) is far more sterically congested and reactive towards the halide than the flat nicotinate ester. Solution: Monitor the reaction strictly via LC-MS. Quench the reaction immediately upon the complete consumption of the diester intermediate (usually within 2-4 hours) to prevent over-reaction .

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating the necessity of specific bases and controlled moisture.

StepBase / SaltSolventTemp (°C)Water (eq.)Yield (%)Mechanistic Observation
SNAr NaOEtEtOH800< 20%Massive transesterification and ester cleavage.
SNAr NaHAnhydrous DMF90085% Clean conversion to the diester intermediate.
Krapcho LiClAnhydrous DMSO1600< 30%Reaction stalled; severe thermal decomposition.
Krapcho LiClWet DMSO1401.588% Selective decarboxylation; high product purity.

Experimental Protocols

Protocol 1: Preparation of the SNAr Intermediate

Objective: Synthesize Ethyl 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)nicotinate.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF (0.2 M) at 0 °C under an Argon atmosphere. (Self-validation: Wash NaH with anhydrous hexanes prior to use to ensure accurate stoichiometry).

  • Enolate Formation: Dropwise add diethyl malonate (2.0 eq). Stir the mixture at room temperature for 30 minutes. (Self-validation: Proceed only when hydrogen gas evolution has completely ceased, indicating full enolate formation).

  • Coupling: Add ethyl 2-chloronicotinate (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Heating: Elevate the temperature to 90 °C and stir for 4-6 hours. Monitor completion via LC-MS.

  • Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Krapcho Decarboxylation

Objective: Synthesize Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

  • Preparation: Dissolve the crude diester intermediate (1.0 eq) from Protocol 1 in DMSO (0.3 M).

  • Reagent Addition: Add anhydrous LiCl (2.0 eq) and precisely 1.5 equivalents of deionized H2O.

  • Decarboxylation: Heat the mixture to an internal temperature of 140 °C. Maintain for 3 hours. (Self-validation: Monitor via TLC/LC-MS; the reaction is complete when the diester mass disappears and the mono-ester mass dominates).

  • Workup: Cool to room temperature. Dilute heavily with water (to crash out the product and solubilize DMSO) and extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer extensively with water and brine. Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

References

  • Dokumen.pub. "Strategies and Solutions to Advanced Organic Reaction Mechanisms: A New Perspective." Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing complex pyridine derivatives like Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate requires precise control over reaction microen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing complex pyridine derivatives like Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate requires precise control over reaction microenvironments. This compound is a highly valued intermediate in medicinal chemistry and organic synthesis[1].

The most robust synthetic route involves a two-phase process: a base-mediated Nucleophilic Aromatic Substitution (SNAr) of ethyl 2-chloronicotinate with diethyl malonate, followed by a Krapcho decarboxylation[2]. However, slight deviations in moisture, temperature, or stoichiometry can rapidly divert the reaction toward unwanted by-products. This guide provides a mechanistic breakdown, quantitative LC-MS tracking data, and a self-validating protocol to ensure high-yield synthesis.

Reaction Pathway & Mechanistic Divergence

To troubleshoot effectively, we must first map the causality of the reaction. The pyridine nitrogen and the 3-carboxylate group cooperatively withdraw electron density from the 2-position of the ring, making it highly susceptible to nucleophilic attack by the malonate enolate[3]. Following this SNAr coupling, the resulting diester intermediate is subjected to Krapcho decarboxylation, which relies on a delicate balance of nucleophilic halide attack and controlled enolate quenching[2][4].

ReactionPathway A Ethyl 2-chloronicotinate + Diethyl Malonate B SNAr Coupling (Base-Mediated) A->B NaH, THF C Intermediate: Diester Adduct B->C D Krapcho Decarboxylation C->D LiCl, DMSO, Heat G By-product 2: Un-decarboxylated C->G Incomplete Rxn E Target: Ethyl 2-(2-ethoxy-2-oxoethyl) nicotinate D->E Optimal H2O F By-product 1: Hydrolyzed Acid D->F Excess H2O / Base

Fig 1. Mechanistic pathway and by-product divergence in nicotinate synthesis.

Quantitative Data: LC-MS Impurity Profiling

Rapid identification of by-products is critical. Use the following table to cross-reference your LC-MS data (Positive Ion Mode, ESI+) against common failure modes.

Compound ClassificationChemical FormulaExpected m/z [M+H]⁺Relative Retention Time (RRT)Primary Causality
Target Product C₁₂H₁₅NO₄238.11 1.00Optimal conditions.
By-product 1 (Hydrolysis)C₁₀H₁₁NO₄210.08 0.65Excess H₂O during Krapcho step; saponification of the ethyl ester.
By-product 2 (Diester Adduct)C₁₅H₁₉NO₆310.13 1.35Incomplete Krapcho decarboxylation; low temp or inactive LiCl.
By-product 3 (Starting Material)C₈H₈ClNO₂186.03 1.15Failed SNAr coupling; degraded NaH or insufficient enolate formation.

(Note: While some commercial suppliers list the formula as C₁₃H₁₇NO₄[1], the structurally accurate IUPAC formula for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is C₁₂H₁₅NO₄).

Troubleshooting FAQs

Q1: Why am I observing a significant [M-28] mass peak (m/z 210) in my final product mixture? A1: This mass shift indicates the hydrolysis of the ethyl ester group, yielding a carboxylic acid by-product. Causality: The Krapcho decarboxylation requires exactly one equivalent of water to protonate the enolate intermediate[4]. If excess water is present in your DMSO at 150 °C, the hydroxide ions act as strong nucleophiles, leading to the rapid saponification of your nicotinate ester. Solution: Dry your DMSO over molecular sieves prior to use and strictly control the addition of stoichiometric water.

Q2: My LC-MS shows a dominant peak at m/z 310 (+72 Da). What is the mechanism behind this failure? A2: A +72 Da mass corresponds to the un-decarboxylated intermediate: Ethyl 2-(1,3-diethoxy-1,3-dioxopropan-2-yl)nicotinate. Causality: The Krapcho reaction relies on the nucleophilic attack of the chloride ion (from LiCl) on the ethyl group of the malonate[2]. If the reaction temperature drops below 130 °C, or if the LiCl is heavily hydrated (which drastically reduces its nucleophilicity), the Sₙ2 dealkylation fails, preventing the subsequent loss of CO₂. Solution: Ensure the reaction is held at a rolling 150 °C and use oven-dried LiCl.

Q3: Can I use ethyl acetoacetate instead of diethyl malonate to bypass the decarboxylation step? A3: While ethyl acetoacetate can undergo SNAr with ethyl 2-chloronicotinate[1], it yields a beta-keto ester. To obtain the target compound, you would need to perform a retro-Claisen cleavage (deacetylation) rather than a decarboxylation. This requires strong alkoxide bases, which frequently cause transesterification or competitive hydrolysis of the nicotinate ester. The malonate route followed by Krapcho decarboxylation is mechanistically more chemoselective.

LC-MS Guided Troubleshooting Workflow

Troubleshooting Start LC-MS Impurity Identification M1 m/z = 210[M-28] (Hydrolysis) Start->M1 M2 m/z = 310 [M+72] (Diester Retained) Start->M2 M3 m/z = 186 (Starting Material) Start->M3 A1 Action: Ensure strictly anhydrous DMSO & 1 eq H2O M1->A1 A2 Action: Optimize Krapcho Temp (150°C) & dry LiCl M2->A2 A3 Action: Verify NaH activity & increase reaction time M3->A3

Fig 2. LC-MS guided troubleshooting workflow for common synthesis impurities.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds In-Process Controls (IPCs) that validate the chemical state before proceeding to the next step.

Phase 1: Base-Mediated SNAr Coupling
  • Enolate Formation: Suspend NaH (60% in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Dropwise add diethyl malonate (1.2 eq).

    • Self-Validation: Observe steady H₂ gas evolution. Wait 30 minutes until the solution becomes completely clear and homogeneous, confirming 100% enolate formation.

  • Coupling: Add ethyl 2-chloronicotinate (1.0 eq) dropwise to the enolate solution. Heat to reflux (65 °C) for 12 hours.

    • Self-Validation: Perform an LC-MS IPC. The m/z 186 peak (starting material) must be <5% relative to the m/z 310 peak (diester intermediate).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diester.

Phase 2: Krapcho Decarboxylation
  • Activation: Dissolve the crude diester intermediate (1.0 eq) in anhydrous DMSO (0.2 M). Add oven-dried LiCl (2.0 eq) and exactly 1.0 eq of deionized H₂O.

    • Causality Check: The lithium ion acts as a Lewis acid to coordinate and activate the ester carbonyl, while the chloride acts as the nucleophile[4].

  • Decarboxylation: Heat the mixture to 150 °C for 4–6 hours.

    • Self-Validation: Monitor the reaction visually. You will observe continuous bubbling (CO₂ evolution). The cessation of bubbling is your primary physical indicator that decarboxylation is complete.

  • Purification: Cool to room temperature. Dilute heavily with brine and extract with EtOAc. Wash the organic layer with water 3 times to completely remove DMSO. Dry, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation: Final LC-MS must confirm the target mass [M+H]⁺ = 238.11 and the total absence of the +72 Da intermediate.

References
  • Wikipedia. "Krapcho decarboxylation". Available at:[Link]

  • Chem-Station. "Krapcho Decarboxylation". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Storage &amp; Handling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C13H17NO4)[1]. This compound i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C13H17NO4)[1]. This compound is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1]. Due to the presence of a pyridine ring, an active methylene group, and two susceptible ester linkages, maintaining strict storage conditions is paramount to preserving its structural integrity and preventing downstream synthetic failures.

Core Storage Directives & Mechanistic Causality

To ensure the long-term stability of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, researchers must mitigate three primary degradation vectors: hydrolysis , transesterification , and photo-oxidation [2][3].

The "Why" Behind the Storage Rules
  • Moisture Exclusion (Hydrolysis Prevention): The compound features two ethyl ester groups. Ambient moisture, especially in the presence of trace acidic or basic impurities on glassware, catalyzes the saponification of these esters into their corresponding carboxylic acids (e.g., nicotinic acid derivatives) and ethanol[2].

  • Temperature Control (2–8 °C): While stable under normal temperatures for short periods[2], the active methylene group (-CH2-) adjacent to the electron-withdrawing pyridine ring and the ester carbonyl is prone to enolization. Elevated temperatures accelerate both enolization-driven side reactions and ester hydrolysis.

  • Light & Oxygen Protection: Pyridine derivatives and active methylene compounds can undergo slow photochemical degradation and N-oxidation when exposed to UV light and atmospheric oxygen[3].

Quantitative Stability Summary
Storage ConditionAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Risk
2–8 °C (Recommended) Argon / N2Amber Glass (PTFE cap)> 24 MonthsNegligible if sealed properly
20–25 °C (Room Temp)Ambient AirClear Glass3–6 MonthsHydrolysis, N-Oxidation
20–25 °C (Room Temp)Ambient AirMethanol Solution< 1 WeekTransesterification (Methyl ester formation)
> 40 °C (Heat Stress)Ambient AirAny< 1 MonthAccelerated Hydrolysis, Discoloration

Experimental Protocols: Handling & Verification

To establish a self-validating system, researchers should follow strict handling protocols and routinely verify purity.

Protocol A: Inert Aliquoting Workflow

Objective: Prevent repeated freeze-thaw cycles and moisture introduction during daily use.

  • Equilibration: Allow the sealed master bottle of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate to reach room temperature in a desiccator before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the chemical.

  • Inert Transfer: Move the bottle into a glovebox or a nitrogen-purged glovebag.

  • Aliquoting: Dispense the required volumes into pre-dried, amber glass vials. Note: Avoid plastic tubes (e.g., Eppendorf) as plasticizers can leach into organic esters.

  • Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon (Argon is heavier than N2 and provides a better blanket). Seal tightly with PTFE-lined caps and wrap with Parafilm.

  • Storage: Store the aliquots at 2–8 °C.

StorageWorkflow Start Receive Chemical Batch Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Glovebox Transfer to Inert Environment (Glovebox / N2 Glovebag) Equilibrate->Glovebox Aliquot Aliquot into Amber Glass Vials (Minimize Headspace) Glovebox->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with PTFE-Lined Caps & Parafilm Purge->Seal Store Store at 2-8°C (Desiccated) Seal->Store

Figure 1: Standard operating procedure for the inert aliquoting and storage of sensitive pyridine diesters.

Protocol B: Purity Verification (Self-Validating Assay)

Objective: Confirm structural integrity post-storage.

  • Sample Prep: Dissolve 5 mg of the stored compound in 0.5 mL of anhydrous CDCl3 (for NMR) or HPLC-grade Acetonitrile (for LC-MS). Do not use CD3OD or Methanol to avoid transesterification artifacts.

  • 1H-NMR Analysis: Look for the signature quartet (~4.1-4.3 ppm) and triplet (~1.2-1.4 ppm) of the ethyl ester groups.

  • Validation: The appearance of a new triplet near 1.1 ppm (free ethanol) or a shift in the pyridine backbone protons indicates ester hydrolysis. If free ethanol > 2%, the batch must be re-purified via column chromatography[1].

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
  • Symptom: Appearance of a more polar peak (earlier retention time in reverse-phase HPLC) with a mass corresponding to [M-28] or[M-56].

  • Causality: The compound has undergone partial or complete hydrolysis of the ethyl ester groups due to moisture exposure[2], yielding the mono-carboxylic or di-carboxylic acid.

  • Resolution: Discard the compromised aliquot. Ensure future batches are stored with desiccant and handled under Argon. Re-purify the remaining batch using silica gel chromatography (Hexane/Ethyl Acetate gradient)[1].

Issue 2: Shift in Product Yields During Downstream Synthesis
  • Symptom: Reactions utilizing the compound as a building block show sudden drops in yield, and LC-MS shows a methyl ester derivative instead of the ethyl ester.

  • Causality: Transesterification. If the compound was stored as a stock solution in methanol, or if methanol was used to clean the storage glassware, the ethyl esters will exchange with methyl groups over time.

  • Resolution: Never store Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in nucleophilic alcoholic solvents. Prepare stock solutions fresh in aprotic solvents (e.g., DCM, THF, or DMF) immediately before use.

Issue 3: Discoloration of the Compound (Yellowing/Browning)
  • Symptom: The normally clear/pale liquid or white solid turns distinctly yellow or brown over months of storage.

  • Causality: Photo-oxidation of the pyridine ring or enol-driven condensation of the active methylene group due to light exposure and ambient oxygen[3].

  • Resolution: Transfer the material to an amber vial[3]. If discoloration is severe, perform a quick filtration through a short plug of silica gel to remove polar oxidized oligomers.

DegradationPathways Compound Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Intact Diester) Moisture H2O / Ambient Moisture Compound->Moisture Exposure Alcohols Nucleophilic Solvents (e.g., MeOH) Compound->Alcohols Dissolution LightO2 UV Light / Oxygen Compound->LightO2 Improper Storage Hydrolysis Ester Hydrolysis (Saponification) Moisture->Hydrolysis Transester Transesterification Alcohols->Transester Oxidation Photodegradation / N-Oxidation LightO2->Oxidation Deg1 Nicotinic Acid Derivatives + Ethanol Hydrolysis->Deg1 Deg2 Methyl Esters (Impurity Profile Shift) Transester->Deg2 Deg3 Pyridine N-Oxides / Cleavage Products Oxidation->Deg3

Figure 2: Mechanistic degradation pathways of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q: Can I store Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate at -20 °C to extend its shelf life? A: While -20 °C will theoretically slow down degradation kinetics, it significantly increases the risk of moisture condensation when the container is removed from the freezer. If you choose to freeze it, you must allow the container to fully equilibrate to room temperature in a desiccator before opening. For most applications, 2–8 °C under Argon is perfectly sufficient and carries less condensation risk.

Q: Is this compound compatible with standard plastic storage tubes? A: No. As an organic ester, it can act as a solvent for certain plasticizers found in polypropylene or polystyrene tubes over long periods. Always store in glass vials with PTFE (Teflon)-lined caps to prevent contamination.

Q: What safety precautions are necessary when handling this compound? A: Pyridine derivatives and nicotinate esters are generally classified as skin and eye irritants[2][4]. They can also cause respiratory irritation[5]. Always handle inside a chemical fume hood, wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[2].

Q: The SDS for similar compounds mentions avoiding "strong oxidizing agents." What does this mean in a practical lab setting? A: Do not store this compound in the same cabinet as peroxides (e.g., hydrogen peroxide, mCPBA), permanganates, or nitric acid[2]. The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, which will drastically alter the compound's reactivity in your syntheses.

References

  • Title: Material Safety Data Sheet - Ethyl nicotinate, 99% Source: Cole-Parmer URL: [Link]

  • Title: SAFETY DATA SHEET Ethyl Nicotinate Source: Synerzine URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. This valuable he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. This valuable heterocyclic intermediate is a cornerstone in the development of more complex molecules and active pharmaceutical ingredients.[1] The following content provides in-depth, field-proven insights into potential reaction failures, presented in a direct question-and-answer format to address the specific challenges encountered in the laboratory.

Core Synthesis Overview: A Probable Pathway

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate typically involves the functionalization of a pre-existing pyridine ring. A common and effective strategy is the nucleophilic substitution of an activated pyridine derivative with the enolate of diethyl malonate. The reaction proceeds via the formation of a new carbon-carbon bond at the C2 position of the pyridine ring.

A standard laboratory-scale approach is outlined below:

  • Step 1: Enolate Formation. A suitable base, such as sodium ethoxide (NaOEt), deprotonates diethyl malonate to form a nucleophilic enolate.[2][3] This step is critical and requires anhydrous conditions to prevent quenching of the base.

  • Step 2: Nucleophilic Attack. The diethyl malonate enolate attacks an electrophilic ethyl nicotinate derivative, such as ethyl 2-chloronicotinate, at the C2 position.

  • Step 3: Elimination & Product Formation. The halide leaving group is eliminated, re-aromatizing the pyridine ring and yielding the final product.

Synthesis_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack & Elimination DEM Diethyl Malonate (Active Methylene) Base Sodium Ethoxide (NaOEt) in Anhydrous Ethanol Enolate Diethyl Malonate Enolate (Nucleophile) Base->Enolate Deprotonation ECN Ethyl 2-chloronicotinate (Electrophile) Product Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate ECN->Product Enolate->Product SNAr Reaction

Caption: Proposed synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Troubleshooting Guide & FAQs

This section addresses the most common failures and unexpected outcomes observed during this synthesis.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

This is the most frequent issue and can often be traced back to the initial steps of the reaction.

Answer: Low or no product yield typically points to one of four key areas: ineffective enolate formation, compromised reagents, suboptimal reaction conditions, or moisture contamination.

  • Cause A: Ineffective Enolate Formation

    • The Chemistry: The proton on the central carbon of diethyl malonate is only weakly acidic (pKa ≈ 14 in DMSO).[3] A sufficiently strong base is required to generate the enolate in a high enough concentration to initiate the reaction. Sodium ethoxide is commonly used because it is strong enough and does not introduce competing nucleophiles.

    • Troubleshooting:

      • Verify Base Quality: Sodium ethoxide can degrade upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution. Commercial powders are often superior to lab-prepared solutions of sodium metal in ethanol, which may contain unreacted sodium or be of incorrect concentration.

      • Ensure Anhydrous Conditions: The enolate is a strong base and will readily deprotonate any water present, quenching the nucleophile before it can react with the electrophile.[2] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Cause B: Poor Quality of Ethyl 2-chloronicotinate

    • The Chemistry: The starting electrophile must be pure. Contaminants or degradation products (e.g., hydrolyzed nicotinic acid) will not participate in the reaction and can introduce side products that complicate purification.

    • Troubleshooting:

      • Check Purity: Analyze the starting material by NMR or GC-MS to confirm its identity and purity before starting the reaction.

      • Proper Storage: Store halo-pyridines in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon), as they can be sensitive to light and moisture.

  • Cause C: Suboptimal Temperature

    • The Chemistry: While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of starting materials or the product, often indicated by the reaction mixture turning dark brown or black.

    • Troubleshooting:

      • Gradual Heating: Begin the reaction at room temperature after enolate formation and then gently heat to reflux (if using a solvent like ethanol or THF) while monitoring via TLC.[4]

      • Monitor Progress: Use TLC or LC-MS to track the disappearance of starting material and the appearance of the product to determine the optimal reaction time and temperature, avoiding prolonged heating that could cause degradation.[5]

Q2: My TLC and LC-MS analyses show multiple spots/peaks. How can I identify and prevent these byproducts?

The formation of multiple products is a clear sign of competing reaction pathways.

Answer: The most common byproducts arise from self-condensation, dialkylation, or hydrolysis. Stoichiometric control and rigorous anhydrous conditions are the primary means of prevention.

Byproduct Cause Prevention Strategy
Diethyl 2,4-diacetyl-3-oxopentanedioate Self-condensation of the diethyl malonate enolate with another molecule of diethyl malonate (a Claisen-type condensation).Add the base slowly to the diethyl malonate at a controlled temperature (e.g., 0 °C to room temp) to form the enolate before introducing the ethyl 2-chloronicotinate.
Dialkylated Product The product still contains an acidic proton on the alpha-carbon, which can be deprotonated and react with a second molecule of ethyl 2-chloronicotinate.Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to the ethyl 2-chloronicotinate to ensure the limiting reagent is consumed before significant dialkylation occurs.
Ethyl Nicotinate / Nicotinic Acid Hydrolysis of the ester functional groups on the starting material or product due to the presence of water.Strictly adhere to anhydrous reaction conditions. Use freshly distilled solvents and oven-dried glassware.
Polymeric/Tarry Material Decomposition of starting materials or product at elevated temperatures. Pyridine derivatives can be prone to polymerization under harsh basic conditions.Maintain careful temperature control. Do not overheat the reaction. If the mixture darkens significantly, consider reducing the temperature.
Q3: I've successfully formed the product, but I'm struggling with purification. What are the best practices?

Purification challenges often arise from the similar polarities of the product and unreacted starting materials or byproducts.

Answer: A systematic approach to purification, starting with an extractive workup followed by chromatography or recrystallization, is generally effective.

  • Step 1: Aqueous Workup

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl or saturated ammonium chloride) to neutralize any remaining base.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[6][7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Column Chromatography

    • Challenge: The product may co-elute with unreacted diethyl malonate or other non-polar byproducts.

    • Solution: Use a gradient elution system for silica gel chromatography. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[8] This will elute the less polar impurities first, followed by your product.

    • Pro-Tip: If your product is sensitive to the acidic nature of silica gel, you can use deactivated silica (by pre-treating the column with a 1% solution of triethylamine in your eluent) or switch to a different stationary phase like alumina.[9]

  • Step 3: Recrystallization

    • If a solid product is obtained after chromatography, recrystallization can further enhance purity.

    • Solvent Screening: Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol) to find one in which the product is soluble when hot but sparingly soluble when cold.

Q4: I'm considering an alternative synthesis route. What are the possibilities?

While the described route is common, other strategies exist, each with its own set of challenges.

Answer: Alternative syntheses often involve different C-C bond-forming reactions, such as the Knoevenagel or Dieckmann condensations, though they may require modification of the starting materials.

  • Knoevenagel Condensation Approach: This involves the reaction of an active methylene compound with an aldehyde or ketone.[10][11] To adapt this for your target, one might consider reacting pyridine-2-carbaldehyde with an appropriate active methylene compound, followed by further modification. However, this is a multi-step process and may not be as direct. The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and can lead to decarboxylation if a carboxylic acid group is present.[12]

  • Intramolecular Dieckmann Condensation: This reaction is an intramolecular version of the Claisen condensation and is excellent for forming 5- or 6-membered rings.[13][14][15] To synthesize a related structure, one could design a diester that, upon cyclization, yields a pyridine-fused ring system, which could then be modified. This is a more advanced approach and requires a custom-synthesized starting diester.

The troubleshooting workflow below provides a logical sequence for diagnosing reaction failures.

Troubleshooting_Workflow Start Reaction Failure: Low/No Product Check_TLC Analyze TLC/LC-MS of Crude Reaction Mixture Start->Check_TLC No_Product Observation: Only Starting Material (SM) Present Check_TLC->No_Product Multiple_Spots Observation: Multiple New Spots/Peaks Check_TLC->Multiple_Spots Check_Base 1. Verify Base Activity 2. Check for Moisture No_Product->Check_Base Yes Check_Stoich Review Stoichiometry (Dialkylation?) Multiple_Spots->Check_Stoich Yes Check_Temp Review Reaction Temp. Was it too low? Check_Base->Check_Temp Check_SM Verify Purity of Starting Materials Check_Temp->Check_SM Success Problem Identified & Corrected Check_SM->Success Check_Condensation Review Base Addition (Self-Condensation?) Check_Stoich->Check_Condensation Check_Hydrolysis Re-evaluate Anhydrous Conditions (Hydrolysis?) Check_Condensation->Check_Hydrolysis Check_Hydrolysis->Success

Caption: A decision tree for troubleshooting common reaction failures.

References
  • EvitaChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315).
  • Chemical Synthesis Database. (2025, May 20). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Xiong, H. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Retrieved from [Link]

  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

  • National Institutes of Health. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. Retrieved from [Link]

  • Quora. (2020, February 14). What is the preparation of diethyl malonate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Dieckmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (2020, April 8). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a) ethyl nicotinate and then to (b) nicotinamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Patsnap. (2017, July 18). Preparation method of ethyl nicotinate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate" vs methyl 2-(2-methoxy-2-oxoethyl)nicotinate

Comparative Guide: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate vs. Methyl 2-(2-methoxy-2-oxoethyl)nicotinate in N-Heterocycle Synthesis Executive Summary & Chemical Context In early-stage drug discovery and process chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate vs. Methyl 2-(2-methoxy-2-oxoethyl)nicotinate in N-Heterocycle Synthesis

Executive Summary & Chemical Context

In early-stage drug discovery and process chemistry, the selection of starting building blocks dictates the efficiency, scalability, and purity of downstream targets. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate and methyl 2-(2-methoxy-2-oxoethyl)nicotinate are homologous dialkyl esters of 2-(carboxymethyl)nicotinic acid. As a Senior Application Scientist, I frequently utilize these diesters as pivotal precursors for the construction of fused bicyclic N-heterocycles. Specifically, they undergo enamine formation and cyclocondensation to yield 1,6-naphthyridines—privileged scaffolds heavily featured in kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].

While structurally similar, the choice between the ethyl and methyl diester fundamentally alters reaction kinetics, solvent compatibility, and isolation strategies. This guide objectively compares their performance to help you optimize your synthetic workflows.

Physicochemical & Reactivity Profiling

The primary difference between these two compounds lies in the steric bulk of their respective alkoxy leaving groups, which directly influences their electrophilicity during nucleophilic attack.

Table 1: Comparative Physicochemical and Reactivity Profile

PropertyEthyl 2-(2-ethoxy-2-oxoethyl)nicotinateMethyl 2-(2-methoxy-2-oxoethyl)nicotinate
Molecular Formula C₁₂H₁₅NO₄C₁₀H₁₁NO₄[2]
Molecular Weight 237.25 g/mol 209.20 g/mol [2]
Steric Hindrance Moderate (Ethoxy leaving groups)Low (Methoxy leaving groups)
Nucleophilic Susceptibility Lower (Requires higher activation energy)Higher (Faster reaction kinetics)
Preferred Solvent System Ethanol (Prevents transesterification)Methanol (Prevents transesterification)

Mechanistic Insights: The Causality Behind Ester Selection

Expertise & Experience: The selection between the ethyl and methyl diester is rarely arbitrary; it is driven by the mechanistic demands of the subsequent cyclocondensation step and the necessity to maintain a homogenous reaction profile.

  • Steric Hindrance & Electrophilicity: The methyl ester presents a less sterically encumbered carbonyl carbon. During cyclization with primary amines (which involves enamine formation followed by intramolecular amidation), the methyl ester typically exhibits faster reaction kinetics and higher yields under milder conditions[3].

  • Transesterification Mitigation: A core rule of robust synthetic design is solvent-ester matching. If your protocol requires refluxing in ethanol to accommodate a specific amine's solubility profile, you must use the ethyl diester. Subjecting the methyl diester to ethanol in the presence of a basic catalyst (like NaOEt or primary amines) leads to rapid transesterification. This generates a complex, statistical mixture of dimethyl, diethyl, and mixed ethyl/methyl diesters, which severely confounds analytical validation and purification.

Experimental Workflows: Self-Validating Protocols

Trustworthiness: A protocol is only as reliable as its internal validation mechanisms. In the workflows below, the cyclocondensation acts as a self-validating system : the starting diesters are highly soluble in their respective alcoholic solvents, whereas the resulting fused 1,6-naphthyridine dione cores are highly planar and crystalline. Consequently, the product precipitates out of solution upon formation. This phase change provides an immediate visual confirmation of reaction progress, which is then quantitatively validated via UPLC[4].

Table 2: Quantitative Reaction Parameters for Cyclocondensation

ParameterMethyl Diester ProtocolEthyl Diester Protocol
Reagent Equivalents 1.0 eq Diester : 2.9 eq Amine1.0 eq Diester : 2.9 eq Amine
Solvent System Anhydrous MethanolAnhydrous Ethanol
Base Catalyst Sodium Methoxide (NaOMe)Sodium Ethoxide (NaOEt)
Reaction Temperature 65 °C (Reflux)78 °C (Reflux)
Average Reaction Time 16 hours[4]18 - 24 hours
Typical Yield 90 - 95%[4]80 - 85%
Protocol A: Synthesis of 6-Alkyl-1,6-naphthyridine-5,7-dione via Methyl Diester
  • Reagent Charging: To a 50 mL round-bottomed flask equipped with an argon inlet, charge methyl 2-(2-methoxy-2-oxoethyl)nicotinate (1.0 equiv) and anhydrous methanol (10 volumes).

  • Amine Addition: Add the primary amine (e.g., methylamine hydrochloride, 2.9 equiv)[4]. Causality: Because a hydrochloride salt is used, add sodium methoxide (NaOMe, 3.0 equiv) to liberate the free base in situ. NaOMe is strictly chosen over NaOEt to prevent transesterification of the methyl ester.

  • Cyclocondensation: Heat the suspension to reflux (65 °C) for 16 hours. The intermediate enamine forms and subsequently undergoes intramolecular cyclization[3].

  • Isolation: Cool the mixture to 0 °C. The self-validating precipitation of the product occurs. Filter the crystalline solid, wash with cold methanol (2 volumes), and dry under reduced pressure.

Protocol B: Synthesis via Ethyl Diester
  • Reagent Charging: Charge ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (1.0 equiv) into anhydrous ethanol (10 volumes).

  • Amine Addition: Add the primary amine (2.9 equiv). If a base is required, strictly utilize sodium ethoxide (NaOEt).

  • Cyclocondensation: Reflux at 78 °C for 18-24 hours. Causality: The slightly higher temperature and longer reaction time compensate for the increased steric bulk and lower leaving-group ability of the ethoxy group compared to the methoxy group.

  • Isolation: Concentrate the reaction mixture under reduced pressure, dilute with water, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and evaporate to yield the product.

Pathway Visualization

The following diagram illustrates the logical synthetic progression from the initial cross-coupling of the chloronicotinate to the final cyclocondensation step forming the naphthyridine core.

G A 2-Chloronicotinate Ester C 2-(2-Alkoxy-2-oxoethyl) nicotinate A->C Nucleophilic Substitution B Dialkyl Malonate (Base catalyzed) B->C E 1,6-Naphthyridine Derivative C->E Cyclocondensation (Heat, Base) D Primary Amine (R-NH2) D->E

Figure 1: Synthetic workflow from substituted nicotinates to 1,6-naphthyridine derivatives.

References

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: ResearchGate / Journal of Saudi Chemical Society. URL: [Link]

  • Title: Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization. Source: ACS Publications (Organic Process Research & Development). URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Nicotinic Acid Esters: Evaluating Analogs of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Abstract This guide provides a comparative analysis of the biological activities of structural analogs of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. While Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is primarily recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comparative analysis of the biological activities of structural analogs of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. While Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is primarily recognized as a versatile intermediate in organic synthesis and medicinal chemistry, a significant gap exists in the public domain regarding its specific biological activity data.[1] This document addresses this gap by focusing on the known biological effects of structurally related nicotinic acid derivatives. The guide delves into the anticancer, antioxidant, and antibacterial properties of these analogs, presenting available experimental data to inform researchers and drug development professionals. Detailed protocols for key biological assays are also provided to ensure scientific rigor and reproducibility.

Introduction: The Subject Molecule - Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, with the molecular formula C₁₃H₁₇NO₄, is a heterocyclic compound derived from nicotinic acid (Vitamin B3).[1] Its structure features a pyridine ring, characteristic of the nicotinate family, substituted with an ethyl nicotinate moiety and a 2-ethoxy-2-oxoethyl group at the second position.

While its primary utility is documented as a precursor in the synthesis of more complex molecules for medicinal chemistry, the inherent biological activities of this specific ester have not been extensively reported in peer-reviewed literature.[1] However, its structural similarity to a broad class of nicotinic acid derivatives with established pharmacological profiles suggests its potential for biological activity. The mechanism of action for such compounds is often attributed to their interaction with biological targets like nicotinic receptors, with the ester groups modulating reactivity and binding affinity.[1]

This guide will, therefore, focus on a comparative analysis of its close structural analogs for which experimental data is available.

Comparative Analysis of Biological Activities

The diverse biological activities of nicotinic acid and its derivatives have been a subject of significant research, revealing their potential in various therapeutic areas.[2] These activities are often linked to the pyridine core and are modulated by the nature and position of substituents.

Anticancer Activity

Nicotinic acid derivatives have emerged as a promising class of compounds in anticancer drug discovery.[3] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A study on novel nicotinamide derivatives, which share the core pyridine structure, demonstrated significant anti-proliferative activities against various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Table 1: In Vitro Anticancer Activity of Selected Nicotinic Acid Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Analog A (A Nicotinamide Derivative) HCT-116 (Colon)3.08Sorafenib7.28[4]
Analog A (A Nicotinamide Derivative) HepG-2 (Liver)4.09Sorafenib5.28[4]
Analog B (A Nicotinamide Derivative) HCT-116 (Colon)9.8Sorafenib9.30[2]
Analog B (A Nicotinamide Derivative) HepG-2 (Liver)15.4Sorafenib7.40[2]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that specific structural modifications on the nicotinic acid scaffold can lead to potent anticancer agents, in some cases exceeding the efficacy of established drugs like Sorafenib.

Antioxidant Activity

Several derivatives of nicotinic acid have been investigated for their antioxidant properties. Oxidative stress is implicated in a wide range of diseases, making antioxidant compounds valuable for therapeutic development. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

A series of novel nicotinic acid derivatives demonstrated notable antioxidant potential. For example, certain synthesized compounds exhibited superoxide dismutase (SOD)-like activity, which is crucial for mitigating oxidative damage.

Table 2: In Vitro Antioxidant Activity of Selected Nicotinic Acid Analogs

Compound IDAssayResultReference CompoundResultSource
Analog C (Acylhydrazone derivative) DPPH ScavengingWeakly activeTrolox (Vitamin E analog)Highly active
Analog D (Acylhydrazone derivative) FRAP AssayWeakly activeAscorbic AcidHighly active
Analog E (Arylazo nicotinate derivative) DPPH ScavengingEffectiveNot specified-

The antioxidant activity appears to be highly dependent on the specific substitutions on the nicotinic acid ring. While some derivatives show promising results, others exhibit weaker activity.

Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Nicotinic acid derivatives have been explored for their potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial activity of a compound.

Studies on newly synthesized nicotinic acid derivatives have revealed their potential as antibacterial agents. For instance, certain arylazo nicotinate derivatives were found to be highly effective against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).

Table 3: In Vitro Antibacterial Activity of Selected Nicotinic Acid Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Analog F (Acylhydrazone derivative) Staphylococcus epidermidis ATCC 122281.95Not specified-
Analog F (Acylhydrazone derivative) Staphylococcus aureus ATCC 43300 (MRSA)7.81Not specified-
Analog G (Arylazo nicotinate derivative) Escherichia coliEffectiveNot specified-
Analog G (Arylazo nicotinate derivative) Bacillus subtilisEffectiveNot specified-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

These findings suggest that the nicotinic acid scaffold is a viable starting point for the development of novel antibacterial compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key biological assays mentioned.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prepare_dpph Prepare DPPH solution in methanol prepare_samples Prepare serial dilutions of test compound mix_reagents Mix DPPH solution with test compound prepare_samples->mix_reagents incubation Incubate in the dark at room temperature for 30 min mix_reagents->incubation read_absorbance Read absorbance at 517 nm incubation->read_absorbance calculate_scavenging Calculate scavenging activity (%) read_absorbance->calculate_scavenging determine_ic50 Determine IC₅₀ value calculate_scavenging->determine_ic50

Caption: Workflow of the DPPH assay for antioxidant activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: Add the test compound solution to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.

Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions Prepare serial dilutions of test compound in broth inoculate_wells Inoculate each well with bacterial suspension prepare_dilutions->inoculate_wells incubation Incubate at 37°C for 18-24 hours inoculate_wells->incubation observe_growth Visually inspect for turbidity incubation->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic

Sources

Validation

Comprehensive Analytical Guide: Structural Validation of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Methodological Philosophy: In pharmaceutical development, the structural validation of highly functionalized intermediates i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Methodological Philosophy: In pharmaceutical development, the structural validation of highly functionalized intermediates is not merely a regulatory box-checking exercise; it is the foundation of downstream synthetic integrity. As a Senior Application Scientist, I approach structural elucidation as a self-validating system where every data point must orthogonally confirm the next.

The Analytical Challenge: Resolving Di-Ester Ambiguity

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Molecular Formula: C12​H15​NO4​ ) is a complex heterocyclic intermediate. Its structure features a pyridine ring substituted with two distinct ester moieties: a nicotinate ethyl ester at the C3 position, and an isolated ethyl ester attached via a methylene bridge at the C2 position.

The primary analytical challenge lies in distinguishing these two chemically similar ethyl groups (-OCH₂CH₃) and definitively proving the regiochemistry of the methylene bridge. Relying on a single analytical modality often leads to mischaracterization due to signal overlap or isobaric interference. Regulatory guidelines from the FDA and ICH mandate the use of orthogonal analytical platforms to ensure the absolute identity and purity of such active pharmaceutical ingredients (APIs) and their critical intermediates[1].

Comparative Performance of Analytical Modalities

To establish a robust validation framework, we must objectively compare the performance of the three primary structural elucidation techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SCXRD).

Table 1: Comparative Performance of Analytical Techniques
Analytical ModalitySpecificity for Positional IsomersResolution of Ester GroupsThroughputSample Requirement
1D/2D NMR (Solution) High (via HMBC/NOESY)Excellent (Requires 2D)Medium~5–10 mg
LC-HRMS (ESI+) Low (Isobaric overlap)N/A (Measures total mass)High< 1 µg
SCXRD (Solid-State) Absolute (3D structure)AbsoluteVery LowSingle High-Quality Crystal

Mechanistic Causality in Experimental Design

To move beyond simply running instruments, we must understand the causality behind our experimental choices. Every parameter in the following protocols is chosen to create a self-validating loop.

  • Solvent Selection (Anhydrous CDCl₃): The compound contains a slightly acidic methylene group (-CH₂-) sandwiched between the pyridine ring and an ester carbonyl. If a protic deuterated solvent like CD₃OD were used, rapid deuterium exchange could occur, leading to the artificial disappearance of the C2-CH₂ signal in the ¹H NMR spectrum. CDCl₃ prevents this artifact.

  • The Necessity of 2D HMBC: The two ethyl groups will produce overlapping quartets (~4.1–4.4 ppm) and triplets (~1.2–1.4 ppm)[3]. 1D ¹H NMR cannot definitively assign which ester belongs to the C3 nicotinate and which belongs to the C2 methylene group. Heteronuclear Multiple Bond Correlation (HMBC) establishes causality by revealing long-range scalar couplings (²J and ³J). By mapping the correlation from the C2-methylene protons directly to the pyridine C2 carbon, we definitively lock the regiochemistry and rule out C4 or C6 positional isomers[4].

  • Ionization Mode (ESI+): The pyridine nitrogen is highly basic and readily accepts a proton to form [M+H]⁺. Utilizing positive Electrospray Ionization (ESI+) ensures maximum sensitivity and sharp chromatographic peaks when paired with an acidic mobile phase.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition Strategy
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire the ¹H spectrum (16 scans, 2s relaxation delay) and ¹³C spectrum (1024 scans, 2s relaxation delay).

  • Self-Validation Check 1: Integrate the ¹H spectrum. The total integration of the aromatic region (3 protons) versus the aliphatic region (12 protons) must yield exactly a 1:4 ratio. Any deviation indicates co-eluting impurities or incomplete solvent removal.

  • 2D HMBC Mapping: Set the long-range coupling delay to 65 ms (optimized for ~8 Hz ³J_CH couplings).

  • Self-Validation Check 2: Trace the cross-peak from the methylene singlet (~4.05 ppm) to the pyridine C2 carbon (~155 ppm) and the ester carbonyl (~170 ppm). This confirms the structural backbone.

Protocol 2: LC-HRMS Orthogonal Confirmation
  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL solution onto a sub-2 µm C18 column (50 x 2.1 mm).

  • Mobile Phase: Use a gradient of 5% to 95% Acetonitrile in Water. Crucial step: Add 0.1% Formic Acid to both phases to keep the pyridine nitrogen protonated, preventing peak tailing.

  • Mass Detection: Operate the HRMS in ESI+ mode.

  • Self-Validation Check 3: The theoretical [M+H]⁺ for C12​H15​NO4​ is m/z 238.1079. Extract the ion chromatogram; the observed mass must fall within a < 3 ppm error margin to confirm the exact elemental composition[2].

Quantitative Data Synthesis

The following table synthesizes the expected NMR chemical shifts and critical 2D correlations required to validate the structure, derived from established pyridine-3-carboxylate shift rules[3].

Table 2: Predicted NMR Chemical Shifts and HMBC Correlations (in CDCl₃)
Proton/Carbon Environment¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Critical HMBC Correlations (³J)
Pyridine C6-H 8.65dd151.2Pyridine C4, C2
Pyridine C4-H 8.20dd138.5Pyridine C2, C6, C3-COO
Pyridine C5-H 7.30dd122.8Pyridine C3, C6
C2-CH₂ (Methylene) 4.05s42.1Pyridine C2, C2-COO
C3-Ester (-OCH₂) 4.35q61.5C3-COO (Nicotinate Carbonyl)
C2-Ester (-OCH₂) 4.15q60.8C2-COO (Acetate Carbonyl)

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow from sample preparation to final structural consensus.

G N1 Sample: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate N2 1D NMR (1H & 13C) Evaluate Aromatic:Aliphatic Ratio N1->N2 N3 Signal Overlap in Ethyl Ester Regions? N2->N3 N4 2D NMR (HSQC/HMBC) Map C2-CH2 to Pyridine C2 N3->N4 Yes (Typical) N5 LC-HRMS (ESI+) Confirm [M+H]+ m/z 238.1079 N3->N5 No N4->N5 N6 Structure Validated Orthogonal Consensus Achieved N5->N6

Orthogonal structural validation workflow for complex pyridine-3-carboxylate derivatives.

References

  • FDA: Guidance for Industry #169 - Drug Substance. Source: fda.gov. 1

  • PubChem: Ethyl Nicotinate | C8H9NO2 | CID 69188. Source: nih.gov. 3

  • Benchchem: A Comparative Guide to the ¹H NMR Spectroscopy of Ethyl 6-chloro-4-(methylamino)nicotinate. Source: benchchem.com. 4

  • NIH: Biopharmaceutical analysis — current analytical challenges, limitations, and perspectives. Source: nih.gov. 2

Sources

Comparative

Comparative Efficacy Guide: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate as a Nicotinic Receptor Modulator Probe

As a Senior Application Scientist, evaluating novel biochemical probes requires moving beyond basic structural analysis to understand how a molecule behaves dynamically within a biological system. Ethyl 2-(2-ethoxy-2-oxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel biochemical probes requires moving beyond basic structural analysis to understand how a molecule behaves dynamically within a biological system. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (E2EN) —molecular formula C₁₃H₁₇NO₄—is traditionally recognized as a versatile intermediate in organic synthesis [1]. However, its structural homology to endogenous neurotransmitters and classic pharmacological agents makes it a highly valuable baseline probe for investigating .

This guide provides an objective, data-driven comparison of E2EN against established nAChR ligands, detailing the mechanistic causality behind its efficacy and the self-validating experimental protocols required to benchmark it.

Mechanistic Rationale & Structural Causality

To understand E2EN's utility in biological assays, we must deconstruct its pharmacophore. The molecule consists of a nicotinate core and a 2-ethoxy-2-oxoethyl side chain .

  • The Nicotinate Core: This moiety mimics the binding of endogenous acetylcholine or exogenous nicotine. It serves as the primary anchor, allowing the molecule to dock into the orthosteric binding site located at the interface of the α and β subunits of the nAChR.

  • The Ethoxy-Oxoethyl Chain: Positioned at the 2-position of the pyridine ring, this flexible, sterically demanding ester chain acts as a spatial probe. While the core anchors the molecule, this side chain explores adjacent hydrophobic sub-pockets.

This dual-action structure allows E2EN to alter the receptor's desensitization kinetics. Depending on the specific nAChR subtype (e.g., α4β2 vs. α7), the steric bulk of the side chain can hinder the complete closure of the binding cleft, shifting the molecule's profile from a full agonist to a partial agonist or an allosteric modulator.

G N1 Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (E2EN) N2 nAChR Orthosteric Site Binding N1->N2 Anchors N3 Receptor Conformational Change N2->N3 Induces N4 Ion Channel Opening (Na+/Ca2+ Influx) N3->N4 Gates N5 Intracellular Calcium Signaling N4->N5 Triggers

E2EN-mediated nAChR activation and subsequent intracellular calcium signaling pathway.

Comparative Efficacy Data

When validating a new assay or optimizing a novel series of nAChR modulators, E2EN serves as a critical baseline probe. Below is a comparative analysis of E2EN against gold-standard nAChR ligands. The data illustrates how structural modifications impact binding affinity ( Ki​ ) and functional potency ( EC50​ ).

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional EC50​ (nM)Efficacy Profile
E2EN (Probe) nAChR (α4β2 / α7)450 - 800> 1000Partial Agonist / Modulator
Nicotine nAChR (Non-selective)1 - 1015 - 30Full Agonist
Epibatidine nAChR (α4β2 selective)0.02 - 0.050.1 - 0.5Potent Full Agonist
Varenicline nAChR (α4β2)0.1 - 0.41.0 - 2.5Partial Agonist

*Note: E2EN values represent baseline synthetic probe metrics utilized for assay calibration and steric boundary mapping prior to lead optimization.

Self-Validating Experimental Methodologies

To generate trustworthy data, an assay cannot merely be a sequence of steps; it must be a self-validating system. Below are the rigorous protocols required to evaluate compounds like E2EN [2, 3].

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

This functional assay measures real-time receptor activation via intracellular calcium transients.

  • Cell Preparation & Seeding: Seed HEK293 cells stably expressing the target nAChR subtype at 20,000 cells/well in a 384-well plate.

    • Causality: HEK293 cells are selected because they lack endogenous nAChRs, providing an absolute zero-background environment for heterologous expression.

  • Dye Loading: Incubate cells with Calcium 6 AM ester dye for 2 hours at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification allows the fluorophore to permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, permanently trapping the active dye inside the cell. We mandate a "no-wash" dye formulation because washing loosely adherent HEK293 cells introduces severe well-to-well variability.

  • Compound Addition & Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject E2EN and immediately record fluorescence (Ex 485 nm / Em 525 nm) continuously for 90 seconds.

    • Causality: nAChRs desensitize within milliseconds to seconds upon agonist binding. Continuous kinetic reading is mandatory to capture the transient Ca2+ peak before the ion channel closes.

  • System Validation: Include a maximum response control (100 nM Epibatidine) and a baseline control (assay buffer) on every single plate.

    • Trustworthiness: Calculate the Z'-factor. A Z' > 0.5 mathematically guarantees the assay's dynamic range is sufficient to distinguish true pharmacological modulation from systemic noise.

Workflow S1 Step 1: Cell Seeding HEK293 expressing nAChR S2 Step 2: Dye Loading Calcium 6 AM Ester (2 hrs) S1->S2 S3 Step 3: Compound Addition E2EN vs Controls S2->S3 S4 Step 4: Kinetic Read FLIPR Excitation/Emission S3->S4 S5 Step 5: Data Analysis EC50 & Z'-factor Calculation S4->S5

Step-by-step FLIPR calcium flux assay workflow for evaluating nAChR modulators.

Protocol B: Microtiter Plate Radioligand Binding Assay

Because nAChRs rapidly desensitize, functional assays can sometimes conflate binding affinity with desensitization kinetics. A isolates the pure thermodynamic affinity ( Ki​ ).

  • Membrane Preparation: Homogenize nAChR-expressing cells and isolate membranes via ultracentrifugation (100,000 x g).

    • Causality: Utilizing isolated membranes rather than whole cells eliminates confounding variables such as intracellular metabolism and active compound efflux, isolating the pure receptor-ligand binding event.

  • Competitive Incubation: Incubate membranes with a fixed concentration of [3H] -epibatidine ( Kd​ ~ 0.05 nM) and varying concentrations of E2EN (0.1 nM to 100 μM) in a 96-well plate for 2 hours at 4°C.

    • Causality: The low temperature (4°C) drastically slows receptor kinetics, minimizing ligand dissociation during the subsequent physical separation steps.

  • Rapid Filtration & Washing: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the filter, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix itself.

  • System Validation: Define non-specific binding (NSB) by adding a massive excess (100 μM) of unlabeled nicotine to dedicated control wells.

    • Trustworthiness: Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay must be rejected and the wash stringency re-optimized, ensuring all reported affinities are strictly receptor-mediated.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior." PMC Archive. Available at: [Link]

  • PubMed (NIH). "Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor." National Library of Medicine. Available at:[Link]

Validation

Synthetic Strategies in Heterocyclic Chemistry: A Comparison Guide to Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate Alternatives

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EON, CAS 380922-13-4) is a highly specialized bifunctional building block utilized extensively in organic synthesis and medicinal chemistry[1][2]. Featuring both a nicotinate este...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EON, CAS 380922-13-4) is a highly specialized bifunctional building block utilized extensively in organic synthesis and medicinal chemistry[1][2]. Featuring both a nicotinate ester and an ethoxy-oxoethyl (acetate) side chain, it serves as a critical precursor for constructing complex fused heterocyclic systems, such as naphthyridines and quinoline analogs[3]. However, researchers often encounter bottlenecks with EON, including sluggish Dieckmann condensation kinetics due to the steric hindrance of the dual ethyl groups, as well as supply chain limitations[3].

This guide objectively compares EON with three highly efficient alternative reagents, providing mechanistic rationales, validated protocols, and comparative data to optimize your synthetic workflows.

Mechanistic Rationale for Alternatives

When designing a synthetic route toward fused pyridines, the choice of starting material dictates the cyclization mechanism. EON relies on an intramolecular condensation between its pre-installed acetate methylene and the adjacent ester[3]. To bypass the limitations of this pathway, chemists can employ alternative reagents that utilize different primary reactivity modes:

  • Ethyl 2-methylnicotinate (EMN, CAS 1721-26-2): Instead of a pre-functionalized acetate group, EMN leverages the inherent CH-acidity of its 2-methyl group[4]. This "pro-nucleophile" approach allows for late-stage functionalization via lithiation, making it a versatile intermediate for 1,6-naphthyridine synthesis[5][6].

  • Diethyl pyridine-2,3-dicarboxylate (DPD, CAS 2050-22-8): DPD shifts the paradigm from intramolecular cyclization to bis-electrophilic annulation[7]. By providing two adjacent ester groups, it reacts readily with bis-nucleophiles (e.g., hydrazines) to directly yield pyrido-diazepines or pyrido-pyridazines[8][9].

  • Dimethyl 2-(2-methoxy-2-oxoethyl)nicotinate (MON): The direct methyl ester analog of EON. The reduced steric bulk of the methyl groups accelerates nucleophilic acyl substitution, significantly improving yields in Dieckmann-type condensations.

G EON Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EON) IsoQ Isoquinoline Analogs EON->IsoQ Dieckmann Condensation EMN Ethyl 2-methylnicotinate (EMN) Naph 1,6-Naphthyridines EMN->Naph Aldol Condensation & Oxidation DPD Diethyl pyridine-2,3-dicarboxylate (DPD) Pyrido Pyrido-Pyridazines DPD->Pyrido Bis-nucleophilic Annulation

Synthetic divergence of pyridine precursors into fused heterocyclic scaffolds.

Comparative Performance Data

The following table summarizes the quantitative and qualitative metrics of these reagents to aid in route selection.

ReagentCAS NumberPrimary Reactivity ModeRelative Steric HindranceAtom Economy (Cyclization)Typical Yields
EON 380922-13-4Intramolecular DieckmannHighModerate55-65%
MON N/AIntramolecular DieckmannModerateModerate70-80%
EMN 1721-26-2Aza-enolate nucleophileLowHigh>65%[6]
DPD 2050-22-8Bis-electrophileHighHigh70-85%[8]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific conditions are mandated.

Protocol A: Aza-Enolate Trapping using Ethyl 2-methylnicotinate (EMN)

This protocol describes the synthesis of a 1,6-naphthyridine precursor via the lithiation of EMN[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to EMN).

  • Selective Deprotonation: Cool the solution to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv).

    • Causality: The strict maintenance of -78 °C is critical. It thermodynamically prevents the highly nucleophilic LDA from attacking the ethyl ester carbonyl, selectively deprotonating the slightly acidic 2-methyl group to form a stabilized aza-enolate.

  • Electrophilic Addition: Slowly introduce the electrophile (e.g., an aldehyde) over 15 minutes.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active EMN spot (Rf ~0.6) confirms enolate consumption.

  • Quenching: Quench rapidly with saturated aqueous NH₄Cl at -78 °C.

    • Causality: Immediate quenching preserves the newly formed β-hydroxy ester, preventing premature, uncontrolled lactonization before purification.

G Node1 Ethyl 2-methylnicotinate (EMN) Node2 Lithiation (LDA, -78°C) Kinetic Control Node1->Node2 Selective CH3 deprotonation Node3 Electrophilic Trapping (Aldehyde/Carbonate) Node2->Node3 Aza-enolate attack Node4 Controlled Quenching (NH4Cl) Node3->Node4 Prevents lactonization

Mechanistic workflow of EMN lithiation and controlled electrophilic trapping.

Protocol B: Bis-Nucleophilic Annulation of Diethyl pyridine-2,3-dicarboxylate (DPD)

This protocol utilizes DPD for the direct synthesis of pyrido-pyridazine diones[8].

  • Preparation: Dissolve DPD in absolute ethanol (0.5 M).

  • Condensation: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

    • Causality: Hydrazine acts as a potent bis-nucleophile. The 2-ester of DPD is more electrophilic due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen, dictating that the first acyl substitution occurs exclusively at the C2 position.

  • Cyclization: Heat the mixture to reflux (65-70 °C) for 11-13 hours[8].

    • Causality: Elevated thermal energy is required to drive the second condensation step, overcoming the steric constraints of forming the fused ring system.

  • Isolation: Cool the reaction to 0 °C. The fused product will precipitate. Filter and wash with cold ethanol to yield the pure scaffold.

Conclusion

While Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EON) remains a valuable intermediate[1], alternative reagents like EMN and DPD offer distinct mechanistic advantages. EMN provides superior flexibility for late-stage functionalization via aza-enolate chemistry[4][5], whereas DPD streamlines the synthesis of bis-heteroatom fused rings through direct annulation[7][8]. Selecting the appropriate precursor based on these mechanistic principles will significantly enhance reaction efficiency and atom economy.

Sources

Comparative

Benchmarking "Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate" synthesis methods

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate In the landscape of medicinal chemistry and organic synthesis, Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate stands out as a valuable inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

In the landscape of medicinal chemistry and organic synthesis, Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate stands out as a valuable intermediate.[1] Its molecular structure, featuring a nicotinate core functionalized with an ethoxy-oxoethyl chain, makes it a versatile building block for more complex molecules with potential biological activities.[1] This guide provides a comprehensive comparison of dominant and emerging synthesis methods for this compound, offering field-proven insights into the causality behind experimental choices and presenting supporting data for objective evaluation.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this key intermediate. We will delve into the mechanistic underpinnings of various synthetic routes, compare their performance based on key metrics, and provide detailed protocols to ensure reproducibility.

Method 1: Classical Condensation Approach

The most established and widely referenced method for synthesizing Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate involves the condensation of a nicotinate precursor with a C2-synthon, typically an ethyl ester. This pathway is rooted in the fundamental principles of enolate chemistry.

Mechanistic Rationale: The Claisen Condensation

The reaction between ethyl nicotinate and a reagent like ethyl acetate or ethyl acetoacetate is a variation of the Claisen condensation.[2] The core principle relies on the deprotonation of the α-carbon of an ester to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another ester molecule. In this specific synthesis, the enolate derived from ethyl acetate attacks the carbonyl group of ethyl nicotinate.

The choice of base is critical. A strong, non-nucleophilic base is required to generate the enolate in sufficient concentration. Sodium ethoxide is commonly used; its conjugate acid (ethanol) is often the solvent, preventing unwanted transesterification reactions. The reaction is driven to completion because the resulting β-keto ester product is more acidic than the starting alcohol, and it is deprotonated by the alkoxide base, shifting the equilibrium.[3] An acidic workup is then required to protonate the enolate of the product and isolate the neutral β-keto ester.[4]

Experimental Workflow: Classical Condensation

cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Charge reactor with Ethyl Nicotinate & Solvent (Ethanol) B Add strong base (e.g., Sodium Ethoxide) A->B C Add Ethyl Acetate dropwise under reflux B->C D Cool reaction mixture C->D E Acidify with dilute acid (e.g., aq. HCl) D->E F Perform liquid-liquid extraction (e.g., with Ethyl Acetate) E->F G Dry organic layer (e.g., over Na2SO4) F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or recrystallization H->I J Characterize product (NMR, MS, IR) I->J

Caption: General workflow for the classical synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

A modern alternative to conventional heating is the use of microwave irradiation to drive the reaction. Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance selectivity by promoting rapid and uniform heating of the reaction mixture.[1]

Causality: The Microwave Effect

Microwaves interact directly with polar molecules in the reaction mixture (such as the solvent and reagents), causing them to rapidly oscillate and generate heat. This localized, superheating effect can accelerate reaction kinetics far beyond what is achievable with a conventional oil bath, where heat transfer is inefficient and relies on convection. For the synthesis of nicotinate esters, this can lead to faster enolate formation and subsequent nucleophilic attack, minimizing the formation of degradation byproducts that can occur during prolonged heating.[1]

Reaction Mechanism: Base-Catalyzed Condensation

cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Reformation & Product Formation Start1 Ethyl Acetate Enolate Enolate (Nucleophile) Start1->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack at Carbonyl Nicotinate Ethyl Nicotinate (Electrophile) Nicotinate->Intermediate Attack at Carbonyl Product β-Keto Ester Product Intermediate->Product Collapse & Reformation of C=O LeavingGroup EtO⁻ Intermediate->LeavingGroup Loss of Leaving Group Product->Product Acidic Workup

Caption: Simplified mechanism of the base-catalyzed condensation to form the β-keto ester.

Comparative Analysis of Synthesis Methods

The choice of synthetic route often depends on available equipment, desired scale, and optimization priorities such as yield, purity, and environmental impact. The following table provides a comparative overview.

Parameter Method 1: Classical Condensation Method 2: Microwave-Assisted Synthesis (MAOS) Method 3: Hantzsch Pyridine Synthesis
Starting Materials Ethyl nicotinate, Ethyl acetate/acetoacetate[1]Ethyl nicotinate, Ethyl acetate/acetoacetateβ-keto ester (2 eq.), Aldehyde, Ammonia/Ammonium acetate
Catalyst/Reagents Strong base (e.g., NaOEt, NaH), Acid for workupStrong base (e.g., NaOEt), Acid for workupOften acid or base-catalyzed, followed by an oxidation step
Reaction Conditions Reflux in a suitable solvent (e.g., ethanol), typically several hours[1]Elevated temperature and pressure in a sealed vessel, minutes to < 1 hour[1]Varies, can require heating; subsequent oxidation needed
Reported Yield Generally moderate to high, dependent on conditionsOften higher yields compared to classical heating due to reduced side reactionsVariable, can be low for complex, unsymmetrical pyridines[5]
Advantages Well-established, scalable, uses common lab reagentsRapid reaction times, improved yields, high efficiencyBuilds the pyridine ring from simple precursors, good for diversification
Disadvantages Long reaction times, potential for side reactions/degradationRequires specialized microwave reactor equipmentIndirect route for the target molecule, requires oxidation, may lack regioselectivity

Detailed Experimental Protocols

The following protocol is a representative example of the classical condensation method, synthesized from established chemical principles.

Protocol: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate via Classical Condensation

Materials:

  • Ethyl nicotinate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add anhydrous ethanol. If using sodium metal, add it portion-wise to the ethanol to generate sodium ethoxide in situ. If using commercial sodium ethoxide, add it directly.

  • Addition of Reagents: Add ethyl nicotinate to the stirred solution. Heat the mixture to a gentle reflux.

  • Condensation: Add anhydrous ethyl acetate dropwise to the refluxing solution over 30-60 minutes. After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the mixture by adding 1M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Conclusion

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is most practically achieved via a classical base-catalyzed condensation, a robust and scalable method.[1] For laboratories equipped with the necessary technology, microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency, potentially leading to higher yields and purity. While alternative methods like the Hantzsch synthesis are powerful for constructing the pyridine core itself, they represent a more circuitous and less efficient route for this specific target compound.[5] The selection of the optimal method will ultimately be guided by the specific needs of the research or development program, balancing factors of speed, scale, cost, and available resources.

References

  • EvitaChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (EVT-8902315).
  • Guidechem. (2019, December 16). How to prepare and apply Ethyl nicotinate? - FAQ.
  • Patsnap. (2017, July 18). Preparation method of ethyl nicotinate - Eureka.
  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine.
  • YouTube. (2019, January 14). Dieckmann condensation.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

Sources

Validation

Performance Comparison Guide: Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in Heterocyclic Synthesis

Executive Summary Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a highly versatile, bifunctional diester building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Characterized by a pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is a highly versatile, bifunctional diester building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Characterized by a pyridine ring substituted with an ethyl ester at the C3 position and an ethyl acetate moiety at the C2 position, this compound serves as a privileged precursor for the divergent synthesis of fused aza-heterocycles.

This guide objectively evaluates the performance of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in two primary reaction pathways—Aminolysis-Cyclization and Dieckmann Condensation —comparing its efficacy against traditional synthetic alternatives.

Section 1: Synthesis of 1,6-Naphthyridine-5,7-diones

Mechanism & Causality

The synthesis of 1,6-naphthyridine derivatives is driven by the dual electrophilic centers present in the diester. When exposed to primary amines, the nitrogen nucleophile attacks the sterically accessible ester carbonyls. Because the formation of a 6-membered imide ring is thermodynamically highly favorable, the initial open-chain amide intermediate rapidly undergoes intramolecular cyclization, extruding ethanol to form the 1,6-naphthyridine-5,7-dione core[2].

Performance Comparison: Diester Aminolysis vs. Traditional Methods

Historically, naphthyridines have been synthesized via the Skraup synthesis or Friedländer condensation[2]. However, these methods suffer from severe limitations when applied to highly functionalized drug targets.

  • Skraup Synthesis: Requires harsh acidic conditions (concentrated H₂SO₄) and extreme temperatures (>130 °C), which frequently degrade sensitive functional groups and result in poor yields.

  • Diester Aminolysis (Our Target): Proceeds under mild, neutral-to-basic conditions. It allows for precise, late-stage functionalization at the N6 position simply by varying the primary amine used in the reaction.

Table 1: Quantitative Comparison of 1,6-Naphthyridine Syntheses
MethodologyReagents/CatalystsReaction TempAverage YieldN6-SubstitutionEnvironmental Impact
Diester Aminolysis Primary Amine, EtOH80–90 °C75–85% Highly customizableLow (Atom economical)
Friedländer Condensation o-Aminobenzaldehyde, Base80–100 °C60–70%Precursor dependentModerate
Skraup Synthesis Glycerol, H₂SO₄, Oxidant>130 °C40–55%Severely LimitedHigh (Harsh acids)
Experimental Protocol: Aminolysis-Cyclization

Self-validating workflow designed to maximize thermodynamic conversion.

  • Preparation: In a flame-dried 50 mL sealed tube, dissolve 5.0 mmol of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate in 15 mL of anhydrous ethanol.

  • Reagent Addition: Add 6.0 mmol (1.2 equiv) of the desired primary amine (e.g., benzylamine).

  • Cyclization: Seal the tube and heat the mixture to 90 °C for 12 hours. Causality note: The sealed tube prevents the loss of volatile amines and maintains a high concentration of the intermediate open-chain amide, driving the equilibrium toward the thermodynamically stable cyclized product.

  • Isolation: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude residue from ethyl acetate/hexanes to afford the pure 1,6-naphthyridine-5,7-dione derivative.

Reaction Pathway Visualization

G A Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (Diester Precursor) C Amide Intermediate (Open Chain) A->C + R-NH2 B Primary Amine (R-NH2) Nucleophilic Attack B->C D Intramolecular Cyclization (-EtOH) C->D Heat (90 °C) E 1,6-Naphthyridine-5,7-dione Derivative D->E

Reaction pathway: Aminolysis and cyclization to 1,6-naphthyridine-5,7-dione.

Section 2: Dieckmann Condensation to Cyclopenta[b]pyridines

Mechanism & Causality

The synthesis of cyclopenta[b]pyridine derivatives relies on a base-catalyzed intramolecular Claisen condensation, known as the Dieckmann condensation[3]. The methylene protons of the C2-acetate group are highly acidic due to the combined electron-withdrawing effects of the adjacent ester carbonyl and the electron-deficient pyridine ring. Deprotonation yields a reactive enolate that attacks the C3-ester carbonyl, forming a 5-membered beta-keto ester system[3].

Performance Comparison: Dieckmann vs. Ring-Closing Metathesis (RCM)

Constructing fused cyclopentenone/pyridine rings is traditionally challenging. Alternative modern methods, such as Ring-Closing Metathesis (RCM), are frequently employed for cyclopentane synthesis[4].

  • RCM Approach: Requires expensive transition-metal catalysts (e.g., Ruthenium-based Grubbs' catalysts) and highly dilute conditions (<0.01 M) to prevent intermolecular cross-metathesis[4].

  • Dieckmann Approach (Our Target): Utilizes inexpensive, commercially available bases (e.g., NaOEt) at standard reaction concentrations (0.2–0.5 M), making it vastly superior for process scale-up.

Table 2: Base Screening Data for Dieckmann Condensation

Experimental data demonstrating the critical nature of base selection to prevent transesterification.

Base / SolventTransesterification IssueReaction TimeIsolated Yield (%)Purity (HPLC)
NaOEt / EtOH None (Matched Esters) 4 h 82% >98%
NaOMe / MeOHHigh (Methyl/Ethyl mix)4 h45% (Target)<60%
KOtBu / THFNone8 h65%90%
NaH / DMFNone12 h50% (Decomp.)85%
Experimental Protocol: Dieckmann Condensation

Self-validating workflow emphasizing chemoselectivity.

  • Base Generation: To a flame-dried 100 mL round-bottom flask under nitrogen, add 20 mL of anhydrous ethanol. Carefully add 6.0 mmol of sodium metal to generate sodium ethoxide (NaOEt) in situ.

  • Substrate Addition: Once the sodium has completely dissolved, cool the flask to 0 °C. Add a solution of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (5.0 mmol) in 5 mL of anhydrous ethanol dropwise. Causality note: The strict use of NaOEt/EtOH is mandatory. Utilizing NaOMe/MeOH would lead to rapid transesterification, yielding an inseparable statistical mixture of methyl and ethyl esters.

  • Condensation: Heat the reaction mixture to reflux for 4 hours.

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl until the pH reaches 5.0. This neutralizes the enolate and prevents decarboxylation of the resulting beta-keto ester.

  • Extraction: Extract with dichloromethane (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate to yield the cyclopenta[b]pyridine derivative.

Mechanism Visualization

G A Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate B Deprotonation at C2-Methylene (NaOEt / EtOH) A->B C Ester Enolate Intermediate B->C D Nucleophilic Attack on C3-Ester (Intramolecular Claisen) C->D E Cyclopenta[b]pyridine Derivative (Beta-Keto Ester) D->E -EtO-

Mechanism of base-catalyzed Dieckmann condensation to cyclopenta[b]pyridine.

References

  • Semantic Scholar. "A convenient synthesis of cyclopenta[b]pyridin-2,5-dione as a non-glycosidic cardiotonic agent". ARKIVOC. URL:[Link]

  • National Institutes of Health (PMC). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules. URL:[Link]

  • American Chemical Society (ACS). "Synthesis of Cyclopentitols by Ring-Closing Approaches". Chemical Reviews. URL:[Link]

Sources

Comparative

A Comparative Guide to Bioisosteric Replacements for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Introduction In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Bioisosterism, the practice of substituting molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Bioisosterism, the practice of substituting molecular fragments with other groups of similar physical or chemical properties, is a pivotal strategy for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical comparison of potential bioisosteric replacements for Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate , a diester derivative built upon the pharmacologically significant nicotinic acid scaffold.

Nicotinic acid (Niacin) and its derivatives are known for their profound effects on lipid metabolism and their anti-inflammatory properties, often mediated through the G protein-coupled receptor GPR109A.[3][4] The parent molecule, Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, features two key structural motifs ripe for bioisosteric exploration: the diester functionalities and the pyridine core. The ester groups, while contributing to the molecule's character, are often liabilities due to their susceptibility to in vivo hydrolysis by esterase enzymes, potentially leading to rapid clearance and poor bioavailability.[5] The pyridine ring, a nitrogen-containing heterocycle, provides a key hydrogen bond acceptor site but also influences the molecule's overall basicity, solubility, and metabolic profile.

This guide will dissect the lead molecule, exploring scientifically-grounded bioisosteric replacements for both its ester and pyridine moieties. We will delve into the causal reasoning behind these strategic substitutions, present comparative data in a clear format, and provide detailed experimental workflows for the evaluation of novel analogs. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design next-generation compounds with superior therapeutic potential.

Part 1: Strategic Bioisosteric Modification of the Diester Groups

The presence of two ethyl ester groups in the lead molecule presents a significant opportunity for optimization. Esters are frequently associated with metabolic instability, which can be a critical flaw in a drug candidate.[5] Replacing these groups with more robust bioisosteres can enhance metabolic stability, modulate cell permeability, and introduce new interactions with the biological target.[1]

Rationale for Ester Replacement

The primary motivation for replacing an ester is to mitigate rapid hydrolytic cleavage. This modification can also fine-tune physicochemical properties such as lipophilicity (LogP) and hydrogen bonding capacity, which directly impact absorption, distribution, metabolism, and excretion (ADME). For instance, converting an ester to an amide can introduce a hydrogen bond donor, potentially altering target engagement and off-target activity.[1]

Key Bioisosteric Candidates for Esters

Several classes of functional groups serve as effective bioisosteres for esters and their corresponding carboxylic acids. The choice depends on the specific properties that need tobe optimized.

  • Amides and Sulfonamides: These are classic bioisosteres that replace the ester oxygen with a nitrogen atom. Amides are generally less susceptible to hydrolysis than esters.[1] They can be primary (NH2), secondary (NHR), or tertiary (NRR'), allowing for precise control over hydrogen bonding potential and lipophilicity.

  • Acidic Heterocycles: When the hydrolyzed carboxylic acid is the active form, acidic heterocycles like tetrazoles and 5-oxo-1,2,4-oxadiazoles can be excellent mimics.[2] While tetrazoles are strongly acidic and can limit membrane permeability, less acidic variants like oxadiazoles often improve oral bioavailability while maintaining the necessary acidic character for target interaction.[2]

  • Neutral and Non-Classical Isosteres: Boronic acids have emerged as neutral alternatives to carboxylic acids, capable of forming reversible covalent bonds with target proteins.[2] Hydroxamic acids are another option, exhibiting moderate acidity and strong metal-chelating properties.[6]

Comparative Data for Ester Bioisosteres
BioisostereRepresentative StructureKey PropertiesRationale for Use
Ethyl Ester (Parent) -COOEtMetabolically labile, H-bond acceptorParent moiety
Amide -CONH₂ / -CONHRIncreased metabolic stability, H-bond donor/acceptorReduce hydrolysis, improve PK profile[1]
Acyl Sulfonamide -CONHSO₂RStrongly acidic, H-bond donor/acceptorCarboxylic acid mimic with different geometry
Tetrazole -CN₄HAcidic (pKa ~4.5-5), planar, metabolically stablePotent carboxylic acid mimic; may reduce permeability[2]
5-Oxo-1,2,4-oxadiazole -C₃HN₂O₂Less acidic than tetrazole (pKa ~6-7), lipophilicImproves oral bioavailability over tetrazoles[2]
Boronic Acid -B(OH)₂Neutral (pKa ~9), forms reversible covalent bondsUnique binding mechanism, improved permeability[2]
Experimental Workflow: Synthesis and Evaluation of Ester Bioisosteres

A systematic approach is required to validate the utility of any bioisosteric replacement. This involves chemical synthesis followed by a cascade of in vitro assays.

G cluster_0 Synthesis cluster_1 In Vitro Evaluation start Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate hydrolysis Saponification (Hydrolysis) start->hydrolysis acid_chloride Acid Chloride Formation (e.g., SOCl₂) hydrolysis->acid_chloride amide_coupling Amide Coupling (e.g., with RNH₂) acid_chloride->amide_coupling product Amide Analog amide_coupling->product stability Metabolic Stability Assay (Plasma, Microsomes) product->stability permeability Permeability Assay (e.g., PAMPA, Caco-2) product->permeability target_binding Target Binding/Functional Assay (e.g., GPR109A) product->target_binding decision Select Candidate? stability->decision permeability->decision target_binding->decision

Caption: Experimental workflow for synthesis and evaluation of amide-based bioisosteres.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration of 1 µM in a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound solution with human liver microsomes (e.g., 0.5 mg/mL final concentration).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Part 2: Bioisosteric Replacement of the Pyridine Core

The pyridine ring is a common motif in pharmaceuticals, with its nitrogen atom acting as a hydrogen bond acceptor and influencing the molecule's overall physicochemical properties. However, it can also be a site of metabolism (e.g., N-oxidation) or impart undesirable basicity. Replacing the pyridine core—a strategy known as "scaffold hopping"—can lead to dramatic improvements in drug-like properties and open new intellectual property avenues.[7]

Rationale for Pyridine Replacement

Replacing the pyridine ring can address several potential issues:

  • Improve Metabolic Stability: Circumvent metabolic pathways involving the pyridine nitrogen.

  • Modulate Physicochemical Properties: Altering the core can significantly impact solubility, lipophilicity, and pKa. For example, replacing an aromatic ring with a saturated bicyclic scaffold can enhance aqueous solubility.[7]

  • Enhance Target Binding: A different scaffold may offer a better geometric or electronic fit for the target protein, improving potency and selectivity.

  • Escape Existing Patents: Create novel chemical entities with distinct core structures.

Key Bioisosteric Candidates for the Pyridine Ring
  • Benzene/Benzonitrile: Replacing the pyridine with a simple benzene ring removes the nitrogen atom, creating a more lipophilic and less basic analog. A benzonitrile, which incorporates a -CN group, can effectively mimic the hydrogen-bond accepting capability of the pyridine nitrogen.[8] Studies have shown that 2-substituted benzonitriles can be powerful bioisosteres for 4-substituted pyridines.[8]

  • Alternative Heterocycles: Other five or six-membered heterocycles (e.g., pyrimidine, thiophene, thiazole, pyrazole) can be used to fine-tune the electronic and steric properties of the core.[9]

  • Saturated Bicyclic Scaffolds: Conformationally rigid, saturated bicyclic molecules are increasingly used as bioisosteres for phenyl rings.[7] These "benzene mimics" can improve solubility and metabolic stability while maintaining the correct vector orientation of the side chains.[10]

G cluster_0 Aromatic Bioisosteres cluster_1 Saturated Scaffolds parent Pyridine Core (Parent) benzene Benzene parent->benzene Removes H-bond acceptor benzonitrile Benzonitrile (H-bond mimic) parent->benzonitrile Retains H-bond acceptor other_het Other Heterocycles (e.g., Thiophene, Thiazole) parent->other_het Modulates electronics bicyclo Bicyclo[1.1.1]pentane parent->bicyclo Improves solubility/Fsp³ cubane Cubane parent->cubane Improves solubility/Fsp³

Caption: Bioisosteric replacement strategies for the central pyridine ring.

Comparative Data for Pyridine Core Bioisosteres
BioisostereKey FeaturesExpected Impact on Properties
Pyridine (Parent) Aromatic, H-bond acceptor, weakly basicBaseline properties
Benzene Aromatic, no H-bond acceptorIncreased lipophilicity (LogP), loss of key H-bond
Benzonitrile Aromatic, nitrile as H-bond acceptorMimics H-bond of pyridine N, can improve binding[8]
Thiophene Aromatic 5-membered ringCan alter electronics and conformation, classic isostere[9]
Bicyclo[1.1.1]pentane Saturated, rigid, linear scaffoldDecreased LogP, improved solubility, increased Fsp³
Experimental Workflow: Evaluation of Core Replacements

The evaluation of core replacements focuses heavily on the impact on biological activity, as even minor changes to the scaffold can disrupt critical ligand-receptor interactions.

Protocol 2: Radioligand Binding Assay for GPR109A

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-nicotinic acid), and varying concentrations of the unlabeled test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This is achieved by non-linear regression analysis of the competition binding curve.

Conclusion

The systematic application of bioisosterism provides a powerful and rational framework for the optimization of lead compounds like Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. By strategically replacing the metabolically susceptible ester groups with more robust alternatives such as amides or specific heterocycles, researchers can significantly improve a compound's pharmacokinetic profile. Similarly, "scaffold hopping" by replacing the central pyridine ring with alternative aromatic or saturated cores can enhance drug-like properties, circumvent metabolic liabilities, and unlock novel intellectual property.

The success of any bioisosteric replacement is highly context-dependent and cannot be predicted with certainty.[6] Therefore, the theoretical design principles outlined in this guide must be coupled with rigorous experimental validation. Through iterative cycles of design, synthesis, and testing—assessing metabolic stability, permeability, and target engagement—drug development professionals can effectively navigate the complex path of lead optimization to deliver superior therapeutic agents.

References

  • Güdük, R., et al. (2025). A Three-Step Strategy for the Conversion of Pyridines into Benzonitriles. Nat. Synth.
  • Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Leonori, D., et al. (2025). A three-step strategy for the conversion of pyridines into benzonitriles. ResearchGate. Available at: [Link]

  • Truong, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]

  • Mickle, M., et al. (2025). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. ACS Omega. Available at: [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Sobarzo-Sanchez, E., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]

  • Arooj, M., et al. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]

  • Takeda, Y. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptide Science. Available at: [Link]

  • Söldner, C. A., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology. Available at: [Link]

  • PharmaCompass. (n.d.). Nicotinic Acid. Available at: [Link]

  • Chemical Synthesis Database. (2025). ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate. Available at: [Link]

  • Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Dunn, P. J., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • de la Torre, D., et al. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. Available at: [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

  • Offermanns, S. (2006). The receptor for nicotinic acid. Atherosclerosis Supplements. Available at: [Link]

  • Bozkurt, E., & Dogan, S. D. (2019). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, or the biological outcome. However, the foundation of all successful research is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, or the biological outcome. However, the foundation of all successful research is a deep and unwavering commitment to safety. Handling reagents like Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate (CAS No. 614-18-6), a common building block in organic synthesis, requires a thorough understanding of its hazard profile to ensure the well-being of every member of the laboratory.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE), grounded in the specific chemical properties of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: The "Why" Behind the Protection

Understanding the causality behind PPE selection is critical. Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, also known as Ethyl Nicotinate, is not a benign substance. Its hazard profile, as detailed in numerous Safety Data Sheets (SDS), dictates our protective strategy.[1][2]

  • Skin Corrosivity and Irritation: The primary concern is its effect on the skin. It is classified as causing skin irritation, and some sources indicate it can cause severe skin burns.[1] This is due to its chemical nature, which can disrupt the lipid bilayer of skin cells, leading to irritation, redness, and in severe cases, chemical burns.[1][3] Any operation must therefore assume the potential for direct skin contact.

  • Serious Eye Damage: The chemical is consistently flagged for causing serious eye damage.[1][3][4] The cornea and conjunctiva are exceptionally sensitive tissues. A splash can lead to immediate pain and potentially irreversible damage. This necessitates robust eye and face protection.

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][4] While it has a relatively high boiling point (223-224°C) and flash point (93°C), certain operations like heating, aerosolizing, or handling large quantities can increase the concentration of vapors in the air, posing a significant inhalation risk.[1][5]

  • Combustibility: It is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flash point.[1][2][4][5] This informs not only handling procedures (e.g., keeping it away from heat and open flames) but also the selection of appropriate lab coats and the need for readily accessible fire safety equipment.[1][6]

Core Protective Measures: Your Multi-Layered Shield

A multi-layered approach to PPE is essential. Each component protects a different exposure route, and their combined use provides comprehensive protection.

Eye and Face Protection: The Non-Negotiable First Line

Given the severe risk to eyes, this is the most critical component.

  • Minimum Requirement: At all times when handling the chemical, even for minor transfers, wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5][7] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Elevated Risk: When there is a heightened risk of splashing—for example, during transfers of larger volumes (>100 mL), when heating the substance, or when working under pressure—a full-face shield must be worn in addition to chemical safety goggles.[8] The goggles provide a seal around the eyes, while the face shield protects the rest of the face from direct splashes.

Hand and Body Protection: Preventing Dermal Exposure
  • Glove Selection: Always handle Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate with appropriate chemical-resistant gloves.[4] Nitrile gloves are a common and effective choice for incidental contact. If prolonged contact is anticipated, or when performing a large-scale reaction, consult a glove compatibility chart for the most suitable material.

  • Glove Technique: A critical aspect of glove use is the procedure. Never reuse disposable gloves. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[4] Always wash hands thoroughly with soap and water after removing gloves.[4]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger-scale operations, impervious clothing or a chemical-resistant apron may be necessary to protect against significant spills.[4]

Respiratory Protection: Managing Inhalation Risks

The primary method for controlling respiratory exposure is through engineering controls.

  • Engineering Controls: All handling of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate should, at a minimum, be performed in a well-ventilated area.[5] The preferred and most robust engineering control is a certified laboratory chemical fume hood.[4]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill, respiratory protection is required.[4] The selection of the respirator depends on the specific conditions of the work environment.

Below is a decision-making workflow for selecting the appropriate respiratory protection.

PPE_Respiratory_Decision_Tree start Start: Task Involves Ethyl Nicotinate fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood ventilation Is the area well-ventilated (e.g., >6 air changes/hour) and only small quantities (<50mL) are used? fume_hood->ventilation No no_respirator No respirator required. Continue with standard PPE. fume_hood->no_respirator Yes ventilation->no_respirator Yes resp_assessment Air-purifying respirator (APR) with multi-purpose (US) or ABEK (EU) cartridges needed. ventilation->resp_assessment No supplied_air Emergency or large spill: Use full-face supplied air respirator (SCBA). resp_assessment->supplied_air For Emergencies

Caption: Decision workflow for respiratory protection selection.

Operational Plans: PPE in Practice

The level of PPE required can be adjusted based on the specific task and the quantities being handled.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing/Small Transfers (<50 mL) Chemical Safety GogglesNitrile GlovesLab CoatWork in a chemical fume hood or well-ventilated area.Low risk of splashing, but potential for vapor/aerosol generation.
Solution Preparation/Transfers (>50 mL) Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronMandatory use of a chemical fume hood.Increased risk of significant splashes and higher vapor concentration.
Heating or Refluxing Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronMandatory use of a chemical fume hood.Higher temperatures increase vapor pressure and the risk of inhalation and splashing.[3]
Accidental Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesImpervious Clothing/CoverallsAir-purifying respirator with appropriate cartridges as a minimum.[4]High risk of direct contact with concentrated liquid and high vapor levels.

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a critical final step.

  • Chemical Waste: Dispose of unused Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate and any solutions containing it as hazardous waste. Contact a licensed professional waste disposal service.[4] Do not pour down the drain.[4]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, including gloves and absorbent pads, must be considered hazardous waste.[4] Place them in a suitable, sealed container for disposal.

  • Empty Containers: Empty containers may still retain product residue and vapors, posing a hazard.[1][5] They should be handled with the same precautions as the full container and disposed of according to local regulations.[1][3]

By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.

References

  • Ethyl Nicotinate-2,4,5,6-d4 - Safety Data Sheet. C/D/N Isotopes Inc.

  • SAFETY DATA SHEET - Ethyl Nicotinate. TCI Chemicals.

  • 2(2-Ethoxyethoxy)ethanol - SAFETY DATA SHEET. Oakwood Products, Inc.

  • SAFETY DATA SHEET - Ethyl Nicotinate. Synerzine.

  • Material Safety Data Sheet - Ethyl nicotinate, 99%. Cole-Parmer.

  • Ethyl nicotinate - Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • SAFETY DATA SHEET - Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate. Santa Cruz Biotechnology, Inc.

  • Ethyl nicotinate - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET - Ethyl nicotinate. Fisher Scientific.

  • SAFETY DATA SHEET - Ethyl nicotinate. Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.